Andropanolide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H30O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-[2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one |
InChI |
InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/t14?,15?,16?,17?,19-,20-/m0/s1 |
InChI Key |
BOJKULTULYSRAS-ZFJXHIGWSA-N |
Isomeric SMILES |
C[C@@]12CCC([C@@](C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
Andrographolide's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrographolide (B1667393), a labdane (B1241275) diterpenoid derived from the plant Andrographis paniculata, has garnered significant attention in oncology research for its multifaceted anticancer properties.[1] Traditionally used in Asian medicine, this bioactive compound has demonstrated potent anti-inflammatory, anti-angiogenic, and immunomodulatory effects.[2][3] In the context of cancer, andrographolide exerts its influence by modulating a complex network of signaling pathways, leading to the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying andrographolide's anticancer activity, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades.
Core Mechanisms of Action
Andrographolide's efficacy against cancer cells stems from its ability to interfere with multiple critical cellular processes. The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest at various phases, and the modulation of key signaling pathways that govern cell growth, survival, and metastasis.
Induction of Apoptosis
Andrographolide is a potent inducer of apoptosis in a wide range of cancer cell lines. This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, including caspase-3 and caspase-9, which are the executioners of apoptosis. Furthermore, andrographolide has been shown to enhance the expression of death receptors like DR4 and DR5, sensitizing cancer cells to TRAIL-mediated apoptosis.
Quantitative Analysis of Andrographolide-Induced Apoptosis:
| Cell Line | Concentration (µM) | Duration (h) | Apoptotic Cells (%) | Method | Reference |
| MDA-MB-231 | 30 | 24 | 32 | Annexin V-FITC/PI | |
| MDA-MB-231 | 30 | 36 | Increased | Annexin V-FITC/PI | |
| MDA-MB-231 | 30 | 48 | 81 | Annexin V-FITC/PI | |
| DBTRG-05MG | 13.95 | 72 | 5.2 | Annexin V-FITC/PI | |
| DBTRG-05MG | 27.9 | 72 | 16.5 | Annexin V-FITC/PI | |
| Jurkat | 10 µg/mL | - | Significantly Induced | Flow Cytometry | |
| Oral Cancer (KB) | IC50 | 24 | 37.48 (Late) | Annexin V-FITC/PI | |
| Oral Cancer (KB) | IC25 | 24 | - | Annexin V-FITC/PI |
Induction of Cell Cycle Arrest
Andrographolide effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases. This arrest is mediated by the modulation of key cell cycle regulatory proteins. For instance, andrographolide can increase the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, while downregulating the levels of cyclins (e.g., Cyclin D1) and CDKs (e.g., CDK4) that are essential for cell cycle progression.
Quantitative Analysis of Andrographolide-Induced Cell Cycle Arrest:
| Cell Line | Concentration (µM) | Duration (h) | Effect on Cell Cycle Phase | Reference |
| MDA-MB-231 | 30 | 36 | Increase in S and G2/M phases | |
| Melanoma (C8161, A375) | - | - | G2/M arrest | |
| PC-3 | 1, 3, 10, 30 | 24 | G2/M arrest | |
| HL-60 | 12 µg/mL | 36 | 27% increase in G0/G1 | |
| Oral Cancer (KB) | IC50 | 24 | 76.42% in G1 | |
| Oral Cancer (KB) | IC25 | 24 | 46.7% in G1 | |
| DBTRG-05MG | 13.95 | 72 | G2/M arrest |
Cytotoxicity of Andrographolide in Various Cancer Cell Lines (IC50 Values):
| Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Reference |
| MDA-MB-231 | Breast | 51.98 | 24 | |
| MDA-MB-231 | Breast | 30.28 | 48 | |
| MCF-7 | Breast | 61.11 | 24 | |
| MCF-7 | Breast | 36.9 | 48 | |
| MCF-7 | Breast | 63.19 | 24 | |
| MCF-7 | Breast | 32.90 | 48 | |
| MCF-7 | Breast | 31.93 | 72 | |
| MDA-MB-231 | Breast | 65 | 24 | |
| MDA-MB-231 | Breast | 37.56 | 48 | |
| MDA-MB-231 | Breast | 30.56 | 72 | |
| SiHa | Cervical | 85.59 | - | |
| CaSki | Cervical | 87.52 | - | |
| C33A | Cervical | 96.05 | - | |
| DBTRG-05MG | Glioblastoma | <5.8 | 24 | |
| DBTRG-05MG | Glioblastoma | 13.95 | 72 | |
| Oral Cancer (KB) | Oral | 106.2 µg/mL | - | |
| Ramos | Lymphoma | 20 | 48 | |
| Granta | Lymphoma | 40 | 48 | |
| HF-1 | Lymphoma | 15 | 48 | |
| SUDHL4 | Lymphoma | 30 | 48 | |
| CACO-2 | Colon | 32.46 µg/mL (F2 fraction) | - |
Modulation of Key Signaling Pathways
Andrographolide's anticancer effects are intricately linked to its ability to modulate several key signaling pathways that are often dysregulated in cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Andrographolide is a potent inhibitor of the NF-κB pathway. It prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of NF-κB target genes, including those involved in cell survival (e.g., Bcl-2) and inflammation (e.g., TNF-α, IL-6).
Caption: Andrographolide inhibits the NF-κB signaling pathway.
JAK/STAT Signaling Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is critical for cytokine signaling and is often aberrantly activated in cancer, promoting cell proliferation and survival. Andrographolide has been shown to inhibit the JAK/STAT pathway by suppressing the phosphorylation of JAK1, JAK2, and STAT3. This inhibition prevents the translocation of STAT3 to the nucleus, thereby downregulating the expression of target genes involved in cell survival and proliferation.
Caption: Andrographolide inhibits the JAK/STAT signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many cancers. Andrographolide has been demonstrated to suppress the PI3K/Akt pathway by inhibiting the phosphorylation of both PI3K and Akt. This leads to the downstream inhibition of mTOR and other effectors, ultimately resulting in reduced cell proliferation and survival.
Caption: Andrographolide inhibits the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 cascades, regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The role of andrographolide in modulating the MAPK pathway can be context-dependent. In some cancer cells, it can inhibit the ERK pathway, which is often associated with proliferation, while activating the JNK and p38 pathways, which are generally linked to stress responses and apoptosis.
Caption: Andrographolide modulates the MAPK signaling pathway.
HIF-1α Signaling Pathway
Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a key transcription factor that enables cancer cells to adapt to hypoxic (low oxygen) conditions, promoting angiogenesis and metastasis. Andrographolide has been shown to inhibit the accumulation of HIF-1α protein under hypoxic conditions. This is achieved, in part, through the inhibition of the PI3K/Akt/mTOR pathway, which is involved in HIF-1α synthesis. By downregulating HIF-1α, andrographolide can suppress the expression of its target genes, such as Vascular Endothelial Growth Factor (VEGF), a potent driver of angiogenesis.
Caption: Andrographolide inhibits the HIF-1α signaling pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the anticancer mechanisms of andrographolide.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24-48 hours.
-
Treat the cells with various concentrations of andrographolide (e.g., 10, 30, 50% of andrographolide content) for different time points (e.g., 24, 48, 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Methodology:
-
Treat cancer cells with andrographolide at the desired concentrations and time points.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
-
Methodology:
-
Treat cells with andrographolide for the desired duration.
-
Harvest and fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Wash the cells and treat with RNase A to prevent staining of RNA.
-
Stain the cells with a PI solution.
-
Analyze the DNA content of the cells by flow cytometry. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.
-
Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Methodology:
-
Lyse andrographolide-treated and control cells to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p65, anti-p-Akt, anti-caspase-3).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the protein bands using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
Andrographolide presents a compelling profile as a potential anticancer agent due to its ability to target multiple dysregulated pathways in cancer cells. Its capacity to induce apoptosis and cell cycle arrest, coupled with its inhibitory effects on key signaling cascades like NF-κB, JAK/STAT, and PI3K/Akt, underscores its therapeutic potential. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate and harness the anticancer properties of andrographolide. Further preclinical and clinical investigations are warranted to fully translate the promising in vitro findings into effective cancer therapies.
References
The King of Bitters: A Technical Guide to the Discovery and Isolation of Andrographolide from Andrographis paniculata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrographolide (B1667393), a labdane (B1241275) diterpenoid, is the principal bioactive constituent of Andrographis paniculata, a plant with a long history of use in traditional medicine across Asia. Renowned for its potent anti-inflammatory, antiviral, and anticancer properties, andrographolide is a subject of intense scientific scrutiny. This technical guide provides a comprehensive overview of the historical discovery and subsequent isolation of this valuable compound. It details various experimental protocols for its extraction and purification, presents quantitative data in a comparative format, and visualizes key experimental workflows and the compound's mechanisms of action through its modulation of critical cellular signaling pathways.
A Historical Perspective: The Unveiling of a Potent Phytochemical
The journey of andrographolide from a traditional herbal remedy to a well-characterized pharmacological agent began in the early 20th century. Andrographis paniculata, known colloquially as "King of Bitters" due to its intense taste, has been a staple in Ayurvedic and Traditional Chinese Medicine for centuries, used to treat a variety of ailments including respiratory infections, fever, and liver disorders.[1][2][3]
The first documented isolation of the pure crystalline bitter principle from the plant was achieved by Gorter in 1911.[4] However, the precise chemical structure of this compound, which he named andrographolide, remained elusive for several decades. It wasn't until the mid-20th century that extensive chemical analyses began to unravel its complex diterpenoid lactone structure. The complete stereochemical configuration was ultimately confirmed by X-ray crystallography, solidifying the molecular foundation for future pharmacological investigations.[4]
Physicochemical Properties of Andrographolide
A thorough understanding of the physicochemical properties of andrographolide is crucial for its efficient extraction and purification.
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₅ |
| Molecular Weight | 350.4 g/mol |
| Melting Point | 230-231 °C |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), acetone, chloroform (B151607), and ether; sparingly soluble in water. |
| Appearance | White, crystalline powder |
Methodologies for the Extraction and Isolation of Andrographolide
Several methods have been developed and optimized for the extraction and isolation of andrographolide from the aerial parts, primarily the leaves, of Andrographis paniculata. The choice of method often depends on the desired scale, purity, and available resources.
Extraction Protocols
This simple and cost-effective method is suitable for small-scale extraction.
Protocol:
-
Preparation of Plant Material: Air-dry the leaves of Andrographis paniculata in the shade and grind them into a coarse powder.
-
Maceration: Soak the powdered plant material in a solvent or solvent mixture, typically a 1:1 (v/v) solution of dichloromethane (B109758) and methanol, at room temperature for 24-48 hours with occasional agitation.
-
Filtration: Filter the mixture to separate the extract from the plant debris.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
This continuous extraction method offers higher efficiency than maceration.
Protocol:
-
Preparation of Plant Material: Prepare the dried and powdered leaves as described for cold maceration.
-
Soxhlet Setup: Place the powdered material in a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Extraction: Fill the distillation flask with a suitable solvent, such as methanol or ethanol. Heat the flask to the solvent's boiling point. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble containing the plant material. The extract will then siphon back into the distillation flask. This cycle is repeated for several hours (typically 6-8 hours).
-
Concentration: After extraction, concentrate the solvent in the distillation flask using a rotary evaporator to yield the crude extract.
MAE is a modern and rapid technique that utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.
Protocol:
-
Preparation of Plant Material: Use dried and powdered leaves.
-
Extraction: Mix the plant powder with a solvent (e.g., ethanol or a mixture of chloroform and methanol) in a microwave-safe vessel.
-
Microwave Irradiation: Place the vessel in a microwave extractor and apply microwave power for a short duration (e.g., 210 W for 40 minutes or 450 W for 8 minutes).
-
Filtration and Concentration: After cooling, filter the extract and concentrate it using a rotary evaporator.
Purification Protocols
The crude extract obtained from any of the above methods contains a mixture of compounds. Further purification is necessary to isolate pure andrographolide.
This is a widely used technique for separating compounds based on their differential adsorption to a stationary phase.
Protocol:
-
Column Preparation: Pack a glass column with a suitable adsorbent, typically silica (B1680970) gel, slurried in a non-polar solvent.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity (gradient elution). A common gradient starts with a non-polar solvent like n-hexane or chloroform and gradually introduces a more polar solvent like ethyl acetate (B1210297) or methanol.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing pure andrographolide and evaporate the solvent.
This technique is used to purify crystalline compounds from a solution.
Protocol:
-
Dissolution: Dissolve the partially purified andrographolide from column chromatography in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol or ethanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat briefly. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in a refrigerator. Crystals of andrographolide will form as the solubility decreases.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Quantitative Data Summary
The efficiency of different extraction and purification methods can be compared based on the yield and purity of the isolated andrographolide.
| Extraction Method | Solvent(s) | Key Parameters | Reported Yield of Andrographolide | Reference |
| Cold Maceration | Dichloromethane:Methanol (1:1) | 24-48 hours at room temp. | ~1.9-2.0 g (crude) from 100g leaf powder | |
| Soxhlet Extraction | Methanol | 6-8 hours | Not explicitly quantified in reviewed sources | |
| Microwave-Assisted | Chloroform | 210 W, 40 min | 0.589% | |
| Microwave-Assisted | Chloroform:Methanol (1:1) | 450 W, 8 min | 2.24% | |
| Conventional Heating | Chloroform | 6 hours | 0.4452% |
Visualizing the Process and Mechanism
Experimental Workflow
The following diagram illustrates a general workflow for the isolation and purification of andrographolide.
Signaling Pathways Modulated by Andrographolide
Andrographolide exerts its diverse pharmacological effects by modulating multiple key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Andrographolide has been shown to inhibit this pathway at multiple points.
The PI3K/Akt and MAPK signaling pathways are crucial for cell survival, proliferation, and apoptosis. Andrographolide has been demonstrated to modulate these pathways, contributing to its anticancer effects.
Conclusion
The discovery and isolation of andrographolide from Andrographis paniculata represent a significant milestone in phytochemistry and drug discovery. The methodologies outlined in this guide provide a framework for the efficient extraction and purification of this potent bioactive compound. The continued exploration of andrographolide's mechanisms of action, particularly its modulation of key signaling pathways, holds immense promise for the development of novel therapeutics for a wide range of diseases. This technical guide serves as a valuable resource for researchers dedicated to unlocking the full potential of this remarkable natural product.
References
- 1. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Andrographolide? [synapse.patsnap.com]
- 4. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Andrographolide Derivatives: A Technical Guide to Their Biological Activities and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrographolide (B1667393), a labdane (B1241275) diterpenoid isolated from the plant Andrographis paniculata, has garnered significant scientific attention for its wide spectrum of pharmacological activities. Extensive research has demonstrated its potent anti-inflammatory, anticancer, antiviral, and immunomodulatory properties. However, the clinical utility of andrographolide itself is often limited by its poor solubility and bioavailability. This has spurred the development of a diverse array of andrographolide derivatives, synthesized to enhance its therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of these derivatives, with a focus on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Introduction
Andrographis paniculata, commonly known as the "King of Bitters," has a long history of use in traditional medicine systems across Asia.[1] The primary bioactive constituent, andrographolide, is responsible for many of its therapeutic effects.[1] Andrographolide and its synthetic derivatives have been shown to modulate numerous cellular processes, making them promising candidates for the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and viral infections.[2][3][4] This guide aims to provide researchers and drug development professionals with an in-depth technical resource on the biological activities of andrographolide derivatives, with a focus on the underlying molecular mechanisms.
Biological Activities and Mechanisms of Action
Andrographolide derivatives exhibit a broad range of biological activities, primarily attributed to their ability to modulate key signaling pathways involved in pathogenesis.
Anti-inflammatory Activity
Andrographolide and its derivatives are potent anti-inflammatory agents that act through the inhibition of pro-inflammatory mediators. A key mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. Andrographolide has been shown to inhibit the activation of NF-κB, thereby reducing the expression of downstream inflammatory genes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
The anti-inflammatory effects of andrographolide are also mediated through the modulation of other pathways, including the MAPK and JAK/STAT signaling cascades.
Anticancer Activity
The anticancer properties of andrographolide derivatives are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including breast, colon, lung, and prostate cancers.
The primary mechanisms underlying their anticancer effects include:
-
Induction of Apoptosis: Andrographolide and its derivatives can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and activating caspases.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, thereby inhibiting the proliferation of cancer cells.
-
Inhibition of Key Signaling Pathways: The anticancer activity is often linked to the downregulation of critical signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and JAK/STAT pathways.
Antiviral Activity
Andrographolide and its derivatives have shown promising antiviral activity against a range of viruses, including influenza virus, dengue virus, HIV, and SARS-CoV-2. Their antiviral mechanisms are diverse and can involve:
-
Inhibition of Viral Entry: Some derivatives can block the attachment and entry of viruses into host cells.
-
Inhibition of Viral Replication: They can interfere with key viral enzymes, such as proteases and polymerases, which are essential for viral replication.
-
Modulation of Host Immune Response: Andrographolide can modulate the host's immune response to viral infections.
Immunomodulatory Activity
Andrographolide and its derivatives can modulate both innate and adaptive immune responses. They can enhance the activity of immune cells like macrophages and T lymphocytes and regulate the production of cytokines, helping to balance immune responses. This immunomodulatory activity contributes to their therapeutic effects in various diseases, including autoimmune conditions and infections.
Quantitative Data on Biological Activities
The following tables summarize the in vitro biological activities of andrographolide and some of its derivatives, presenting IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.
Table 1: Anticancer Activity of Andrographolide and its Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Andrographolide | MCF-7 | Breast Cancer | 32.90 ± 0.02 (48h) | |
| Andrographolide | MDA-MB-231 | Breast Cancer | 37.56 ± 0.03 (48h) | |
| Andrographolide | KB | Oral Cancer | 106.2 µg/ml | |
| Andrographolide | Ramos | Lymphoma | 20 (48h) | |
| Andrographolide | Granta | Lymphoma | 40 (48h) | |
| Andrographolide | HF-1 | Lymphoma | 15 (48h) | |
| Andrographolide | SUDHL4 | Lymphoma | 30 (48h) | |
| Andrographolide | SW480 | Colon Cancer | 4.17 | |
| Methyl sulfonyl derivative (4a) | NCI-H187 | Small Lung Cancer | - | |
| Ethyl sulfonyl derivative (4b) | K562 | Leukemia | - | |
| Indolo analogue | MCF-7 | Breast Cancer | 1.85 | |
| Indolo analogue | HCT116 | Colon Cancer | 1.22 | |
| Indolo analogue | DU145 | Prostate Cancer | 1.24 | |
| 3,19-benzylidene acetal (B89532) derivative | A549 | Lung Cancer | 6.6 | |
| 3,19-benzylidene acetal derivative | PC-3 | Prostate Cancer | 5.9 | |
| Andrographolide-19-oic acid derivative | HCT-116 | Colon Cancer | 1-3 | |
| Andrographolide-19-oic acid derivative | MCF-7 | Breast Cancer | 1-3 |
Table 2: Antiviral Activity of Andrographolide and its Derivatives
| Compound/Derivative | Virus | Cell Line | Activity Metric | Value | Reference(s) |
| Andrographolide | DENV2 | HepG2 | EC50 | 21.304 µM | |
| Andrographolide | DENV2 | HeLa | EC50 | 22.739 µM | |
| Andrographolide | SARS-CoV-2 | Calu-3 | IC50 | 0.034 µM | |
| Andrographolide | SARS-CoV-2 Mpro | - | IC50 | 15.05 ± 1.58 µM | |
| 14-aryloxy analogue (13) | DENV | HEK293T/17 | EC50 | 22.6 µM | |
| 14-aryloxy analogue (13) | ZIKV | A549 | EC50 | 27.9 µM | |
| Derivative 4 | SARS-CoV-2 | Vero-E6 | NT50 | 8.1 µM | |
| 14β-andrographolide (6) | SARS-CoV-2 | Vero E6 | NT50 | 2.1 µM | |
| Derivative 7 | SARS-CoV-2 | Vero E6 | NT50 | 3.7 µM | |
| Aza-andrographolide (4y) | HCoV 229E | MRC5 | EC50 | 10.1 µM |
Table 3: Anti-inflammatory Activity of Andrographolide and its Derivatives
| Compound/Derivative | Assay | Cell Line | IC50 (µM) | Reference(s) |
| Andrographolide | NO Production | RAW 264.7 | 17.4 ± 1.1 | |
| Andrographolide | TNF-α Inhibition | - | 21.9 | |
| Andrographolide | NO Production | RAW 264.7 | 7.4 | |
| Andrographolide | PGE2 Inhibition | RAW 264.7 | 8.8 | |
| 14-deoxy-11,12-didehydroandrographolide | NO Production | Murine Macrophages | 94.12 ± 4.79 | |
| Neoandrographolide | NO Production | Murine Macrophages | >100 | |
| Andrograpanin | NO Production | Murine Macrophages | >100 |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of andrographolide derivatives.
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the andrographolide derivative and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100-150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol (B130326) or DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the andrographolide derivative at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC Annexin V and 1 µL of Propidium Iodide (100 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the concentration of nitrite (B80452), a stable product of NO, in cell culture supernatants.
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophage cells in a 24-well or 96-well plate and treat with the andrographolide derivative, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50-100 µL of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.
Synthesis of Andrographolide Derivatives
The synthesis of andrographolide derivatives often involves modifications at specific positions of the andrographolide scaffold to improve its pharmacological properties. Common synthetic strategies include:
-
Esterification: Modification of the hydroxyl groups at C-3, C-14, and C-19 through esterification to introduce various functional groups.
-
Etherification: Formation of ether linkages at the hydroxyl groups.
-
Michael Addition: Addition of nucleophiles to the α,β-unsaturated γ-butyrolactone ring.
-
Click Chemistry: Use of cycloaddition reactions to introduce triazole moieties.
-
Isomerization and Rearrangement: Altering the stereochemistry or scaffold of the molecule.
A general synthetic workflow for creating derivatives is outlined below.
Caption: General workflow for the synthesis of andrographolide derivatives.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by andrographolide and its derivatives.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by andrographolide derivatives.
JAK/STAT Signaling Pathway
Caption: Modulation of the JAK/STAT signaling pathway by andrographolide derivatives.
PI3K/Akt/mTOR Signaling Pathway
Caption: Suppression of the PI3K/Akt/mTOR pathway by andrographolide derivatives.
Conclusion
Andrographolide and its derivatives represent a promising class of natural product-based compounds with a wide range of therapeutic applications. Their ability to modulate multiple key signaling pathways underscores their potential in the treatment of complex diseases such as cancer and inflammatory disorders. The continued exploration of structure-activity relationships and the development of novel synthetic derivatives with improved pharmacokinetic and pharmacodynamic profiles will be crucial for translating the therapeutic potential of these compounds into clinical practice. This guide provides a foundational resource for researchers and developers in this exciting field, offering a consolidated overview of the current state of knowledge and practical methodologies for further investigation.
References
- 1. An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Andrographolide Derivatives as Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Odyssey of Andrographolide: A Deep Dive into its Pharmacokinetic Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Andrographolide (B1667393), a labdane (B1241275) diterpenoid isolated from the plant Andrographis paniculata, has garnered significant scientific interest for its wide array of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. However, unlocking its full therapeutic potential necessitates a thorough understanding of its behavior within a living system. This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties of andrographolide, detailing its absorption, distribution, metabolism, and excretion (ADME). The information presented herein is curated to support researchers and drug development professionals in designing and interpreting preclinical and clinical studies.
Pharmacokinetic Parameters: A Quantitative Overview
The bioavailability and systemic exposure of andrographolide are crucial determinants of its efficacy. Numerous in vivo studies, primarily in rats and humans, have characterized its pharmacokinetic profile. The data reveals rapid absorption and elimination, with oral bioavailability being a significant challenge.
Studies in Rodents
Preclinical studies in rats have been instrumental in elucidating the fundamental pharmacokinetic characteristics of andrographolide. These studies often involve oral or intramuscular administration, followed by the analysis of plasma and tissue samples.
| Parameter | Route | Dose | Vehicle | Cmax | Tmax | t½ | AUC(0–α) | Reference |
| Apparent Cmax | Oral | 100 mg/kg/day (for 4 weeks) | 0.5% w/v sodium-carboxymethyl cellulose (B213188) solution in water containing 0.025% v/v Tween 80 | 115.81 ng/mL | 0.75 h | 2.45 h | 278.44 ng·h/mL | [1] |
| Mean Peak Plasma Concentration | Intramuscular | 50 mg/kg | Not specified | 3.17 ± 0.06 µg/mL | 4 h | 1.3 ± 0.10 h | 13.7 ± 0.47 µg·h/mL | [2] |
| Elimination Half-life | Oral and Sublingual | 50 mg/kg (oral), 5 mg/kg (IV) | Tween 80 and 0.5% w/v methyl cellulose (oral); 3% v/v dimethyl acetamide (B32628) and 10% w/v hydroxy propyl beta cyclodextrin (B1172386) (IV) | Not specified | 0.25 h (oral) | 0.17 ± 0.0 h | Not specified | [3] |
Studies in Humans
Pharmacokinetic data in humans is essential for translating preclinical findings to clinical applications. Studies in healthy volunteers have provided valuable insights into the disposition of andrographolide in humans.
| Parameter | Route | Dose | Formulation | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Reference |
| Andrographolide | Oral | 60 mg | A. paniculata extract capsules | 72.1 ± 28.7 | 0.8 | Not specified | Not specified | [4] |
| Andrographolide | Oral | 120 mg | A. paniculata extract capsules | Not specified | Not specified | Not specified | Not specified | [5] |
| Andrographolide | Oral | 180 mg/day (multiple doses) | A. paniculata extract capsules | Not specified | Not specified | Not specified | Not specified | |
| Andrographolide | Oral | 360 mg/day (multiple doses) | A. paniculata extract capsules | Not specified | Not specified | Not specified | Not specified |
Absorption
Andrographolide is rapidly absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations typically reached within 1-2 hours. However, its oral bioavailability is generally low, which is attributed to its poor aqueous solubility and rapid metabolism. The absolute bioavailability of andrographolide has been reported to be as low as 2.67%. Efforts to improve its bioavailability have included the development of various formulations, such as solid lipid nanoparticles, which have been shown to increase bioavailability by up to 241% compared to a suspension.
Distribution
Following absorption, andrographolide is distributed to various tissues. In rats, the highest concentrations have been observed in the kidney, followed by the liver, spleen, and brain. Detectable levels in the brain suggest that andrographolide can cross the blood-brain barrier. The volume of distribution can be high, indicating extensive tissue uptake. For instance, after intramuscular administration in rats, the apparent volume of distribution was found to be 6.9 ± 0.38 L/kg.
Tissue Distribution of Andrographolide in Rats (1 hour post-oral administration of 100 mg/kg/day for 28 days)
| Tissue | Concentration (ng/g) |
| Kidney | 156.12 ± 25.37 |
| Liver | Data not specified in abstract |
| Spleen | Data not specified in abstract |
| Brain | 21.26 ± 6.64 |
| Heart | Concentration similar to lung |
| Lung | Concentration similar to heart |
Metabolism
Andrographolide undergoes extensive metabolism in the body, primarily in the liver. The metabolic transformations involve both Phase I and Phase II reactions.
Phase I Metabolism: Phase I reactions include dehydration, deoxygenation, and hydrogenation.
Phase II Metabolism: The major Phase II metabolic pathway for andrographolide is glucuronidation. Several glucuronide conjugates have been identified. Additionally, sulfonic acid or sulfate (B86663) type adducts and creatinine (B1669602) adducts have also been reported as metabolites. In rats, a major metabolite has been identified as 14-deoxy-12(R)-sulfo andrographolide. Comparative in vitro studies using human, dog, and rat liver microsomes have shown species-specific differences in metabolism, with the intrinsic clearance in rat liver microsomes being much higher than in human and dog liver microsomes.
Excretion
Andrographolide and its metabolites are eliminated from the body through various routes. Urinary excretion of both the parent compound and its conjugated metabolites has been observed. The elimination half-life is relatively short, contributing to the rapid clearance of the compound from the systemic circulation.
Experimental Protocols
To ensure the reproducibility and validity of pharmacokinetic studies, detailed and standardized experimental protocols are essential. Below are representative methodologies for in vivo pharmacokinetic analysis and bioanalytical quantification of andrographolide.
In Vivo Pharmacokinetic Study in Rats
A typical experimental workflow for an in vivo pharmacokinetic study of andrographolide in rats is depicted in the following diagram.
Animal Model: Male Wistar rats (180-250 g) are commonly used. Animals are acclimatized for a week before the experiment.
Dosing: Andrographolide is typically suspended in a vehicle such as 0.5% w/v sodium-carboxymethyl cellulose in water containing a small amount of Tween 80 to aid in solubilization. Administration is often via oral gavage.
Sample Collection: Blood samples are collected at various time points (e.g., 0, 0.17, 0.5, 1, 2, 3, 6, 8, and 10 hours) via the retro-orbital plexus into EDTA-containing tubes. Plasma is separated by centrifugation. Tissues are collected at the end of the study, rinsed with cold saline, and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of andrographolide in biological matrices.
Sample Preparation: A protein precipitation method is commonly employed. To a 50 µL plasma or tissue homogenate sample, 150 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., diclofenac) is added. The mixture is vortexed and centrifuged. The supernatant is then diluted with water before injection into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: C18 column (e.g., 2 x 30 mm, 5 µm).
-
Mobile Phase: A gradient elution using two solvents is typical. For example, Solvent A: 2 mM ammonium (B1175870) acetate (B1210297) in water, and Solvent B: a mixture of acetonitrile and Solvent A (80:20, v/v).
-
Flow Rate: Approximately 0.8 mL/min.
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in negative or positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for andrographolide and the internal standard.
Signaling Pathways Modulated by Andrographolide
The diverse pharmacological effects of andrographolide are attributed to its ability to modulate multiple intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Andrographolide has been shown to inhibit NF-κB activation, thereby suppressing the expression of pro-inflammatory genes.
Modulation of the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. Andrographolide can interfere with this pathway, contributing to its anti-inflammatory and immunomodulatory effects.
Interference with the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Andrographolide's ability to inhibit this pathway is central to its anticancer effects.
Conclusion
The in vivo pharmacokinetic profile of andrographolide is characterized by rapid absorption and elimination, with limited oral bioavailability being a key challenge for its clinical development. Its extensive distribution to various tissues and multifaceted metabolism highlight the complexity of its disposition. The ability of andrographolide to modulate critical signaling pathways, such as NF-κB, JAK/STAT, and PI3K/Akt, provides a molecular basis for its diverse pharmacological activities. This in-depth technical guide, by consolidating quantitative data, experimental protocols, and mechanistic insights, aims to serve as a valuable resource for the scientific community to advance the research and development of andrographolide as a promising therapeutic agent. Further research focusing on formulation strategies to enhance bioavailability and comprehensive clinical trials are warranted to fully realize its therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic analysis and tissue distribution of andrographolide in rat by a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Andrographolide's Targets in Inflammatory Signaling Pathways
An In-Depth Technical Guide for Researchers
Introduction: Andrographolide (B1667393), a labdane (B1241275) diterpenoid derived from the plant Andrographis paniculata, is a prominent bioactive compound recognized for its extensive pharmacological properties, including potent anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4] Clinically, it has been utilized in traditional medicine for treating a variety of ailments, particularly inflammatory conditions and infections.[4] The therapeutic efficacy of andrographolide stems from its ability to modulate multiple key signaling pathways that are fundamental to the inflammatory response. This technical guide provides an in-depth exploration of the molecular targets of andrographolide within these pathways, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support researchers and drug development professionals in this field.
Core Inflammatory Signaling Pathways Targeted by Andrographolide
Andrographolide exerts its anti-inflammatory effects by intervening at critical nodes within several interconnected signaling cascades. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the NLRP3 inflammasome pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Andrographolide is a well-documented inhibitor of this pathway, acting through multiple mechanisms.
-
Inhibition of NF-κB DNA Binding: Andrographolide has been shown to directly interfere with the binding of the NF-κB p50/p65 dimer to its consensus DNA binding sites in the nucleus. This action is proposed to occur via the formation of a covalent adduct with the cysteine residue (Cys62) on the p50 subunit, thus blocking its transcriptional activity.
-
Suppression of IκBα Degradation: In the canonical pathway, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus. Andrographolide can inhibit the activation of the IKK complex, thereby preventing IκBα phosphorylation and degradation and sequestering NF-κB in the cytoplasm.
-
Reduction of p65 Phosphorylation: The transcriptional activity of NF-κB is also regulated by post-translational modifications, including the phosphorylation of the p65 subunit. Andrographolide has been found to suppress the phosphorylation of p65 at Ser536, a critical step for its full activation.
MAPK Signaling Pathway
The MAPK family, including p38, extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinases (JNK), plays a crucial role in translating extracellular stimuli into cellular responses such as inflammation, proliferation, and apoptosis. Andrographolide has been shown to suppress the activation of these kinases. By inhibiting the phosphorylation of p38, ERK1/2, and JNK in response to stimuli like LPS, andrographolide effectively curtails the downstream inflammatory cascade, leading to reduced production of pro-inflammatory cytokines and mediators.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary route for cytokine signaling. Cytokine binding to its receptor activates associated Janus kinases (JAKs), which then phosphorylate themselves and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. Andrographolide interferes with this pathway by suppressing the phosphorylation of both JAK1/2 and STAT3, which is often induced by cytokines like IL-6. This inhibition prevents the nuclear translocation of STATs and subsequently reduces the expression of STAT-dependent inflammatory genes.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various danger signals, triggers the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. Andrographolide has been shown to suppress the activation of the NLRP3 inflammasome. It achieves this by downregulating the expression of key inflammasome components, including NLRP3 itself and caspase-1, thereby reducing the maturation and release of IL-1β and IL-18.
Quantitative Data Summary
The inhibitory activity of andrographolide has been quantified across various assays and cell types. The half-maximal inhibitory concentration (IC50) is a common metric used to evaluate its potency.
| Target/Assay | Cell Line / Model | Stimulus | IC50 Value | Reference |
| NF-κB Activity | ||||
| NF-κB-luciferase | HL-60 derived neutrophils | PAF | ~5-50 µM | |
| Pro-inflammatory Mediators | ||||
| Nitric Oxide (NO) Production | RAW 264.7 macrophages | LPS | 8.6 µM - 12.2 µM | |
| TNF-α Release | THP-1 monocytes | LPS | 18.5 µM | |
| Cell Growth Inhibition (Anticancer context) | ||||
| CACO-2 (Colon Cancer) | CACO-2 cells | - | 32.46 µg/mL | |
| SARS-CoV-2 Virion Production | Calu-3 (Lung Epithelial) | SARS-CoV-2 | 0.034 µM |
Note: IC50 values can vary significantly based on the specific experimental conditions, cell type, stimulus, and endpoint measured. The data presented are representative values from the cited literature.
Key Experimental Protocols
The following sections provide standardized methodologies for key experiments used to investigate the effects of andrographolide on inflammatory pathways.
Western Blot for Phosphorylated Protein Analysis
This protocol is designed to assess the effect of andrographolide on the phosphorylation status of key signaling proteins like p65, IκBα, p38, ERK, and JNK.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates at a density of 1 x 10^6 cells/mL and culture for 24 hours. Pre-treat cells with various concentrations of andrographolide or vehicle (DMSO) for 1-3 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for a short duration (e.g., 15-30 minutes) to induce protein phosphorylation.
-
Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in LDS sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38) and the total form of the protein (e.g., anti-total-p38), as well as a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify the band intensities, normalizing the phosphorylated protein level to the total protein level.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB by linking it to the expression of a luciferase reporter gene.
Methodology:
-
Cell Seeding and Transfection: Seed cells (e.g., MDA-MB-231) in a 24- or 12-well plate. Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element (pGL3-NFκB) and a control plasmid containing the Renilla luciferase gene (e.g., pRL-TK) for normalization. Use a transfection reagent like Lipofectamine.
-
Treatment and Stimulation: After 18-24 hours of transfection, treat the cells with andrographolide or vehicle for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., 50 ng/mL TNF-α) for another 6-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Activity Measurement:
-
Transfer 20 µL of the cell lysate to a 96-well luminometer plate.
-
Add the firefly luciferase substrate and immediately measure the luminescence (Firefly activity).
-
Subsequently, add the Stop & Glo® reagent (which quenches the firefly signal and contains the substrate for Renilla) and measure the luminescence again (Renilla activity).
-
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. The results are typically expressed as relative luciferase units (RLU) or fold change over the unstimulated control.
General Experimental Workflow Diagram
Conclusion
Andrographolide is a multi-target anti-inflammatory agent that exerts its effects by significantly inhibiting key pro-inflammatory signaling pathways, including NF-κB, MAPK, and JAK/STAT, and suppressing the activation of the NLRP3 inflammasome. Its ability to intervene at multiple critical points in the inflammatory cascade underscores its therapeutic potential for a wide range of inflammatory diseases. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further elucidate the mechanisms of andrographolide and develop it as a clinical candidate. Future research should focus on refining its pharmacological profile, exploring synergistic combinations, and conducting robust clinical trials to validate its efficacy and safety in human diseases.
References
- 1. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrographolide, an Anti-Inflammatory Multitarget Drug: All Roads Lead to Cellular Metabolism [mdpi.com]
- 3. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Early Investigations into the Antiviral Properties of Andrographolide: A Technical Guide
Introduction
Andrographolide (B1667393), a labdane (B1241275) diterpenoid, is the principal bioactive constituent isolated from Andrographis paniculata, a plant extensively used in traditional Ayurvedic, Thai, and Chinese medicine to treat infections, fever, and inflammatory conditions.[1][2] Early scientific inquiry into its medicinal properties has unveiled a broad spectrum of pharmacological activities, including potent antiviral effects against a diverse range of human pathogens.[3][4] This technical guide provides an in-depth review of the foundational studies that first characterized the antiviral efficacy of andrographolide and its derivatives, focusing on quantitative data, detailed experimental methodologies, and the elucidation of its mechanisms of action for an audience of researchers, scientists, and drug development professionals.
Quantitative Summary of Antiviral Activity
Early in vitro and in vivo studies established the inhibitory potential of andrographolide and its semi-synthetic derivatives against numerous viruses. The following tables summarize the key quantitative findings from these initial investigations.
Table 1: In Vitro Antiviral Activity of Andrographolide and Its Derivatives
| Virus | Compound | Cell Line | Assay | Result (EC₅₀ / IC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference(s) |
| Influenza A (H9N2) | 14-α-Lipoyl andrographolide (AL-1) | MDCK | CPE Reduction | 8.4 µM | >780 µM | >92 | [5][6] |
| Influenza A (H5N1) | 14-α-Lipoyl andrographolide (AL-1) | MDCK | CPE Reduction | 15.2 µM | >780 µM | >51 | [5][6] |
| Influenza A (H1N1) | 14-α-Lipoyl andrographolide (AL-1) | MDCK | CPE Reduction | 7.2 µM | >780 µM | >109 | [5][6] |
| Influenza A | 14-Deoxy-11,12-didehydroandrographolide (B31429) | A549 | CPE Reduction | 5 ± 1 µg/mL | - | - | [5] |
| Influenza A | 14-Deoxy-11,12-didehydroandrographolide | MDCK | CPE Reduction | 38 ± 1 µg/mL | - | - | [5] |
| Dengue Virus 2 (DENV-2) | Andrographolide | HepG2 | Virus Output Reduction | 21.304 µM | - | - | [7][8] |
| Dengue Virus 2 (DENV-2) | Andrographolide | HeLa | Virus Output Reduction | 22.739 µM | - | - | [7][8] |
| Dengue Virus 2 (DENV-2) | Andrographolide | C6/36 | - | 97.23% inhibition at 15.62 µg/mL | - | - | [9] |
| Herpes Simplex Virus 1 (HSV-1) | Andrographolide | - | Virucidal Assay | 8.28 µg/mL | - | - | [5] |
| Herpes Simplex Virus 1 (HSV-1) | Neoandrographolide | - | Virucidal Assay | 7.97 µg/mL | - | - | [5] |
| Herpes Simplex Virus 1 (HSV-1) | 14-Deoxy-11,12-didehydroandrographolide | - | Virucidal Assay | 11.1 µg/mL | - | - | [5] |
| Human Immunodeficiency Virus (HIV) | Andrographolide | TZM-bl | Cell-free Infectivity | 49.0 µg/mL | - | - | [9] |
| Human Immunodeficiency Virus (HIV) | 14-Deoxy-11,12-didehydroandrographolide | TZM-bl | Cell-free Infectivity | 56.8 µg/mL | - | - | [9] |
| Human Immunodeficiency Virus (HIV) | Andrographolide | HL2/3 & TZM-bl | Cell Fusion Assay | 0.59 µM | - | - | [9] |
Table 2: In Vivo Antiviral Activity of Andrographolide Derivatives
| Virus | Compound | Animal Model | Dosage | Key Outcomes | Reference(s) |
| Influenza A (H9N2, H5N1, H1N1) | 14-α-Lipoyl andrographolide (AL-1) | Mice | 100-200 mg/kg/day | Reduced death rate, prolonged life, inhibited lung consolidation, reduced lung viral titers. | [6][10][11] |
| Herpes Simplex Virus 1 (HSV-1) | 3,19-Isopropylideneandrographolide (IPAD) | Mice (cutaneous infection) | 7.5% topical cream | Delayed skin lesion development, reduced HSV DNA copy number and gD gene expression. | [12] |
| Human Immunodeficiency Virus (HIV-1) | Andrographolide | Humans (Phase I trial) | 10 mg/kg | Significant rise in mean CD4+ lymphocyte levels (405 to 501 cells/mm³). No significant change in viral RNA levels. | [13][14] |
Mechanisms of Antiviral Action
Early research elucidated that andrographolide exerts its antiviral effects through multiple mechanisms, targeting both viral and host factors. These include inhibiting viral entry, disrupting viral replication, and modulating host immune and inflammatory responses.
Inhibition of Viral Entry and Adsorption
Studies on influenza A virus demonstrated a direct interference with the viral entry process. The derivative 14-α-lipoyl andrographolide (AL-1) was found to inhibit viral adsorption onto red blood cells, suggesting it directly interferes with the viral hemagglutinin protein, which is crucial for binding to cellular receptors.[6][11] For HIV, andrographolide and its derivatives were shown to inhibit gp120-mediated cell fusion, with computational models suggesting these molecules bind to the V3 loop of the gp120 envelope protein, preventing its interaction with host cell CD4 receptors and co-receptors like CXCR4 and CCR5.[9][15]
Caption: Andrographolide derivatives block viral entry by binding to viral glycoproteins.
Disruption of Viral Replication and Protein Synthesis
Once inside the host cell, andrographolide and its derivatives interfere with viral replication. Against influenza virus, 14-deoxy-11,12-didehydroandrographolide was shown to reduce the synthesis of nucleoprotein (NP) mRNA and other viral proteins, and to suppress the nuclear export of viral ribonucleoprotein (vRNP) complexes, a critical step for the assembly of new virions.[5] For HSV-1, the derivative IPAD was found to reduce the expression of key viral proteins, including the immediate-early protein ICP27 and the early protein ICP8, indicating a mode of action distinct from acyclovir.[12] In the context of dengue virus, time-of-addition studies confirmed that andrographolide's activity is primarily confined to a post-infection stage, targeting viral replication within the host cell.[7][8]
Modulation of Host Signaling Pathways (Anti-inflammatory Effects)
A significant component of andrographolide's antiviral action is its ability to modulate host inflammatory responses, which are often dysregulated during viral infections. Andrographolide is a known inhibitor of the NF-κB (nuclear factor-kappa B) signaling pathway.[16] By preventing the degradation of IκB and the subsequent translocation of NF-κB into the nucleus, it suppresses the expression of pro-inflammatory genes like TNF-α, IL-6, and IL-1β.[3][17] This anti-inflammatory effect can mitigate the cytokine storm associated with severe viral infections, such as influenza, thereby reducing virus-induced pathology.[5]
Caption: Andrographolide inhibits inflammation by blocking the NF-κB signaling pathway.
Experimental Protocols
The following section details the methodologies employed in early studies to determine the antiviral efficacy and cytotoxicity of andrographolide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is crucial for determining the concentration range at which a compound is non-toxic to the host cells, allowing for the calculation of the Selectivity Index (SI).
-
Cell Seeding: Host cells (e.g., MDCK, HepG2, Vero) are seeded into 96-well microplates at a density of 1-5 x 10⁴ cells/well and incubated for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.
-
Compound Treatment: The growth medium is replaced with fresh medium containing two-fold serial dilutions of andrographolide or its derivatives. A "cells only" control (no compound) is included. Plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells metabolize the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.
-
Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.
Antiviral Activity Assay (CPE Reduction Assay)
This method is widely used to screen for antiviral activity by measuring the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).
-
Cell Preparation: A confluent monolayer of host cells is prepared in 96-well plates as described for the cytotoxicity assay.
-
Infection and Treatment: The growth medium is removed, and cells are washed with PBS. 100 µL of virus suspension (at a concentration that causes 100% CPE in 48-72 hours, e.g., 100 TCID₅₀) is added to the wells. After a 1-hour adsorption period at 37°C, the virus inoculum is removed.
-
Compound Addition: 200 µL of maintenance medium containing serial dilutions of the test compound (at non-toxic concentrations) is added to the wells. Virus control (virus, no compound) and cell control (no virus, no compound) wells are included.
-
Incubation and Observation: Plates are incubated for 48-72 hours at 37°C. The percentage of CPE in each well is observed and scored daily using an inverted microscope.
-
Quantification (MTT Staining): At the end of the incubation period, cell viability can be quantified using the MTT assay as described above.
-
Analysis: The 50% effective concentration (EC₅₀) is calculated as the compound concentration that inhibits viral CPE by 50% compared to the virus control.
Caption: A typical experimental workflow for screening antiviral compounds.
Hemagglutination (HA) Inhibition Assay
This assay is specific for viruses like influenza that can agglutinate red blood cells (RBCs) and is used to test for direct interference with viral surface proteins.
-
Virus and Compound Preparation: Serial two-fold dilutions of the virus are prepared to determine the HA titer (the highest dilution causing complete hemagglutination). The working dilution of the virus is set to 4 HA units.
-
Incubation: Equal volumes of the virus (4 HA units) and serial dilutions of andrographolide are mixed in a V-bottom 96-well plate and incubated at room temperature for 1 hour.
-
RBC Addition: A 0.5% suspension of chicken or human red blood cells is added to each well.
-
Observation: The plate is gently mixed and incubated at room temperature for 30-60 minutes. Wells are observed for hemagglutination (a mat of RBCs) or its inhibition (a button of RBCs at the bottom).
-
Analysis: The minimum inhibitory concentration is the lowest compound concentration that completely inhibits hemagglutination.[6][10]
Conclusion
The foundational research on andrographolide and its derivatives has firmly established its status as a promising, broad-spectrum antiviral agent. Early in vitro and in vivo studies successfully quantified its efficacy against a range of clinically relevant viruses, including influenza, dengue, herpes simplex, and HIV.[2] Mechanistic investigations revealed a multi-pronged approach to viral inhibition, encompassing the blockage of viral entry, disruption of the replication cycle, and potent modulation of host inflammatory pathways.[3][5] The detailed experimental protocols developed and utilized in these seminal studies have provided a robust framework for the continued evaluation of novel antiviral candidates. While challenges related to bioavailability and solubility remain, the compelling data from these early studies continue to drive further research and development of andrographolide-based therapeutics.[5]
References
- 1. ovid.com [ovid.com]
- 2. mdpi.com [mdpi.com]
- 3. Andrographolide as a potent and promising antiviral agent [cjnmcpu.com]
- 4. A Systematic Review on the Antimicrobial Activity of Andrographolide [jmb.or.kr]
- 5. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Activity of andrographolide against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. Activity of 3,19-isopropylidinyl andrographolide against herpes simplex virus type 1 in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase I trial of andrographolide in HIV positive patients and normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 15. Anti-HIV activity of semisynthetic derivatives of andrographolide and computational study of HIV-1 gp120 protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Andrographolide? [synapse.patsnap.com]
- 17. c19early.org [c19early.org]
Andrographolide: A Deep Dive into its Therapeutic Potential for Autoimmune Diseases
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Autoimmune diseases, a diverse group of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues, represent a significant and growing global health challenge. Current therapeutic strategies often involve broad immunosuppression, leading to a range of undesirable side effects. There is a pressing need for novel, targeted therapies with improved safety profiles. Andrographolide (B1667393), a bicyclic diterpenoid lactone isolated from the plant Andrographis paniculata, has emerged as a promising candidate due to its potent anti-inflammatory and immunomodulatory properties. This technical guide provides a comprehensive overview of the current understanding of andrographolide's mechanism of action in the context of autoimmune diseases, with a focus on its impact on key signaling pathways and immune cell differentiation. This document summarizes quantitative data from preclinical and clinical studies, offers detailed experimental protocols for key assays, and visualizes complex biological processes to facilitate further research and drug development efforts in this area.
Introduction
Andrographolide has a long history of use in traditional medicine for treating various inflammatory conditions.[1] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing its potential to modulate the complex interplay of signaling pathways and cellular responses that drive autoimmune pathology.[2] This guide will delve into the core mechanisms through which andrographolide exerts its immunomodulatory effects, providing a foundation for its rational development as a therapeutic agent for autoimmune disorders such as rheumatoid arthritis (RA) and multiple sclerosis (MS).
Mechanisms of Action: Targeting Key Inflammatory Pathways
Andrographolide's therapeutic potential in autoimmune diseases stems from its ability to interfere with multiple critical signaling pathways that are often dysregulated in these conditions.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immunity.[3] Its aberrant activation is a hallmark of many autoimmune diseases, leading to the production of pro-inflammatory cytokines and other inflammatory mediators.[3] Andrographolide has been shown to be a potent inhibitor of NF-κB activation.[4] It can covalently modify a cysteine residue on the p50 subunit of NF-κB, thereby inhibiting its binding to DNA without affecting the degradation of its inhibitory protein, IκBα, or the nuclear translocation of the p50/p65 dimer.[4][5] This targeted inhibition of NF-κB's transcriptional activity leads to a significant reduction in the expression of pro-inflammatory genes.[5]
Modulation of the JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for transmitting signals from cytokines and growth factors, thereby regulating immune cell differentiation and activation.[3] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune diseases. Andrographolide has been demonstrated to inhibit the JAK-STAT pathway by suppressing the phosphorylation of JAK1/2 and STAT3, which in turn prevents the nuclear translocation of STAT3 and subsequent gene transcription.[3][6] This inhibitory effect on JAK-STAT signaling contributes to its anti-inflammatory and immunomodulatory properties.
Attenuation of NLRP3 Inflammasome Activation
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18.[7] Aberrant NLRP3 inflammasome activation is associated with the pathogenesis of several autoimmune and inflammatory diseases. Andrographolide has been shown to suppress NLRP3 inflammasome activation.[7][8] It achieves this by promoting parkin-dependent mitophagy, which leads to the removal of damaged mitochondria, a key trigger for NLRP3 activation.[7] This, in turn, inhibits the subsequent caspase-1 activation and release of mature IL-1β and IL-18.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the JAK-STAT3 pathway by andrographolide enhances chemosensitivity of cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Andrographolide suppresses NLRP3 inflammasome activation in microglia through induction of parkin-mediated mitophagy in in-vitro and in-vivo models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Andrographolide Inhibits Lipotoxicity-Induced Activation of the NLRP3 Inflammasome in Bone Marrow-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the Therapeutic Potential of Andrographolide: A Technical Guide to Bioavailability Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from the leaves and stems of Andrographis paniculata, has garnered significant attention for its wide array of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. Despite its therapeutic promise, the clinical utility of andrographolide is significantly hampered by its poor oral bioavailability. This limitation is primarily attributed to its low aqueous solubility, extensive first-pass metabolism, and rapid elimination.[1][2][3] This in-depth technical guide explores various formulation strategies designed to overcome these challenges and enhance the systemic exposure of andrographolide. We will delve into the specifics of different delivery systems, present comparative pharmacokinetic data, provide detailed experimental protocols, and visualize key molecular and experimental workflows.
The Challenge: Poor Bioavailability of Andrographolide
The inherent physicochemical properties of andrographolide present a significant hurdle for effective oral drug delivery. Its low water solubility limits its dissolution in the gastrointestinal tract, a prerequisite for absorption. Furthermore, andrographolide is subject to degradation in the alkaline environment of the intestine and undergoes extensive metabolism in the liver, leading to a low fraction of the administered dose reaching systemic circulation.[1][2] Clinical studies have reported the oral bioavailability of a conventional dosage form of andrographolide to be as low as 2.67%.[1][2]
Formulation Strategies to Enhance Bioavailability
To address the poor bioavailability of andrographolide, researchers have explored a variety of advanced formulation strategies. These approaches aim to improve its solubility, protect it from degradation, and facilitate its absorption into the bloodstream. Key strategies include:
-
Lipid-Based Formulations: These formulations, such as solid lipid nanoparticles (SLNs) and nanoemulsions, encapsulate andrographolide within lipidic carriers, enhancing its solubility and absorption through the lymphatic pathway, thereby bypassing first-pass metabolism.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. This in-situ emulsification increases the surface area for drug absorption.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate andrographolide, providing a controlled release profile and protecting the drug from degradation.
-
Formulations with Solubilizing Agents and Bioenhancers: The use of cyclodextrins, surfactants, and bioenhancers like piperine (B192125) can improve the solubility and inhibit the metabolic enzymes responsible for andrographolide degradation.
Comparative Pharmacokinetic Data
The effectiveness of these formulation strategies is evaluated through pharmacokinetic studies, which measure the concentration of the drug in the blood over time. Key parameters include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), which represents the total drug exposure. The following tables summarize the pharmacokinetic data from various studies comparing different andrographolide formulations to the pure drug or crude extract.
Table 1: Pharmacokinetic Parameters of Andrographolide Formulations in Animal Models
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Andrographolide Suspension | Rats | 100 | 115.81 | 0.75 | 278.44 | 100 | [4] |
| Andrographolide-Loaded SLNs | Rats | 100 | - | - | - | 241 | [5] |
| Andrographolide Nanoemulsion | Rats | 300 | - | - | - | 594.3 | [6] |
| A. paniculata Extract | Rabbits | 35 | - | - | - | 100 | [7] |
| Liquid SMEDDS | Rabbits | 17.5 | 6-fold > Extract | - | 15-fold > Extract | - | [7] |
| SMEDDS Pellets | Rabbits | 17.5 | 5-fold > Extract | - | 13-fold > Extract | - | [7] |
| A. paniculata Powder | Beagle Dogs | 3 | - | 0.5 - 1 | - | 100 | [8] |
| Powder + 50% β-cyclodextrin | Beagle Dogs | 3 | - | 0.5 - 1 | - | 131.01 - 196.05 | [8] |
| Powder + 1% SDS | Beagle Dogs | 3 | - | 0.5 - 1 | - | 131.01 - 196.05 | [8] |
| Powder + 1% SDS + 10% Piperine | Beagle Dogs | 3 | - | 0.5 - 1 | - | 131.01 - 196.05 | [8] |
Note: "-" indicates data not available in the cited source.
Detailed Experimental Protocols
This section provides detailed methodologies for the preparation of various andrographolide formulations and the analytical techniques used for their characterization and pharmacokinetic evaluation.
Preparation of Andrographolide-Loaded Solid Lipid Nanoparticles (SLNs)
Method: High-Pressure Homogenization[5]
-
Preparation of the Lipid Phase: Dissolve andrographolide, a solid lipid (e.g., glyceryl monostearate), and a stabilizer (e.g., lecithin) in a suitable organic solvent (e.g., ethanol) at an elevated temperature (e.g., 80°C).
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188).
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization at a specified pressure and number of cycles to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Preparation of Andrographolide-Loaded Nanoemulsion
Method: High-Pressure Homogenization[9]
-
Preparation of the Oil Phase: Dissolve andrographolide in a mixture of an oil (e.g., α-tocopherol, triacetin, or limonene) and ethanol.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution.
-
Mixing: Mix the oil phase with a surfactant (e.g., Tween 20 or Cremophor EL) and water.
-
Homogenization: Subject the mixture to high-speed homogenization (e.g., 24,000 rpm for 10 minutes) followed by high-pressure homogenization to form a stable nanoemulsion.
-
Characterization: Evaluate the nanoemulsion for droplet size, PDI, viscosity, and stability.
Preparation of Andrographolide Self-Microemulsifying Drug Delivery System (SMEDDS)
Method: Titration Method[10][11]
-
Component Selection: Select an oil phase (e.g., isopropyl myristate), a surfactant (e.g., Tween 80), and a co-surfactant (e.g., ethanol) based on the solubility of andrographolide.
-
Construction of Pseudo-ternary Phase Diagram: Prepare various mixtures of the oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe for the formation of a clear and stable microemulsion. Plot the results on a ternary phase diagram to identify the microemulsion region.
-
Formulation of Andrographolide-Loaded SMEDDS: Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant. Dissolve andrographolide in the mixture.
-
Characterization: Evaluate the SMEDDS formulation for its self-emulsification efficiency, droplet size of the resulting microemulsion, and drug release profile.
In Vivo Bioavailability Study in Rats
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.
-
Fasting: Fast the animals overnight before the experiment with free access to water.[12]
-
Dosing: Administer the andrographolide formulation (e.g., suspension, SLNs, nanoemulsion, or SMEDDS) orally to the rats at a specific dose.
-
Blood Sampling: Collect blood samples from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[13]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation: Precipitate the plasma proteins using a suitable solvent (e.g., methanol) and centrifuge to obtain a clear supernatant.[14]
-
LC-MS/MS Analysis: Analyze the andrographolide concentration in the plasma samples using a validated LC-MS/MS method.[4][15][16][17]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent monolayer (typically 21 days).[18][19]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[18]
-
Permeability Study:
-
Apical to Basolateral (A-B) Transport: Add the andrographolide formulation to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at different time points.
-
Basolateral to Apical (B-A) Transport: Add the andrographolide formulation to the basolateral chamber and collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of andrographolide in the collected samples using HPLC or LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value to determine the permeability of the formulation across the Caco-2 cell monolayer.
Signaling Pathways and Experimental Workflows
The therapeutic effects of andrographolide are mediated through its interaction with various intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by andrographolide and a typical experimental workflow for bioavailability studies.
Signaling Pathways
Conclusion
The therapeutic potential of andrographolide is undeniable, yet its poor oral bioavailability remains a critical obstacle to its widespread clinical application. The formulation strategies discussed in this guide, including solid lipid nanoparticles, nanoemulsions, and self-microemulsifying drug delivery systems, have demonstrated significant success in enhancing the bioavailability of andrographolide in preclinical studies. By improving its solubility, protecting it from degradation, and facilitating its absorption, these advanced delivery systems pave the way for the development of clinically effective andrographolide-based therapies. Further research and clinical trials are warranted to translate these promising formulation approaches into viable treatments for a range of diseases. This guide provides a comprehensive resource for researchers and drug development professionals to understand and apply these innovative techniques to unlock the full therapeutic potential of andrographolide.
References
- 1. Andrographolide as a Multi-Target Therapeutic Agent in Diabetic Nephropathy: Insights into STAT3/PI3K/Akt Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographolide: its pharmacology, natural bioavailability and current approaches to increase its content in andrographis paniculata - MedCrave online [medcraveonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Preparation of andrographolide-loaded solid lipid nanoparticles and their in vitro and in vivo evaluations: characteristics, release, absorption, transports, pharmacokinetics, and antihyperlipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Pharmacokinetic and oral bioavailability of andrographolide from Andrographis paniculata fixed combination Kan Jang in rats and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 15. Pharmacokinetic analysis and tissue distribution of andrographolide in rat by a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of andrographolide, dehydroandrographolide and neoandrographolide in dog plasma by LC-MS/MS and its application to a dog pharmacokinetic study of Andrographis paniculata tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A validated LC-MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2.4. In Vitro Caco-2 Cell Monolayer Permeability Assay [bio-protocol.org]
- 19. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Andrographolide's Role in Modulating Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrographolide (B1667393), a bicyclic diterpenoid lactone isolated from Andrographis paniculata, has garnered significant attention for its potent anti-inflammatory and immunomodulatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms by which andrographolide modulates immune responses. It details its impact on key signaling pathways, including NF-κB, JAK/STAT, and MAPK, summarizes quantitative data on its inhibitory effects on inflammatory mediators, and provides standardized experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development.
Core Signaling Pathways Modulated by Andrographolide
Andrographolide exerts its immunomodulatory effects by targeting critical nodes within inflammatory signaling cascades. Its multifactorial action involves the suppression of pro-inflammatory pathways and the modulation of immune cell function.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Andrographolide is a well-documented inhibitor of this pathway.[1][2][3] Its mechanisms include:
-
Inhibition of IκBα Phosphorylation and Degradation: Andrographolide prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action, in turn, blocks the release and nuclear translocation of the active p65 subunit.[2][4]
-
Direct Inhibition of NF-κB DNA Binding: Studies have shown that andrographolide can directly interfere with the binding of the NF-κB p50 subunit to DNA, thereby preventing the transcription of target inflammatory genes.
This comprehensive inhibition of the NF-κB pathway leads to a significant reduction in the production of key inflammatory mediators.
Modulation of the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for transmitting signals from cytokines and growth factors, thereby regulating immune cell differentiation and activation. Andrographolide has been shown to interfere with this pathway by:
-
Suppressing JAK Phosphorylation: It can inhibit the phosphorylation of Janus kinases (JAK1/2), which are the initial activators of this cascade upon cytokine receptor binding.
-
Inhibiting STAT Phosphorylation and Nuclear Translocation: Consequently, the phosphorylation and subsequent dimerization and nuclear translocation of STAT proteins, particularly STAT3, are suppressed.
By attenuating the JAK/STAT pathway, andrographolide can reduce the cellular responses to pro-inflammatory cytokines like IL-6.
Interference with MAPK Signaling Pathways
Mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK, are key regulators of cellular processes such as inflammation, proliferation, and apoptosis. Andrographolide has been shown to suppress the activation of these pathways in response to inflammatory stimuli like LPS. It achieves this by inhibiting the phosphorylation of p38, ERK1/2, and JNK, thereby blocking the downstream activation of transcription factors like AP-1 and subsequent pro-inflammatory gene expression.
References
Methodological & Application
Application Note: Quantification of Andrographolide using High-Performance Liquid Chromatography (HPLC)
Introduction
Andrographolide (B1667393) is a labdane (B1241275) diterpenoid that is the major bioactive component of the medicinal plant Andrographis paniculata (Kalmegh).[1] It is known for a wide range of pharmacological activities, including anti-inflammatory, antiviral, antioxidant, and hepatoprotective effects.[2][3] Accurate and precise quantification of andrographolide is crucial for the quality control of raw materials, standardization of herbal extracts, and the development of pharmaceutical formulations.[4][5] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and reliability. This document provides a detailed protocol for the quantification of andrographolide using a Reverse-Phase HPLC (RP-HPLC) method.
Principle
This method utilizes RP-HPLC with UV detection to separate and quantify andrographolide. The sample is dissolved and injected into the HPLC system. Separation is achieved on a C18 stationary phase column. A mobile phase, typically a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water, carries the sample through the column. Andrographolide, being a moderately polar compound, is retained on the non-polar stationary phase and then eluted by the mobile phase. The concentration of the organic solvent in the mobile phase is optimized to achieve a good separation and a reasonable retention time. The eluting compound is detected by a UV detector at a wavelength where andrographolide exhibits maximum absorbance (around 223-228 nm). The peak area of andrographolide in the sample is compared to a calibration curve generated from known concentrations of a pure andrographolide standard to determine its quantity.
Data Presentation
Table 1: Summary of Reported HPLC Chromatographic Conditions for Andrographolide Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Stationary Phase (Column) | Phenomenex C18 (4.6 x 250 mm, 5µ) | Poroshell 120 EC-C18 (3.0 x 50mm, 2.7µm) | Zorbax C18 (4.6 x 150 mm, 5µm) | Symmetry C8 (4.6 x 250 mm, 5µ) | C18 Column (4.6 x 250 mm, 5µm) |
| Mobile Phase | Water: Acetonitrile (60:40 v/v) | Methanol: Water (pH 3.05) (50:50 v/v) | Water: Methanol (50:50 v/v) | Gradient: A) 0.1% H₃PO₄ B) ACN:MeOH (1:1) | Acetonitrile: Water |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 223 nm | 228 nm | 224 nm | 230 nm | 254 nm |
| Column Temperature | Ambient | 30°C | Ambient | Ambient | 25°C |
| Injection Volume | Not Specified | 0.5 µL | Not Specified | Not Specified | 20 µL |
| Retention Time (min) | ~5.04 | Not Specified | Not Specified | ~10.0 | Not Specified |
Table 2: Summary of Method Validation Parameters
| Parameter | Method A | Method B | Method C | Method D | Method E |
| Linearity Range | 1 - 200 µg/mL | 50 - 800 ppm | 230 - 1000 ppm | 0.02 - 0.14 mg/mL | 100 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.9998 | 0.9992 | ≥ 0.9999 | > 0.99 |
| LOD | 4.65 µg/mL | 4.89 ppm | 0.013 ppm | Not Specified | 1.40 µg/mL |
| LOQ | 14.11 µg/mL | 16.19 ppm | 0.041 ppm | Not Specified | 7.05 µg/mL |
| Accuracy (% Recovery) | 89.6 - 113.2% | 93.76 - 101.72% | 109.06 - 116.23% | 95 - 99% | 99.04 - 99.30% |
| Precision (%RSD) | 0.82% | < 2% | Not Specified | 0.2 - 1.1% | < 2% |
Experimental Protocols
This protocol describes a general yet robust method derived from common practices for andrographolide quantification.
1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV/PDA detector, pump, and autosampler.
-
Chromatographic data acquisition and processing software.
-
Analytical balance (4-digit).
-
Ultrasonic bath.
-
Vortex mixer.
-
Syringe filters (0.22 or 0.45 µm, PTFE or Nylon).
-
Volumetric flasks (10, 25, 50, 100 mL).
-
Pipettes.
-
Andrographolide Reference Standard (≥98% purity).
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Orthophosphoric acid (Analytical grade).
2. Recommended Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and Water (40:60, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed by sonication for 15-20 minutes before use.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection Wavelength: 223 nm.
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of Andrographolide Reference Standard.
-
Transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 10 minutes to dissolve completely.
-
Allow the solution to cool to room temperature.
-
Make up the volume to the mark with methanol and mix well.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 150, 200 µg/mL) by serially diluting the stock solution with the mobile phase.
-
For example, to prepare a 100 µg/mL solution, pipette 5 mL of the stock solution into a 50 mL volumetric flask and make up the volume with the mobile phase.
-
-
Sample Preparation (from powdered plant material):
-
Accurately weigh about 1.0 g of the dried, powdered plant material into a flask.
-
Add 50 mL of methanol.
-
Sonicate the mixture in an ultrasonic bath for 30-60 minutes to ensure complete extraction.
-
Allow the extract to cool, then filter it through Whatman No. 1 filter paper.
-
Transfer the filtrate to a 50 mL volumetric flask and make up the volume with methanol.
-
Take a suitable aliquot of the extract and dilute it with the mobile phase to obtain a concentration expected to fall within the calibration curve range.
-
Filter the final diluted sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Sample Preparation (from tablet formulation):
-
Weigh and finely powder 20 tablets to get an average weight.
-
Accurately weigh a quantity of the powder equivalent to one tablet and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 20 minutes to dissolve the active component.
-
Make up the volume with methanol, mix well, and filter.
-
Further dilute the filtrate with the mobile phase to a suitable concentration for analysis and filter through a 0.45 µm syringe filter.
-
4. Analysis Procedure
-
System Equilibration: Purge the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the 100 µg/mL working standard solution five times. The relative standard deviation (%RSD) for the peak area and retention time should be less than 2.0%.
-
Calibration Curve: Inject each working standard solution (from lowest to highest concentration) once.
-
Sample Analysis: Inject the prepared sample solutions. It is recommended to inject a standard solution after every few sample injections to monitor system performance.
-
Data Processing: Record the peak areas from the chromatograms. Plot a calibration curve of peak area versus concentration for the standard solutions. Determine the concentration of andrographolide in the sample solutions using the linear regression equation (y = mx + c) derived from the calibration curve.
5. Calculation
The amount of andrographolide in the sample is calculated using the following formula:
Andrographolide Content (%) = (C × V × D) / (W × 10000)
Where:
-
C: Concentration of andrographolide from the calibration curve (µg/mL)
-
V: Final volume of the stock sample solution (mL)
-
D: Dilution factor
-
W: Weight of the sample taken (g)
Mandatory Visualization
Caption: Workflow for Andrographolide quantification by HPLC.
References
- 1. Quantification and Standardization of Andrographolide in Andrographis Paniculata Samples by Validated RP-HPLC and HPTLC Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. jchr.org [jchr.org]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]
Isolating the "King of Bitters": A Detailed Protocol for Andrographolide Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation of Andrographolide (B1667393), a potent bioactive diterpenoid lactone, from the plant Andrographis paniculata. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in obtaining high-purity Andrographolide for further investigation and development.
Introduction
Andrographolide, the principal active constituent of Andrographis paniculata, has garnered significant attention for its wide array of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. Efficient isolation of this compound is a critical first step for any research or drug development endeavor. This document details various extraction and purification techniques, offering a comparative analysis of their yields and the purity of the final product.
Data Presentation: A Comparative Analysis of Extraction Methods
The choice of extraction method and solvent significantly impacts the yield and purity of the isolated Andrographolide. Below is a summary of quantitative data from various studies to facilitate an informed selection of the most suitable protocol.
| Extraction Method | Solvent System | Plant Material to Solvent Ratio (w/v) | Temperature (°C) | Duration | Yield of Andrographolide | Purity | Reference |
| Cold Maceration | Dichloromethane (B109758):Methanol (B129727) (1:1) | - | Room Temperature | - | ~1.9-2.0 g (from unspecified amount of leaf powder) | High (after recrystallization) | [1][2][3] |
| Maceration | Methanol | 2g/100mL | Room Temperature | 360 min (optimized) | 3.50% | - | [4] |
| Soxhlet Extraction | Methanol | 1:3.5 | Reflux Temperature | 3 h | Higher than ethanol (B145695) and DCM | 96% (after crystallization) | |
| Soxhlet Extraction | Methanol | - | - | 5 h | 0.19% | - | |
| Microwave-Assisted Extraction (MAE) | Chloroform:Water (150mL:30mL) | 20g sample | - | 40 min | 0.589% | - | |
| Accelerated Solvent Extraction (ASE) | - | - | 80°C (optimized) | 5 min (optimized) | 25% | - | |
| Ethanol Extraction | 95% Ethanol | 1:15 | 40°C | 12 h | 15.53 mg/g | - | |
| Ethanol Extraction | 50% Ethanol | - | Room Temperature | - | Highest among different ethanol concentrations | - |
Experimental Protocols
The following sections provide detailed step-by-step protocols for the most common and effective methods of Andrographolide isolation.
Protocol 1: Cold Maceration for High-Purity Andrographolide
This method is simple, requires minimal specialized equipment, and can yield high-purity Andrographolide after recrystallization.
Materials:
-
Dried, powdered leaves of Andrographis paniculata
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Filter paper
-
Rotary evaporator
-
Beakers and flasks
Procedure:
-
Extraction: Macerate the powdered leaf material in a 1:1 mixture of dichloromethane and methanol. Allow the mixture to stand at room temperature with occasional stirring.
-
Filtration: Filter the extract to separate the plant debris from the solvent.
-
Concentration: Concentrate the filtrate under vacuum using a rotary evaporator to obtain a dark green crystalline mass.
-
Washing: Wash the crystalline mass repeatedly with toluene to remove chlorophyll (B73375) and other coloring matter.
-
Recrystallization: Dissolve the washed crystalline material in hot methanol and allow it to cool slowly to facilitate crystallization. For enhanced crystallization, the solution can be refrigerated.
-
Final Washing and Drying: Wash the obtained crystals with cold methanol and dry them in a vacuum tray drier.
Protocol 2: Soxhlet Extraction for Higher Yield
Soxhlet extraction is a continuous extraction method that can provide a higher yield of Andrographolide compared to maceration.
Materials:
-
Dried, powdered leaves of Andrographis paniculata (80 mesh size)
-
Methanol
-
Soxhlet apparatus
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Sample Preparation: Place the powdered plant material in a thimble within the Soxhlet apparatus.
-
Extraction: Add methanol to the boiling flask and heat it to reflux. The solvent vapor will rise, condense, and drip onto the plant material, extracting the Andrographolide. The process is allowed to continue for approximately 3-5 hours.
-
Solvent Recovery: After extraction, recover the methanol using a rotary evaporator to obtain the crude extract.
-
Purification: Proceed with purification steps such as charcoal treatment and crystallization as described in Protocol 1.
Protocol 3: Purification by Crystallization
Crystallization is a crucial step to obtain high-purity Andrographolide from the crude extract.
Materials:
-
Crude Andrographolide extract
-
Methanol
-
Activated charcoal
-
Water bath
-
Filtration setup (e.g., Hi-flow filtration)
-
Rotary evaporator
-
Refrigerator
Procedure:
-
Dissolution: Dissolve the crude extract in a minimal amount of methanol.
-
Charcoal Treatment: Add activated charcoal (approximately 1g for 4g of extract) to the solution and stir in a water bath at around 45°C for 30 minutes to decolorize the solution.
-
Filtration: Filter the solution to remove the charcoal.
-
Concentration: Concentrate the filtrate using a rotary evaporator.
-
Crystallization: Cool the concentrated solution in a refrigerator to induce the formation of Andrographolide crystals.
-
Isolation and Washing: Filter the solution to isolate the crystals and wash them with a small amount of cold methanol.
-
Drying: Dry the purified crystals in a vacuum tray drier. The purity of the final product can be assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point determination.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the isolation and purification of Andrographolide.
Caption: General workflow for the extraction of Andrographolide.
Caption: Step-by-step workflow for the purification of Andrographolide.
References
Andrographolide: Application Notes and Protocols for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrographolide (B1667393), a labdane (B1241275) diterpenoid, is the principal bioactive constituent isolated from the medicinal plant Andrographis paniculata. Renowned for its potent anti-inflammatory, antiviral, and anticancer properties, andrographolide serves as a critical marker for the standardization and quality control of A. paniculata extracts and derived herbal formulations.[1] This document provides detailed application notes and standardized protocols for the accurate quantification of andrographolide using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), facilitating robust phytochemical analysis and supporting drug development endeavors.
Physicochemical Properties of Andrographolide
A thorough understanding of the physicochemical properties of andrographolide is fundamental for its handling, analysis, and formulation.
| Property | Value | References |
| Molecular Formula | C₂₀H₃₀O₅ | [2] |
| Molecular Weight | 350.45 g/mol | [2] |
| Appearance | White rhombic prisms or plates | [2] |
| Melting Point | 230-231 °C | [2] |
| Solubility | Sparingly soluble in water; Soluble in boiling ethanol (B145695), slightly soluble in methanol (B129727) and ethanol, very slightly soluble in chloroform. Soluble in DMSO (up to 25 mg/ml) and Ethanol (up to 8 mg/ml). | |
| UV λmax | 223 nm (in Methanol) | |
| Stability | Stable for up to 2 years as supplied. Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months. Unstable in alkaline conditions, with optimal stability at pH 3-5. |
Experimental Protocols
Quantification of Andrographolide by Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)
This protocol describes a validated RP-HPLC method for the quantitative determination of andrographolide in plant extracts and herbal formulations.
Caption: General workflow for the quantification of andrographolide using HPLC.
-
Andrographolide reference standard (≥98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Acetic acid (Analytical grade)
-
Plant material or formulation containing Andrographis paniculata
-
HPLC system with a UV/PDA detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Sonicator
-
Analytical balance
-
Syringe filters (0.45 µm)
-
Preparation of Standard Solution:
-
Accurately weigh 10 mg of andrographolide reference standard and dissolve in 100 mL of methanol to obtain a stock solution of 100 µg/mL.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 to 60 µg/mL by diluting with the mobile phase.
-
-
Preparation of Sample Solution:
-
Accurately weigh about 2.5 g of the powdered plant material.
-
Extract with methanol (e.g., 50 mL) using sonication for 30 minutes or by refluxing on a water bath. Repeat the extraction process to ensure complete extraction.
-
Combine the extracts and make up the volume to a known quantity (e.g., 100 mL) with methanol.
-
Filter the solution through a 0.45 µm membrane filter prior to injection.
-
-
Chromatographic Conditions:
-
A variety of mobile phases can be used. A common isocratic system consists of a mixture of methanol and water (e.g., 65:35 v/v) or acetonitrile and water (e.g., 60:40 v/v).
-
Set the flow rate to 1.0 mL/min.
-
The column temperature is typically maintained at ambient or 25°C.
-
Set the UV detector wavelength to 223 nm.
-
Inject 20 µL of the standard and sample solutions into the HPLC system.
-
-
Quantification:
-
Record the peak areas from the chromatograms.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of andrographolide in the sample solution using the regression equation from the calibration curve.
-
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (65:35, v/v) | Acetonitrile:0.1% Phosphoric Acid (40:60, v/v) | Acetonitrile:Water (with 0.2% Acetic Acid) (85:15, v/v) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 223 nm | 230 nm | 230 nm |
| Injection Volume | 20 µL | 20 µL | 10 µL |
| Retention Time (min) | ~2.87 | Not specified | ~4.1 |
| Linearity Range | Not specified | 100-600 µg/mL | 10-60 µg/mL |
| Correlation Coefficient (r²) | Not specified | >0.975 | Not specified |
| LOD | Not specified | 0.102 µg/mL | Not specified |
| LOQ | Not specified | 0.339 µg/mL | Not specified |
| References |
Quantification of Andrographolide by High-Performance Thin-Layer Chromatography (HPTLC)
This protocol provides a validated HPTLC method for the quantification of andrographolide, suitable for rapid screening of multiple samples.
Caption: General workflow for the quantification of andrographolide using HPTLC.
-
Andrographolide reference standard (≥98% purity)
-
Methanol (AR grade)
-
Chloroform (AR grade)
-
Toluene (AR grade)
-
Ethyl Acetate (AR grade)
-
Formic Acid (AR grade)
-
Pre-coated silica (B1680970) gel 60 F₂₅₄ HPTLC plates
-
HPTLC system with a sample applicator and scanner
-
Twin-trough developing chamber
-
Hot air oven
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of andrographolide (e.g., 10 µg/mL) in methanol.
-
Prepare sample extracts in methanol as described in the HPLC protocol.
-
-
Chromatographic Development:
-
Apply bands of the standard and sample solutions to the HPTLC plate using an automated applicator. A typical concentration range for the calibration curve is 100-500 ng/spot.
-
Develop the plate in a pre-saturated twin-trough chamber with a suitable mobile phase. A common mobile phase is a mixture of Chloroform:Toluene:Methanol (7:1.5:1.5, v/v/v).
-
Allow the solvent front to ascend to a distance of about 80 mm.
-
Dry the plate in a hot air oven.
-
-
Densitometric Analysis:
-
Scan the dried plate using a TLC scanner in absorbance mode at 254 nm.
-
Record the peak areas and Rf values. The typical Rf value for andrographolide is around 0.38.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the amount of andrographolide applied for the standard solutions.
-
Calculate the amount of andrographolide in the sample spots from the calibration curve.
-
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Pre-coated Silica Gel 60 F₂₅₄ | Pre-coated Silica Gel 60 F₂₅₄ |
| Mobile Phase | Chloroform:Toluene:Methanol (7:1.5:1.5, v/v/v) | Chloroform:Methanol:Formic Acid (9:0.5:0.5, v/v/v) |
| Detection Wavelength | 254 nm | 254 nm |
| Rf Value | ~0.38 | Not specified |
| Linearity Range | 100-500 ng/spot | 100-2000 ng/spot |
| Correlation Coefficient (r²) | Not specified | ~0.9977 |
| LOD | 0.52 ng/spot | Not specified |
| LOQ | 1.59 ng/spot | Not specified |
| References |
Signaling Pathways Modulated by Andrographolide
Andrographolide exerts its diverse pharmacological effects by modulating multiple key signaling pathways involved in inflammation and cancer. Understanding these interactions is crucial for targeted drug development.
Inhibition of NF-κB Signaling Pathway
Andrographolide is a well-documented inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses. It can covalently modify the p50 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Caption: Andrographolide inhibits the NF-κB signaling pathway.
Modulation of Other Key Signaling Pathways
Andrographolide has been shown to interfere with several other signaling cascades critical for cell survival, proliferation, and inflammation.
Caption: Andrographolide's impact on multiple signaling pathways.
Conclusion
The protocols and data presented herein provide a robust framework for the use of andrographolide as a standard in phytochemical analysis. The detailed HPLC and HPTLC methods offer reliable and reproducible means for the quantification of this key bioactive compound, essential for the quality control of herbal products. Furthermore, the elucidation of its interactions with major signaling pathways underscores its therapeutic potential and provides a basis for further research and development in the pharmaceutical sciences. Adherence to these standardized methods will ensure accuracy and consistency in the evaluation of andrographolide-containing materials.
References
Application of Andrographolide in Cell Culture Assays: A Detailed Guide for Researchers
Introduction
Andrographolide (B1667393), a labdane (B1241275) diterpenoid derived from the plant Andrographis paniculata, has garnered significant scientific interest for its diverse pharmacological activities.[1] In cell culture-based research, andrographolide is widely investigated for its potent anti-inflammatory, anti-cancer, and immunomodulatory properties.[2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals utilizing andrographolide in cell culture assays. It covers key applications, summarizes quantitative data, and offers step-by-step methodologies for essential experiments.
Key Applications in Cell Culture
Andrographolide's utility in cell culture is extensive, primarily focusing on its ability to modulate fundamental cellular processes:
-
Cancer Research: Andrographolide has been shown to inhibit the growth, proliferation, and migration of various cancer cell types.[4] It effectively induces cell cycle arrest, typically at the G0/G1 or G2/M phase, and triggers apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[5]
-
Inflammation Studies: A significant area of andrographolide research is its anti-inflammatory effects. It is known to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting key inflammatory signaling pathways like NF-κB and MAPK.
-
Signal Transduction Research: Andrographolide serves as a valuable tool for studying various signaling cascades. It has been demonstrated to modulate multiple pathways, including PI3K/Akt/mTOR, JAK/STAT, and MAPK, which are critical in cell survival, proliferation, and inflammation.
-
Oxidative Stress Analysis: The compound can induce the generation of reactive oxygen species (ROS) in cancer cells, leading to cellular damage and apoptosis. This makes it a useful agent for studying the role of oxidative stress in cell death.
Quantitative Data: Efficacy of Andrographolide in Various Cell Lines
The effective concentration of andrographolide can vary significantly depending on the cell line, treatment duration, and the specific assay being performed. The following tables summarize reported 50% inhibitory concentration (IC50) values and other relevant quantitative data.
Table 1: IC50 Values of Andrographolide in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) |
| MCF-7 | Breast Cancer | 63.19 ± 0.03 | 24 |
| 32.90 ± 0.02 | 48 | ||
| 31.93 ± 0.04 | 72 | ||
| MDA-MB-231 | Breast Cancer | 65 ± 0.02 | 24 |
| 37.56 ± 0.03 | 48 | ||
| 30.56 ± 0.03 | 72 | ||
| HepG2 | Liver Cancer | Not specified, but used at 1-125 µM | 48 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | ~28.5 (10 µg/mL) | Not specified |
| KB | Oral Cancer | ~302 (106 µg/ml) | Not specified |
| DBTRG-05MG | Glioblastoma | 13.95 (LC50) | 72 |
| MDA MB-231 | Triple-Negative Breast Cancer | 4.2 mg/mL (10% Andrographolide extract) | 24 |
| MDA MB-453 | Triple-Negative Breast Cancer | 3.9 mg/mL (30% Andrographolide extract) | Not specified |
Data compiled from multiple sources.
Signaling Pathways Modulated by Andrographolide
Andrographolide exerts its effects by interacting with multiple intracellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
Experimental Workflow
A typical workflow for investigating the effects of andrographolide in cell culture involves a series of assays to determine its cytotoxic, anti-proliferative, and mechanistic properties.
Detailed Experimental Protocols
Here are detailed protocols for key assays used to evaluate the effects of andrographolide.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of andrographolide on cell proliferation.
Materials:
-
Andrographolide stock solution (e.g., 10 mg/mL in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ cells/well and incubate overnight at 37°C in a humidified incubator.
-
Treatment: Prepare serial dilutions of andrographolide in fresh medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40, 80 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of andrographolide. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following andrographolide treatment.
Materials:
-
6-well cell culture plates
-
Andrographolide
-
FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of andrographolide for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 500 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of andrographolide on cell cycle progression.
Materials:
-
6-well cell culture plates
-
Andrographolide
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI)/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with andrographolide at the desired concentrations for various time points (e.g., 24, 36, 48 hours).
-
Cell Harvesting: Collect both the medium and attached cells after trypsinization. Centrifuge to pellet the cells.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at 4°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular generation of ROS, a common mechanism of andrographolide-induced cell death.
Materials:
-
24-well cell culture plates
-
Andrographolide
-
2',7'-dichlorofluorescein diacetate (DCFH-DA)
-
H₂O₂ (positive control)
-
Spectrofluorometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with various concentrations of andrographolide for the desired time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Loading with DCFH-DA: Resuspend the cells in PBS containing 10 µM DCFH-DA and incubate at 37°C for 30 minutes in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer with excitation at 488 nm and emission at 515 nm. Alternatively, visualize the cells under a fluorescence microscope.
Conclusion
Andrographolide is a versatile and potent compound for a wide range of cell culture applications, particularly in the fields of oncology and inflammation research. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute experiments to explore the multifaceted effects of this promising natural product. Careful optimization of concentrations and treatment times for specific cell lines is crucial for obtaining reliable and reproducible results.
References
- 1. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Andrographolide? [synapse.patsnap.com]
- 3. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Andrographolide: A New Plant-Derived Antineoplastic Entity on Horizon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Andrographolide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the laboratory synthesis of various andrographolide (B1667393) derivatives. Andrographolide, a labdane (B1241275) diterpenoid isolated from Andrographis paniculata, exhibits a wide range of biological activities. However, its poor solubility and bioavailability have prompted the development of semi-synthetic derivatives with enhanced therapeutic potential. These notes cover the synthesis of derivatives with modifications at key positions (C-3, C-12, C-14, and C-19), leading to compounds with improved anticancer and anti-inflammatory properties.
I. Biological Activity of Andrographolide Derivatives
The semi-synthetic modification of andrographolide has yielded a plethora of derivatives with enhanced biological activities. Modifications are primarily focused on the hydroxyl groups at C-3 and C-19, the α,β-unsaturated γ-butyrolactone moiety, and the C-12 position. These chemical alterations have been shown to significantly impact the anticancer and anti-inflammatory properties of the parent compound.
Anticancer Activity
Numerous studies have demonstrated that derivatization of andrographolide can lead to compounds with potent cytotoxic activity against various cancer cell lines. Key structure-activity relationship (SAR) studies have revealed that the α-alkylidene-γ-butyrolactone moiety is crucial for the cytotoxic profile.[1] Esterification at the C-14 hydroxyl group has been a particularly fruitful strategy, with some ester derivatives showing considerable improvement in activity.[2] For instance, certain benzylidene derivatives of andrographolide have been found to inhibit the growth of breast and colon cancer cells by inducing G1 arrest and apoptosis. Modifications at the C-12 position, such as the introduction of dithiocarbamate (B8719985) moieties, have also resulted in analogues with significant cytotoxic efficacy, particularly against breast cancer cells. Furthermore, the conversion of the C-19 alcohol to a carboxylic acid has been shown to increase cytotoxicity.[3]
| Derivative Class | Modification Site(s) | Cancer Cell Line(s) | Reported Activity (IC50/ED50) |
| 14-Deoxy-11,12-didehydroandrographolide (B31429) Analogue (5a) | C-8, C-17 (epoxidation) | KKU-M213 (Cholangiocarcinoma) | ED50: 3.37 µM[4][5] |
| 14-Deoxy-11,12-didehydroandrographolide Analogue (5b) | C-8, C-17 (epoxidation) | KKU-M213 (Cholangiocarcinoma) | ED50: 3.08 µM |
| 14-Deoxy-11,12-didehydroandrographolide Analogue (5a) | C-8, C-17 (epoxidation) | KKU-100 (Cholangiocarcinoma) | ED50: 2.93 µM |
| 14-Deoxy-11,12-didehydroandrographolide Analogue (5b) | C-8, C-17 (epoxidation) | KKU-100 (Cholangiocarcinoma) | ED50: 3.27 µM |
| Andrographolide-19-oic acid derivative (9d) | C-19 (oxidation and esterification) | HCT-116 (Colon) | IC50: 1.18 µM |
| Andrographolide-19-oic acid derivative (9b) | C-19 (oxidation and esterification) | MCF-7 (Breast) | IC50: 6.28 µM |
| C-12 Dithiocarbamate Analogue | C-12 | MCF-7 (Breast) | Significant cytotoxic activity |
| C-14 Ester Analogue (6a) | C-14 | Human leukemic cell lines | Significant potency |
| C-14 Ester Analogue (9b) | C-14 | Human leukemic cell lines | Significant potency |
Anti-inflammatory Activity
Andrographolide and its derivatives are well-documented for their anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. The synthesis of various analogues has been aimed at enhancing this activity. For example, certain derivatives have shown potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages. One study reported a succinate (B1194679) derivative of 14-deoxy-11,12-didehydroandrographolide with an IC50 value of 8.6 µM for NO suppression, which is more potent than the parent andrographolide (IC50 = 12.2 µM).
| Compound | Assay | Cell Line | Reported Activity (IC50) |
| Andrographolide | TNF-α release | THP-1 | 21.9 µM |
| 14-Deoxy-11,12-didehydroandrographolide | NO inhibition | Murine macrophages | 94.12 ± 4.79 µM |
| Neoandrographolide | NO inhibition | Murine macrophages | > 100 µM |
| Andrograpanin | NO inhibition | Murine macrophages | > 100 µM |
| Succinate derivative of 14-DDA | NO suppression | Not specified | 8.6 µM |
| Andrographolide | NO suppression | Not specified | 12.2 µM |
II. Signaling Pathways Modulated by Andrographolide Derivatives
Andrographolide and its derivatives exert their biological effects by modulating key cellular signaling pathways, most notably the NF-κB and Wnt/β-catenin pathways.
NF-κB Signaling Pathway
The anti-inflammatory effects of andrographolide are largely attributed to its ability to inhibit the NF-κB signaling pathway. Andrographolide has been shown to form a covalent adduct with the cysteine residue (Cys62) of the p50 subunit of NF-κB, thereby blocking its binding to DNA. This prevents the transcription of pro-inflammatory genes.
Caption: Andrographolide's inhibition of the NF-κB signaling pathway.
Wnt/β-catenin Signaling Pathway
Andrographolide has also been identified as an activator of the canonical Wnt/β-catenin signaling pathway. It is proposed to function through the non-ATP competitive inhibition of Glycogen Synthase Kinase 3β (GSK-3β). This inhibition leads to the stabilization and nuclear translocation of β-catenin, followed by the activation of Wnt target genes. Interestingly, functionalization of the C-19 hydroxyl group of andrographolide can shift its primary mode of action from NF-κB inhibition to the modulation of the Wnt/β-catenin pathway.
Caption: Andrographolide's activation of the Wnt/β-catenin pathway.
III. Experimental Protocols
The following section provides detailed protocols for the synthesis of selected andrographolide derivatives.
General Experimental Workflow
The synthesis of andrographolide derivatives typically follows a multi-step process involving protection of reactive hydroxyl groups, modification at the desired position, and subsequent deprotection.
Caption: General workflow for andrographolide derivative synthesis.
Protocol 1: Synthesis of 14-Deoxy-11,12-didehydroandrographolide (Intermediate)
This intermediate is a common precursor for the synthesis of various derivatives.
Materials:
-
Andrographolide
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Thionyl chloride (SOCl2)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Hexane
Procedure:
-
Dissolve andrographolide (1.0 eq) in a mixture of anhydrous pyridine (10 vol) and anhydrous DCM (10 vol) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding crushed ice.
-
Extract the mixture with DCM (3 x 20 vol).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-hexane to afford 14-deoxy-11,12-didehydroandrographolide as a white solid.
Protocol 2: Synthesis of 8,17-Epoxy-14-deoxy-11,12-didehydroandrographolide
Materials:
-
14-Deoxy-11,12-didehydroandrographolide
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
n-Hexane
Procedure:
-
Dissolve 14-deoxy-11,12-didehydroandrographolide (1.0 eq) in anhydrous DCM (20 vol) under an inert atmosphere.
-
Add m-CPBA (1.5 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/n-hexane) to yield the epoxide product.
Protocol 3: Synthesis of 3,19-Di-O-acetyl-14-deoxy-11,12-didehydroandrographolide
Materials:
-
14-Deoxy-11,12-didehydroandrographolide
-
Acetic anhydride (B1165640)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
Saturated copper sulfate solution
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
n-Hexane
Procedure:
-
Dissolve 14-deoxy-11,12-didehydroandrographolide (1.0 eq) in a mixture of anhydrous pyridine (5 vol) and DCM (10 vol).
-
Add acetic anhydride (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water and extract with DCM.
-
Wash the organic layer sequentially with saturated copper sulfate solution (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system to obtain the diacetylated derivative.
Protocol 4: General Procedure for the Synthesis of 12-Dithiocarbamate-14-deoxyandrographolide Analogues
This one-pot synthesis provides a straightforward method for introducing dithiocarbamate moieties at the C-12 position.
Materials:
-
3,19-Di-O-acetylandrographolide (as a precursor)
-
Appropriate secondary amine (e.g., morpholine, piperidine)
-
Carbon disulfide (CS2)
-
Acetonitrile (MeCN)
Procedure:
-
Prepare the 3,19-di-O-acetylandrographolide precursor by acetylating andrographolide.
-
In a separate flask, dissolve the secondary amine (1.1 eq) in acetonitrile.
-
Add carbon disulfide (1.1 eq) to the amine solution and stir for 15-30 minutes at room temperature to in-situ generate the dithiocarbamate salt.
-
To this solution, add a solution of 3,19-di-O-acetylandrographolide (1.0 eq) in acetonitrile.
-
Stir the reaction mixture at room temperature for 3-6 hours, monitoring by TLC.
-
The reaction proceeds via a tandem Michael addition at C-12 and elimination of the acetyl group at C-14.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by recrystallization or silica gel column chromatography to yield the desired 12-dithiocarbamate-14-deoxyandrographolide analogue. The reaction often gives nearly quantitative yields without by-products.
These protocols provide a foundation for the synthesis of a variety of andrographolide derivatives. Researchers should optimize reaction conditions based on the specific substrate and desired product. Standard laboratory safety procedures should be followed at all times.
References
- 1. researchgate.net [researchgate.net]
- 2. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
- 3. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
- 5. Synthesis of 14-deoxy-11,12-didehydroandrographolide analogues as potential cytotoxic agents for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Andrographolide Encapsulation using Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrographolide (B1667393), a bioactive diterpenoid lactone extracted from the plant Andrographis paniculata, has demonstrated significant therapeutic potential, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] However, its clinical application is often hindered by poor aqueous solubility, low bioavailability, and a short biological half-life.[5] Nanoencapsulation technologies offer a promising strategy to overcome these limitations by improving the drug's physicochemical properties, enhancing its delivery to target sites, and enabling sustained release.
These application notes provide an overview of common nanoparticle-based encapsulation techniques for andrographolide, detailed experimental protocols, and a summary of key characterization parameters. Additionally, we explore the impact of nanoencapsulation on the biological activity of andrographolide, with a focus on its effects on key cellular signaling pathways.
Nanoparticle Encapsulation Techniques
Several types of nanoparticles have been successfully employed to encapsulate andrographolide, with polymeric nanoparticles and solid lipid nanoparticles being the most extensively studied.
1. Polymeric Nanoparticles:
Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are widely used for encapsulating andrographolide. These nanoparticles can protect the drug from degradation, provide controlled release, and can be surface-modified for targeted delivery. The emulsion-solvent evaporation method is a common technique for preparing PLGA nanoparticles.
2. Solid Lipid Nanoparticles (SLNs):
SLNs are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature. They are particularly suitable for lipophilic drugs like andrographolide. SLNs can enhance the oral bioavailability of andrographolide and facilitate its transport across biological barriers. Methods such as high-pressure homogenization and melt-emulsification ultrasonication are used for their preparation.
Quantitative Data Summary
The following tables summarize the physicochemical properties of andrographolide-loaded nanoparticles from various studies, providing a comparative overview of different formulations.
Table 1: Polymeric Nanoparticles (PLGA)
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| AG-PLGA (85:15 LA:GA, Ethyl Acetate) | 135 ± 4 | -11.7 ± 2.4 | 2.6 ± 0.6 | Not Reported | |
| AG-PLGA (50:50 LA:GA, 4% PVA) | 173 | -34.8 | Not Reported | Not Reported | |
| AG-PLGA (50:50 LA:GA, 2% PVA) | 426 | Not Reported | Not Reported | Not Reported | |
| AG-PLGA (50:50 LA:GA, 6% PVA) | 225.3 | Not Reported | Not Reported | Not Reported | |
| AG-Alginate-Poloxamer | 180 ± 23 | -14.4 ± 2.1 | 13.17 ± 0.54 | 87.74 ± 0.87 |
Table 2: Solid Lipid Nanoparticles (SLNs)
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Entrapment Efficiency (%) | Reference |
| AG-SLN (High-Pressure Homogenization) | 286.1 | -20.8 | 3.49 | 91.00 | |
| AG-SLN (Melt-Emulsification) | 193.84 | -22.8 | Not Reported | 83.70 | |
| AG-SLN (Emulsion/Evaporation/Solidifying) | ~150 | Not Reported | Not Reported | 92 |
Experimental Protocols
Here, we provide detailed protocols for the preparation and characterization of andrographolide-loaded nanoparticles.
Protocol 1: Preparation of Andrographolide-Loaded PLGA Nanoparticles by Emulsion Solvent Evaporation
This protocol is adapted from studies by Oseni et al. and Roy et al.
Materials:
-
Andrographolide
-
Poly(lactic-co-glycolide) (PLGA) (e.g., 85:15 or 50:50 lactide:glycolide ratio)
-
Polyvinyl alcohol (PVA)
-
Organic solvent (e.g., Ethyl acetate (B1210297) or Chloroform)
-
Deionized (DI) water
Procedure:
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution by dissolving PVA in DI water.
-
Organic Phase Preparation: Dissolve a specific amount of andrographolide and PLGA in a mixture of the chosen organic solvent and methanol (e.g., 1.7 mL ethyl acetate and 330 µL methanol). The drug-to-polymer ratio can be optimized (e.g., 1:8.5).
-
Emulsification: Add the organic phase to the aqueous phase (e.g., 8 mL). Sonicate the mixture using a probe sonicator at 18-20 W for 5 minutes over an ice bath.
-
Solvent Evaporation: Place the resulting emulsion on a magnetic stirrer for approximately 17 hours under ambient conditions to allow for the evaporation of the organic solvent. Further evaporate under vacuum for 1 hour to remove any residual solvent.
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension at high speed (e.g., 45,000 rpm) for 1 hour.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with DI water to remove excess PVA and unencapsulated drug.
-
Lyophilization and Storage: Resuspend the washed nanoparticles in DI water and lyophilize for long-term storage at -20°C.
Protocol 2: Preparation of Andrographolide-Loaded Solid Lipid Nanoparticles (SLNs) by Melt-Emulsification and Ultrasonication
This protocol is based on the work of Development of andrographolide-loaded solid lipid nanoparticles for lymphatic targeting.
Materials:
-
Andrographolide
-
Solid lipid (e.g., Glyceryl monostearate)
-
Surfactants (e.g., Poloxamer 407, Span 60)
-
Deionized (DI) water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid (Glyceryl monostearate) by heating it above its melting point. Disperse andrographolide in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactants (Poloxamer 407 and Span 60) in DI water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed to form a coarse oil-in-water emulsion.
-
Ultrasonication: Subject the coarse emulsion to high-power ultrasonication to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove unencapsulated drug and excess surfactants.
-
Storage: Store the final SLN suspension at 4°C.
Protocol 3: Characterization of Andrographolide-Loaded Nanoparticles
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Disperse the lyophilized nanoparticles in DI water or an appropriate buffer. Analyze the suspension using a Zetasizer to determine the average hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential.
2. Drug Loading and Encapsulation Efficiency:
-
Method: High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
To determine the total amount of drug, dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., a mixture of water and acetonitrile) to break the nanoparticles and release the encapsulated drug.
-
To determine the amount of unencapsulated drug, centrifuge the nanoparticle suspension and analyze the supernatant.
-
Quantify the andrographolide concentration in the solutions using a validated HPLC method.
-
Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
3. In Vitro Drug Release:
-
Method: Dialysis Method
-
Procedure:
-
Disperse a known amount of andrographolide-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) and place it in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium and keep it at 37°C with constant stirring.
-
At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the amount of andrographolide released in the samples using HPLC.
-
Impact on Cellular Signaling Pathways
Andrographolide exerts its therapeutic effects by modulating various cellular signaling pathways involved in inflammation and cancer. Nanoencapsulation can enhance these effects by improving the drug's delivery to target cells and sustaining its release.
Key Signaling Pathways Modulated by Andrographolide:
-
NF-κB Signaling Pathway: Andrographolide is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer progression. By inhibiting NF-κB, andrographolide can suppress the expression of pro-inflammatory cytokines and pro-angiogenic factors.
-
JAK/STAT Signaling Pathway: Andrographolide can also inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. This pathway is often dysregulated in various cancers and inflammatory diseases. Andrographolide's inhibition of JAK/STAT signaling can lead to reduced cell proliferation and induction of apoptosis.
-
PI3K/Akt/mTOR Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is another critical target of andrographolide. By inhibiting this pathway, andrographolide can interfere with cell growth, survival, and proliferation in cancer cells.
Visualizations
References
- 1. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 3. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Andrographis paniculata and Andrographolide - A Snapshot on Recent Advances in Nano Drug Delivery Systems against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies [frontiersin.org]
Application Notes and Protocols: In Vitro Experimental Models for Testing Andrographolide's Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro experimental models to assess the anti-cancer and anti-inflammatory effects of Andrographolide (B1667393). Detailed protocols for key assays are provided to ensure reproducibility and accuracy in research settings.
Anti-Cancer Effects of Andrographolide
Andrographolide has demonstrated significant anti-cancer properties across a variety of cancer cell lines. Its mechanisms of action primarily involve the induction of cell cycle arrest and apoptosis, as well as the modulation of key signaling pathways that govern cancer cell proliferation and survival.[1][2]
Cell Viability and Cytotoxicity
A fundamental step in evaluating the anti-cancer potential of Andrographolide is to determine its effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[3]
Table 1: Cytotoxicity of Andrographolide (IC50 values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| A375 | Human Malignant Melanoma | ~20-40 | 24 | [4] |
| C8161 | Human Malignant Melanoma | ~10-20 | 24 | [4] |
| MCF-7 | Breast Cancer | 63.19 ± 0.03 | 24 | [5] |
| 32.90 ± 0.02 | 48 | [5] | ||
| 31.93 ± 0.04 | 72 | [5] | ||
| MDA-MB-231 | Breast Cancer | 65 ± 0.02 | 24 | [5] |
| 37.56 ± 0.03 | 48 | [5] | ||
| 30.56 ± 0.03 | 72 | [5] | ||
| A2780 | Ovarian Cancer | Not specified | 72 | [6] |
| A2780cisR | Ovarian Cancer (Cisplatin-resistant) | Not specified | 72 | [6] |
| KB | Oral Cancer | 106 ± 1 µg/ml (~302 µM) | 24 | [1] |
| DBTRG-05MG | Human Glioblastoma | 27.9 | Not specified | [7] |
| Ramos | Lymphoma | 20 | 48 | [8] |
| Granta | Lymphoma | 40 | 48 | [8] |
| HF-1 | Lymphoma | 15 | 48 | [8] |
| SUDHL4 | Lymphoma | 30 | 48 | [8] |
| NCI-H187 | Small Lung Cancer | Varies by derivative | Not specified | [9] |
| K562 | Leukemia | Varies by derivative | Not specified | [9] |
| A549 | Lung Adenocarcinoma | Varies by derivative | Not specified | [9] |
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the concentration- and time-dependent effects of Andrographolide on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Andrographolide stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.[4]
-
Treat the cells with various concentrations of Andrographolide (e.g., 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO).[4]
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).[5]
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1][6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for MTT Cell Viability Assay.
Induction of Apoptosis
Andrographolide is known to induce programmed cell death, or apoptosis, in cancer cells. This can be quantified using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.[4][10][11]
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after Andrographolide treatment.
Materials:
-
Cancer cell line of interest
-
Andrographolide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[4][12]
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Andrographolide (e.g., at IC50 concentration) for 24, 36, or 48 hours.[4][10]
-
Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.[4]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13]
-
Incubate for 15 minutes at room temperature in the dark.[4][13]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the cells by flow cytometry within 1 hour.[14]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Experimental workflow for apoptosis detection.
Cell Cycle Analysis
Andrographolide can arrest the cell cycle at specific phases, preventing cancer cell division. This is typically analyzed by flow cytometry after staining the cellular DNA with Propidium Iodide (PI).[4][10]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Andrographolide on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Andrographolide
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer[4]
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Andrographolide for 24 hours.[4]
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then store at -20°C overnight.[4]
-
Wash the cells with PBS and resuspend in PI/RNase staining buffer.[4]
-
Incubate for 30 minutes at 37°C in the dark.[4]
-
Analyze the DNA content by flow cytometry.
Data Interpretation:
-
Analyze the histogram of DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.[15]
Anti-Metastatic Effects
Andrographolide can also inhibit cancer cell migration and invasion, key processes in metastasis. The wound healing assay is a straightforward method to assess cell migration.
Protocol 4: In Vitro Wound Healing (Scratch) Assay
Objective: To evaluate the effect of Andrographolide on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Andrographolide
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[16]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of Andrographolide or a vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).[17][18]
-
Measure the wound area at each time point and calculate the percentage of wound closure.
Caption: Workflow for the in vitro wound healing assay.
Anti-Inflammatory Effects of Andrographolide
Andrographolide exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.
Inhibition of Pro-Inflammatory Cytokines and Mediators
The anti-inflammatory activity of Andrographolide can be assessed by measuring its ability to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6, and other inflammatory molecules such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells).[19][20][21]
Table 2: Anti-Inflammatory Activity of Andrographolide in RAW264.7 Macrophages
| Inhibited Mediator | IC50 (µM) | 95% Confidence Interval | Reference |
| PGE2 | 8.8 | 7.4 to 10.4 | [19] |
| Nitric Oxide (NO) | Not specified | Not specified | [19] |
| TNF-α | 21.9 (in THP-1 cells) | 18.1 - 26.5 | [22][23] |
| IL-6 | 12.2 | 9.1 to 16.2 | [19] |
| IL-1β | Not specified | Not specified | [20] |
Protocol 5: Measurement of TNF-α and IL-6 Release by ELISA
Objective: To quantify the inhibitory effect of Andrographolide on the production of TNF-α and IL-6 in LPS-stimulated macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Complete culture medium
-
Andrographolide
-
Lipopolysaccharide (LPS)
-
6-well plates
-
TNF-α and IL-6 ELISA kits
Procedure:
-
Seed RAW264.7 cells (2 x 10⁶ cells/mL) in 6-well plates.[20]
-
Pre-treat the cells with various concentrations of Andrographolide for 1 hour.[20]
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[20]
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[24][25]
Signaling Pathway Analysis
Andrographolide exerts its biological effects by modulating several key signaling pathways. Western blotting is a common technique to analyze the expression and phosphorylation status of proteins within these pathways.
NF-κB Signaling Pathway
Andrographolide is a well-known inhibitor of the NF-κB pathway, a critical regulator of inflammation and cancer.[26] It can interfere with the binding of NF-κB to DNA.[19]
Caption: Andrographolide's inhibition of the NF-κB pathway.
PI3K/AKT/mTOR Signaling Pathway
This pathway is crucial for cell proliferation, survival, and growth, and is often dysregulated in cancer. Andrographolide has been shown to suppress this pathway in certain cancer cells.[5]
References
- 1. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effect of Andrographis paniculata Associated with 2-Aminoethyl Dihydrogen Phosphate in Triple-Negative Breast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Andrographolide inhibits proliferation and induces cell cycle arrest and apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-proliferative and Pro-apoptotic Effects from Sequenced Combinations of Andrographolide and Cisplatin on Ovarian Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 7. Andrographolide Induces G2/M Cell Cycle Arrest and Apoptosis in Human Glioblastoma DBTRG-05MG Cell Line via ERK1/2 /c-Myc/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New andrographolide derivatives and their cytotoxic activity [wisdomlib.org]
- 10. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. interchim.fr [interchim.fr]
- 14. kumc.edu [kumc.edu]
- 15. researchgate.net [researchgate.net]
- 16. Anticancer drug screening: standardization of in vitro wound healing assay – Brazilian Journal of Pathology and Laboratory Medicine [jbpml.org.br]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
- 20. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijprajournal.com [ijprajournal.com]
- 22. An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Andrographolide, an Herbal Medicine, Inhibits Interleukin-6 Expression and Suppresses Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Andrographolide Dosage Determination in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the appropriate dosage of andrographolide (B1667393) for preclinical animal studies. The information is compiled from various scientific studies and is intended to assist in the design of safe and effective experimental protocols.
Introduction to Andrographolide
Andrographolide is a labdane (B1241275) diterpenoid that is the major bioactive component of the medicinal plant Andrographis paniculata. It has been extensively studied for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and immunomodulatory effects[1][2][3]. Accurate dosage determination is a critical first step in preclinical research to ensure the safety of the animals and the validity of the experimental results.
Key Considerations for Dosage Determination
Several factors must be considered when determining the dosage of andrographolide for animal studies:
-
Animal Species: The metabolism and physiological response to andrographolide can vary significantly between different animal species.
-
Route of Administration: The bioavailability and pharmacokinetic profile of andrographolide are highly dependent on the route of administration (e.g., oral, intraperitoneal, intravenous).
-
Therapeutic Indication: The effective dose will vary depending on the specific disease model being studied.
-
Toxicity Profile: It is crucial to establish the safety profile of andrographolide in the chosen animal model to avoid adverse effects.
Quantitative Data Summary
The following tables summarize key quantitative data from various animal studies on andrographolide.
Table 1: Toxicity Data for Andrographolide
| Animal Model | Route of Administration | LD50 (Lethal Dose, 50%) | NOAEL (No Observed Adverse Effect Level) | Reference |
| Male Mice | Intraperitoneal | 11.46 g/kg | - | [1] |
| Swiss Albino Mice | Oral | > 2000 mg/kg | - | [4] |
| Male and Female Mice | Oral | > 5 g/kg | - | |
| Sprague-Dawley Rats | Oral | > 2000 mg/kg | 666 mg/kg (28-day study) | |
| Wistar Rats | Oral (SNEDDS formulation) | 832.6 mg/kg | - |
Table 2: Effective Dosages of Andrographolide for Various Therapeutic Indications
| Animal Model | Therapeutic Area | Dosage Range | Route of Administration | Observed Effects | Reference |
| Rats | Anti-inflammatory (Carrageenan-induced paw edema) | 50 mg/kg | Intramuscular | Significant reduction in paw volume | |
| Rats | Anti-inflammatory (Carrageenan-induced inflammation) | 4 mg/kg | Intraperitoneal | Significant reduction in paw volume | |
| Rats | Antipyretic (Brewer's yeast-induced fever) | 100 - 300 mg/kg | Oral | Significant antipyretic effect | |
| Rats | Antidiabetic (Streptozotocin-induced) | 1.5 - 4.5 mg/kg (twice daily) | Oral | Dose-dependent decrease in blood glucose | |
| Rats | Antidiabetic (High-fat diet/Streptozocin-induced) | 20 - 80 mg/kg | - | Significant hypoglycemic effect | |
| Mice | Anticancer (Prostate cancer xenograft) | 10 mg/kg (3 times/week) | Intraperitoneal | Reduced tumor growth | |
| Mice | Anticancer (Lung cancer xenograft) | 10.0 µMol/molar/kg/day | Intragastric | Exhibited significant protective effects | |
| Dogs | Antidiabetic | 50 - 100 mg/kg/day | - | No significant alteration in fasting blood glucose |
Table 3: Pharmacokinetic Parameters of Andrographolide in Rats
| Parameter | Value | Route of Administration | Dosage | Reference |
| Absorption Half-life (t½α) | 0.61 ± 0.07 h | Intramuscular | 50 mg/kg | |
| Elimination Half-life (t½β) | 1.3 ± 0.10 h | Intramuscular | 50 mg/kg | |
| Time to Maximum Concentration (Tmax) | 4 h | Intramuscular | 50 mg/kg | |
| Area Under the Curve (AUC) | 13.7 ± 0.47 µg.h/mL | Intramuscular | 50 mg/kg | |
| Bioavailability | Decreased four-fold with a 10-times higher dose | Oral | 20 mg/kg vs. 200 mg/kg |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to andrographolide dosage determination.
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
Objective: To determine the acute oral toxicity (LD50) of andrographolide.
Materials:
-
Andrographolide
-
Vehicle (e.g., 0.5% Sodium Carboxymethylcellulose)
-
Female rodents (rats or mice), nulliparous and non-pregnant
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.
-
Dosing Preparation: Prepare a homogenous suspension of andrographolide in the chosen vehicle.
-
Initial Dosing: Dose a single animal at the starting dose level (e.g., 175 mg/kg).
-
Observation: Observe the animal for signs of toxicity and mortality for at least 48 hours.
-
Dose Adjustment:
-
If the animal survives, dose the next animal at a higher dose level (e.g., 550 mg/kg).
-
If the animal dies, dose the next animal at a lower dose level (e.g., 55 mg/kg).
-
-
Sequential Dosing: Continue this sequential dosing of individual animals until one of the stopping criteria is met (e.g., 3 consecutive animals survive at the upper bound, or a specified number of reversals in outcome have occurred).
-
Long-term Observation: Observe all surviving animals for a total of 14 days, monitoring for any delayed signs of toxicity.
-
Data Analysis: Calculate the LD50 and its confidence interval using appropriate statistical methods (e.g., maximum likelihood).
Dose-Ranging Efficacy Study (e.g., Anti-inflammatory Model)
Objective: To determine the effective dose range of andrographolide in a carrageenan-induced paw edema model.
Materials:
-
Andrographolide
-
Vehicle
-
Carrageenan (1% w/v in sterile saline)
-
Male Wistar rats (150-200 g)
-
Parenteral administration supplies
-
Plethysmometer
Procedure:
-
Animal Grouping: Randomly divide animals into groups (n=6 per group): Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and at least three andrographolide treatment groups (e.g., 25, 50, 100 mg/kg).
-
Drug Administration: Administer andrographolide or vehicle intraperitoneally 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control. Determine the dose-response relationship and identify the minimum effective dose and the dose at which maximum effect is observed.
Visualization of Pathways and Workflows
Signaling Pathway of Andrographolide's Anti-inflammatory Action
Caption: Andrographolide inhibits the NF-κB signaling pathway.
Experimental Workflow for Dosage Determination
Caption: A logical workflow for determining andrographolide dosage.
Conclusion
The determination of an appropriate andrographolide dosage is a multifactorial process that requires careful consideration of the animal model, therapeutic target, and toxicological profile. The data and protocols presented in these application notes serve as a valuable resource for researchers to design robust and ethical preclinical studies. It is recommended to start with acute toxicity studies to establish a safe dose range, followed by pilot dose-ranging studies to identify a therapeutically relevant window before proceeding to larger-scale efficacy trials.
References
- 1. Experimental and Clinical Pharmacology of Andrographis paniculata and Its Major Bioactive Phytoconstituent Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute and Subacute Toxicity Assessment of Andrographolide-2-hydroxypropyl-β-cyclodextrin Complex via Oral and Inhalation Route of Administration in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographolide: its pharmacology, natural bioavailability and current approaches to increase its content in andrographis paniculata - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
Enhancing the Solubility of Andrographolide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Andrographolide (B1667393), a bioactive diterpenoid lactone isolated from Andrographis paniculata, has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. However, its therapeutic potential is significantly hampered by its poor aqueous solubility and low bioavailability.[1][2][3] This document provides detailed application notes and experimental protocols for various techniques aimed at enhancing the solubility and dissolution rate of andrographolide, thereby improving its suitability for pharmaceutical development.
Overview of Solubility Enhancement Techniques
Several advanced formulation strategies have been successfully employed to overcome the solubility challenges of andrographolide. These techniques primarily focus on reducing particle size, converting the crystalline form to an amorphous state, or creating a microenvironment that facilitates dissolution. Key approaches include:
-
Solid Dispersions: Dispersing andrographolide in a hydrophilic polymer matrix can enhance its solubility by converting it into an amorphous state and improving its wettability.[1][3]
-
Nanoparticle Formulations: Encapsulating or formulating andrographolide into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., PLGA), increases the surface area for dissolution and can offer sustained release.
-
Cyclodextrin (B1172386) Complexation: The formation of inclusion complexes with cyclodextrins can mask the hydrophobic nature of andrographolide, thereby increasing its aqueous solubility.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions upon gentle agitation in aqueous media, facilitating the solubilization and absorption of poorly water-soluble drugs like andrographolide.
-
Nanosuspensions: Reducing the particle size of andrographolide to the nanometer range significantly increases its surface area, leading to a higher dissolution velocity.
-
Cocrystals: The formation of cocrystals with pharmaceutically acceptable coformers can alter the physicochemical properties of andrographolide, leading to improved solubility and dissolution rates.
Data Presentation: Quantitative Solubility Enhancement
The following tables summarize the quantitative improvements in the solubility and dissolution of andrographolide achieved through various techniques as reported in the literature.
Table 1: Solid Dispersion Techniques
| Polymer Matrix | Manufacturing Method | Solubility/Dissolution Enhancement | Reference |
| Soluplus | Spray Drying | Up to 4.7-fold increase in solubility | |
| PVP | Not specified | 1.8 to 3.2-fold increase in aqueous solubility | |
| PEG 6000 | Solvent Evaporation | ~13% improvement in solubility (46.94 µg/ml vs 33.24 µg/ml for pure drug) | |
| PVP K30-Kolliphor EL (1:7:1) | Not specified | ~80% accumulated dissolution | |
| Chitosan | Not specified | 1.6 times higher dissolution rate |
Table 2: Nanoparticle and Nanosuspension Techniques
| Formulation Type | Key Excipients | Key Finding | Reference |
| Solid Lipid Nanoparticles (SLNs) | Glycerol monostearate, Poloxamer 407, Span 60 | Bioavailability increased by ~2.5 times | |
| PLGA Nanoparticles | PLGA (85:15), Ethyl Acetate | Optimal particle size of 135 ± 4 nm and drug loading of 2.6 ± 0.6% w/w | |
| Nanosuspensions | TPGS, Sodium Lauryl Sulfate | Significantly higher membrane permeability and oral bioavailability | |
| Nanosuspensions | Not specified | Increased drug retention in the skin with reduced particle size |
Table 3: Cyclodextrin Complexation
| Cyclodextrin Type | Preparation Method | Key Finding | Reference |
| β-cyclodextrin | Microwave Irradiation | Formation of a 1:1 inclusion complex | |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Solvent Evaporation | 1.6-fold higher AUC after oral administration | |
| β-cyclodextrin | Solvent Evaporation (1:2 mole ratio) | 38-fold increase in solubility and 2-fold increase in dissolution rate |
Table 4: Other Techniques
| Technique | Key Excipients/Coformers | Key Finding | Reference |
| Cocrystals | Salicylic Acid | Dissolution rate three times faster and drug release two times higher | |
| Self-Micro Emulsifying Drug Delivery System (SMEDDS) | Not specified | Significantly increased solubility of andrographolide |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol for Preparation of Andrographolide Solid Dispersion by Solvent Evaporation
This protocol is based on the principles described for enhancing andrographolide solubility using polymers like PEG 6000.
Materials and Equipment:
-
Andrographolide
-
Polyethylene Glycol (PEG) 6000
-
Beakers
-
Magnetic stirrer with hot plate
-
Rotary evaporator (optional)
-
Vacuum oven
-
Sieve
Procedure:
-
Dissolution: Accurately weigh andrographolide and PEG 6000 in a 1:1 ratio. Dissolve both components in a minimal amount of methanol in a beaker with the aid of a magnetic stirrer.
-
Solvent Evaporation: Gently heat the solution on a hot plate at approximately 40°C while continuously stirring to facilitate the evaporation of methanol. Alternatively, a rotary evaporator can be used for more efficient solvent removal under reduced pressure.
-
Drying: Once the solvent has completely evaporated, a solid mass will be formed. Transfer this solid mass to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.
-
Sizing: The dried solid dispersion can be scraped, pulverized using a mortar and pestle, and then passed through a sieve to obtain a uniform particle size.
-
Characterization: The prepared solid dispersion should be characterized for its physicochemical properties, including solubility, dissolution rate, and physical form (e.g., using DSC or XRD to confirm amorphous state).
Protocol for Preparation of Andrographolide-Loaded PLGA Nanoparticles by Emulsion Solvent Evaporation
This protocol is adapted from methods used to encapsulate andrographolide in polymeric nanoparticles.
Materials and Equipment:
-
Andrographolide
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Methanol
-
Deionized (DI) water
-
Probe sonicator
-
Magnetic stirrer
-
High-speed centrifuge
-
Lyophilizer (freeze-dryer)
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA in DI water (e.g., 2-6% w/v).
-
Organic Phase Preparation: Dissolve a specific amount of andrographolide and PLGA in a mixture of chloroform and methanol (e.g., 1 mL chloroform and 200 µL methanol).
-
Emulsification: Add the organic phase to the aqueous PVA solution. Immediately sonicate the mixture using a probe sonicator (e.g., at 18-20 W for 5 minutes) while keeping the sample in an ice bath to prevent overheating. This will form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Place the resulting emulsion on a magnetic stirrer and stir for an extended period (e.g., 17 hours) at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension at high speed (e.g., 45,000 rpm for 1 hour) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with DI water multiple times (e.g., three times) by resuspension and recentrifugation to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the final washed nanoparticle pellet in a small amount of DI water and freeze-dry (lyophilize) to obtain a powdered form of the nanoparticles for long-term storage and characterization.
Protocol for Preparation of Andrographolide-Cyclodextrin Inclusion Complex by Microwave Irradiation
This protocol is based on a convenient method for preparing cyclodextrin inclusion complexes.
Materials and Equipment:
-
Andrographolide
-
β-cyclodextrin
-
Distilled water
-
Microwave oven
-
Beaker
-
Magnetic stirrer
-
Filtration apparatus
-
Oven
Procedure:
-
Slurry Formation: Prepare an aqueous slurry of β-cyclodextrin in a beaker.
-
Drug Addition: Dissolve andrographolide in a minimal amount of ethanol and add this solution to the β-cyclodextrin slurry with continuous stirring. A 1:1 molar ratio of andrographolide to β-cyclodextrin is a common starting point.
-
Microwave Irradiation: Place the beaker containing the mixture in a microwave oven and irradiate at a specified power and time. The exact conditions (power and duration) may need to be optimized for the specific equipment and scale.
-
Cooling and Precipitation: After irradiation, allow the mixture to cool to room temperature. The inclusion complex will precipitate out of the solution.
-
Isolation: Collect the precipitated complex by filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold distilled water to remove any uncomplexed drug or cyclodextrin. Dry the final product in an oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as FT-IR, NMR, and DSC.
Conclusion
The techniques outlined in these application notes provide robust and effective strategies for enhancing the solubility and dissolution of andrographolide. The choice of a specific method will depend on the desired formulation characteristics, such as the required fold-increase in solubility, the intended route of administration, and manufacturing scalability. For oral delivery, solid dispersions and SEDDS offer significant advantages in improving bioavailability. Nanoparticle formulations, in addition to enhancing solubility, can provide opportunities for targeted delivery and sustained release. The provided protocols serve as a starting point for researchers to develop optimized andrographolide formulations with improved therapeutic efficacy.
References
Troubleshooting & Optimization
Overcoming poor water solubility of Andrographolide in experiments
Welcome to the technical support center for researchers working with Andrographolide (B1667393). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of this potent bioactive compound.
Frequently Asked Questions (FAQs): General Solubility
Q1: What is the aqueous solubility of Andrographolide?
A1: Andrographolide is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by its poor aqueous solubility.[1][2][3] Its reported water solubility is approximately 3.29 µg/mL.[1][4][5] This low solubility presents a major challenge for achieving effective concentrations in aqueous media for in vitro experiments and contributes to its low oral bioavailability (2.67%) in vivo.[4][5]
Q2: In which organic solvents is Andrographolide soluble?
A2: Andrographolide shows good solubility in several organic solvents. It is readily dissolved in methanol, ethanol (B145695), pyridine, acetic acid, and acetone.[6] It is also soluble in DMSO and dimethylformamide (DMF).[7] However, it is only slightly soluble in chloroform (B151607) and ether and almost insoluble in water.[6][8] For experimental purposes, creating a concentrated stock solution in a suitable organic solvent is the first step before further dilution.
Data Summary: Andrographolide Solubility in Various Solvents
| Solvent | Solubility (approx.) | Reference |
| Water | 3.29 µg/mL | [1][4][5] |
| Methanol | Highest among common organic solvents | [6][9][10] |
| Ethanol | Soluble | [6][7][8] |
| Dimethylformamide (DMF) | ~14 mg/mL | [7] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~3 mg/mL | [7] |
| Propanone (Acetone) | Soluble | [6][9][10] |
Troubleshooting Guide: Common Experimental Issues
Q3: My Andrographolide, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?
A3: This is a common issue due to the drastic change in solvent polarity. Here is a logical workflow to troubleshoot and solve this problem:
Caption: Troubleshooting workflow for Andrographolide precipitation.
Recommended Protocol to Avoid Precipitation:
-
Prepare a High-Concentration Stock: Dissolve Andrographolide in 100% DMSO to create a concentrated stock (e.g., 10-100 mM).[11] Ensure it is fully dissolved.
-
Create an Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C.[11]
-
Prepare the Final Working Solution: Add a small volume of the DMSO stock to the pre-warmed medium while gently vortexing or swirling.[11] This rapid dispersal prevents localized high concentrations that lead to precipitation.
-
Control the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically below 0.5%.
Q4: I am seeing inconsistent results in my bioassays. Could this be related to solubility?
A4: Yes, absolutely. If Andrographolide is not fully dissolved, its effective concentration will be lower and more variable than intended. This can lead to poor reproducibility.
-
Visual Inspection: Always visually inspect your final working solutions for any signs of cloudiness or precipitate before adding them to your assay.
-
Use a Positive Control: A known soluble compound that acts on the same pathway can help determine if the assay itself is working correctly.
-
Consider Advanced Formulations: For longer-term experiments or in vivo studies, using a formulation that enhances and stabilizes solubility, such as a solid dispersion or nanoparticle suspension, is highly recommended.[12][13]
Solubility Enhancement Techniques & Protocols
For experiments requiring higher concentrations or improved stability in aqueous solutions, several formulation strategies can be employed.
Solid Dispersions
Solid dispersions (SD) involve dispersing the drug in an inert carrier matrix at the solid-state. This technique can significantly enhance solubility and dissolution rates by reducing drug particle size to a molecular level and improving wettability.[13][14]
Caption: Mechanism of solubility enhancement via solid dispersion.
Data Summary: Improvement with Solid Dispersions
| Carrier Polymer | Preparation Method | Solubility Increase (Fold) | Reference |
| Soluplus® | Spray Drying | Up to 4.7 | [13][14] |
| Soluplus® | Rotary Evaporation | 1.8 - 3.8 | [13] |
| Chitosan | Spray Drying | ~1.5 | [13][15] |
| PEG 6000 | Solvent Evaporation | ~1.4 (13% increase) | [2][3] |
| Silicon Dioxide | Solvent Evaporation | Significant improvement | [16] |
This protocol is adapted from methods used for preparing Andrographolide solid dispersions with polymers like PVP or Soluplus.[17][18][19]
-
Dissolution: Dissolve Andrographolide and a carrier polymer (e.g., Polyvinylpyrrolidone k30 - PVPk30) in a suitable solvent like absolute ethanol. A common weight ratio is 1:7 (Andrographolide:PVP).[18]
-
Mixing: Ensure complete dissolution by stirring or brief sonication.
-
Solvent Evaporation: Heat the mixture in a water bath (e.g., 45-60°C) under vacuum using a rotary evaporator to remove the solvent until a viscous or solid film is formed.[17][18]
-
Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent until a constant weight is achieved.
-
Pulverization: Pulverize the dried mass and pass it through a sieve to obtain a fine powder of the solid dispersion.
Cyclodextrin Inclusion Complexes
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble molecules like Andrographolide, forming an "inclusion complex" that dramatically increases aqueous solubility.[20][21]
Caption: Andrographolide encapsulation by a cyclodextrin molecule.
This protocol is based on the preparation of Andrographolide-Beta-Cyclodextrin (AG-BCD) complexes.[20]
-
Preparation: Prepare solutions of Andrographolide (in a minimal amount of ethanol or methanol) and Beta-Cyclodextrin (in water). Molar ratios of 1:1 or 1:2 (AG:BCD) are commonly tested.[20]
-
Mixing: Add the Andrographolide solution dropwise to the cyclodextrin solution while stirring continuously.
-
Complexation: Continue stirring the mixture for several hours (e.g., 24 hours) at a controlled temperature (e.g., 37°C) to allow for complex formation.[20]
-
Solvent Removal: Evaporate the solvent using a rotary evaporator or by freeze-drying to obtain the solid inclusion complex powder.
-
Result: The resulting complex has been shown to increase Andrographolide solubility by as much as 38-fold.[20]
Nanoparticle-Based Formulations
Encapsulating Andrographolide into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its solubility, stability, and bioavailability.[12][22][23] Nanoparticles increase the surface area for dissolution and can be tailored for targeted delivery.[23][24]
Data Summary: Nanoparticle Formulation Characteristics
| Formulation Type | Key Components | Particle Size (nm) | Encapsulation Efficiency (%) | Bioavailability Increase | Reference |
| pH-sensitive Nanoparticles | Eudragit® EPO, Pluronic® F-68 | ~255 | ~94 | 2.2-fold (in rats) | [22][25] |
| Solid Lipid Nanoparticles (SLNs) | Glycerol monostearate, Poloxamer 407 | ~194 | ~84 | Enhanced lymphatic targeting | [24] |
This protocol is adapted from a method for preparing Andrographolide-loaded Eudragit® nanoparticles.[22][25]
-
Organic Phase: Dissolve Andrographolide and a polymer (e.g., 0.45% w/v Eudragit® EPO) in a suitable organic solvent.
-
Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., 0.6% w/v Pluronic® F-68).
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The rapid solvent diffusion causes the polymer and drug to precipitate, forming nanoparticles.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
Purification: The resulting nanoparticle suspension can be used directly or purified and concentrated as needed.
Andrographolide and Cellular Signaling Pathways
Andrographolide exerts its anticancer and anti-inflammatory effects by modulating key signaling pathways.[26][27] Understanding these pathways is crucial for experimental design.
Q5: Which signaling pathways are most notably inhibited by Andrographolide?
A5: Research has shown that Andrographolide can inhibit several critical pathways involved in cancer and inflammation, including:
-
NF-κB Pathway: A key regulator of inflammation and cell survival.[26][27]
-
PI3K/Akt/mTOR Pathway: Crucial for cell growth, proliferation, and survival.[26][27][28]
-
JAK/STAT Pathway: Involved in cytokine signaling and immune response.[26][27][28]
-
HIF-1 Pathway: A master regulator of cellular response to hypoxia, important in angiogenesis.[26][27]
-
MAPK Pathway: Regulates a wide range of cellular processes including proliferation and apoptosis.[26][28]
Caption: Simplified diagram of Andrographolide inhibiting the NF-κB pathway.
References
- 1. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing andrographolide solubility and hollow microsphere formulation. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for formulation development of andrographolide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scienceasia.org [scienceasia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. mdpi.com [mdpi.com]
- 14. Polymer Matrix and Manufacturing Methods in Solid Dispersion System for Enhancing Andrographolide Solubility and Absorption: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. [PDF] Preparation and Evaluation of Andrographolide Solid Dispersion Vectored by Silicon Dioxide | Semantic Scholar [semanticscholar.org]
- 17. Method for preparing andrographolide solid dispersion - Eureka | Patsnap [eureka.patsnap.com]
- 18. CN101433522A - Method for preparing andrographolide solid dispersion - Google Patents [patents.google.com]
- 19. [PDF] Formulation and Evaluation of Solid Dispersion Tablet of Andrographis paniculata Extract | Semantic Scholar [semanticscholar.org]
- 20. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 21. CN102343096A - Andrographolide cyclodextrin inclusion compound, preparation method and application thereof - Google Patents [patents.google.com]
- 22. Improved bioavailability of orally administered andrographolide from pH-sensitive nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Development of andrographolide-loaded solid lipid nanoparticles for lymphatic targeting: Formulation, optimization, characterization, in vitro, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Andrographolide Extraction from Andrographis paniculata
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the efficient extraction of andrographolide (B1667393) from Andrographis paniculata.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting andrographolide?
A1: Methanol (B129727) has been consistently identified as the best single solvent for extracting andrographolide due to its high polarity, which aligns well with the polar nature of diterpenoid lactones.[1][2][3][4][5] Ethanol (B145695) and aqueous mixtures of acetone (B3395972) have also been shown to be effective, though generally yielding slightly less andrographolide than methanol. Studies have shown that the order of extraction efficiency for single solvents is typically: Methanol > Acetone > Chloroform > Ethyl Acetate (B1210297) > Hexane (B92381). For mixed solvents, 50% ethanol has been shown to produce a very high yield, sometimes surpassing pure ethanol.
Q2: How do different extraction methods compare in terms of yield and efficiency?
A2: Modern, non-conventional methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are generally more efficient than traditional methods like maceration or Soxhlet extraction. These advanced techniques offer significantly shorter extraction times, reduced solvent consumption, and often higher yields. For instance, MAE can achieve a higher yield in minutes compared to hours required for Soxhlet extraction. Supercritical Fluid Extraction (SFE) with CO₂ and a co-solvent like ethanol is a green alternative that can also provide high efficiency.
Q3: What are the optimal physical parameters (temperature, time, particle size) for extraction?
A3: Optimal parameters vary depending on the chosen extraction method.
-
Temperature: Higher temperatures generally increase extraction efficiency up to a point. For Soxhlet, reflux temperature is used. For Accelerated Solvent Extraction (ASE), 80°C was found to be optimal. However, temperatures above 70-80°C can lead to the thermal degradation of andrographolide.
-
Time: For maceration, extraction times can be as long as 24-48 hours. In contrast, MAE and UAE can achieve optimal yields in as little as 4 to 10 minutes.
-
Particle Size: A smaller particle size (i.e., a finer powder, around 60-80 mesh) increases the surface area available for solvent contact, which generally enhances extraction yield and rate. One study noted that particle size was a significant factor affecting yield, second only to temperature.
Q4: How can I minimize andrographolide degradation during extraction and storage?
A4: Andrographolide is susceptible to degradation from excessive heat and prolonged storage. To minimize degradation:
-
Avoid excessively high temperatures (above 80°C) and prolonged extraction times, especially with conventional heating methods.
-
Store the dried plant material and final extracts in cool, dark, and dry conditions. Studies have shown significant degradation (up to 69%) of andrographolide in powdered plant material stored for one year at room temperature.
-
Use rapid extraction methods like UAE or MAE to reduce exposure to heat and processing time.
Q5: How can the crude extract be purified to isolate andrographolide?
A5: Purification typically involves several steps to remove impurities like chlorophyll (B73375) and other compounds. A common procedure involves:
-
Decolorization: Treating the crude extract with activated charcoal can effectively remove pigments.
-
Liquid-Liquid Extraction: Re-extracting the crude mixture with immiscible solvents like petroleum ether (to remove non-polar impurities) followed by ethyl acetate (to recover andrographolide) is a common technique.
-
Crystallization: The most effective final step is crystallization. This is often achieved by concentrating the purified extract and then cooling it, which causes the andrographolide to crystallize. Repeated recrystallization from a solvent like methanol can yield high-purity (e.g., 95-96%) andrographolide crystals.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Andrographolide Yield | 1. Suboptimal Solvent: The solvent may not be polar enough. | 1. Switch to a more effective solvent like methanol or an optimized ethanol-water mixture (e.g., 50-70% ethanol). |
| 2. Incorrect Particle Size: Plant material may be too coarse, reducing surface area. | 2. Grind the dried Andrographis paniculata leaves to a fine powder (60-80 mesh) before extraction. | |
| 3. Insufficient Extraction Time/Temperature: Parameters may not be optimal for the chosen method. | 3. Increase extraction time or temperature moderately. Be cautious of temperatures >80°C to prevent degradation. Refer to optimized protocols for your specific method. | |
| 4. Poor Quality Plant Material: Low andrographolide content in the source material due to harvesting time or storage. | 4. Source plant material harvested at the optimal age (e.g., 60-90 days old plants). Ensure raw material has been stored properly in a cool, dry place. | |
| 5. Degradation: Excessive heat or prolonged extraction has degraded the target compound. | 5. Use a faster, more efficient method like UAE or MAE. Ensure temperature is controlled. | |
| Highly Impure Extract (e.g., dark green color) | 1. Co-extraction of Chlorophyll: Polar solvents used for andrographolide also extract chlorophyll. | 1. Pre-extraction: Before the main extraction, wash the plant powder with a non-polar solvent like hexane to remove chlorophyll and lipids (de-fatting). 2. Post-extraction: Treat the crude extract with activated charcoal to decolorize it. |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: Different batches of plant material have different andrographolide content. | 1. Standardize the source, harvesting time, and post-harvest processing (drying) of the plant material. |
| 2. Inconsistent Process Parameters: Minor variations in solvent ratio, temperature, time, or particle size. | 2. Strictly control and document all extraction parameters for each batch, including solid-to-liquid ratio, temperature, duration, and particle size. |
Data Presentation: Comparison of Extraction Parameters
Table 1: Effect of Solvent Type on Andrographolide Extraction
| Solvent | Extraction Method | Andrographolide Content/Yield | Reference |
| Methanol | Soxhlet | Found to be the best solvent for yield. | |
| 50% Ethanol | Maceration | 114.56 mg/g | |
| Pure Ethanol | Maceration | Lower yield than 50% ethanol. | |
| 95% Alcohol | Soxhlet | ~2.0 g crude andrographolide from 100g powder. | |
| Water | Maceration | 25.18 mg/g (lowest among tested solvents). | |
| Acetone | Soxhlet | Lower yield than methanol. | |
| Chloroform/Methanol (1:1) | MAE | 2.24% |
Table 2: Comparison of Optimized Extraction Methods
| Extraction Method | Optimal Conditions | Andrographolide Yield | Reference |
| Microwave-Assisted (MAE) | 450 W power, 8 min, Chloroform/Methanol (1:1) | 2.24% | |
| Ultrasound-Assisted (UAE) | 5 min, 11% duty cycle, 66 A amplitude | 3.50% w/w | |
| Accelerated Solvent (ASE) | 80°C, 5 min, 2 cycles | 25% of extract (Note: This likely refers to purity of extract, not overall yield from plant) | |
| Supercritical Fluid (SFE) | 15 MPa, 323 K (50°C), CO₂ with 12.5 mol% Ethanol | High efficiency, 0.715 g/g after 4 hours. | |
| Soxhlet | Reflux temp., 5 hours with Methanol | High yield, often used as a baseline. | |
| Maceration | 360 min, 2g/100mL ratio, 4 repetitions | 3.47 - 3.74% |
Experimental Protocols
Protocol 1: Optimized Soxhlet Extraction
-
Preparation: Grind dried Andrographis paniculata leaves to a fine powder (60-80 mesh). Dry the powder in an oven at 40-50°C to remove residual moisture.
-
Loading: Accurately weigh 10 g of the dried powder and place it inside a cellulose (B213188) thimble.
-
Assembly: Place the thimble into the main chamber of the Soxhlet extractor. Assemble the Soxhlet apparatus with a 250 mL round-bottom flask containing 150 mL of methanol and a condenser.
-
Extraction: Heat the flask using a heating mantle to the boiling point of methanol. Allow the extraction to proceed for 5-6 hours, ensuring continuous siphoning.
-
Concentration: After extraction, allow the apparatus to cool. Remove the solvent from the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
Drying & Weighing: Dry the crude extract in a vacuum oven to a constant weight and calculate the yield.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation: Prepare 60-80 mesh dried powder of Andrographis paniculata.
-
Mixing: Place 3 g of the powder into a 100 mL beaker and add 50 mL of 95% ethanol (solid-to-liquid ratio of approx. 1:17).
-
Sonication: Submerge the horn of a probe sonicator (e.g., 40 kHz) approximately 3 mm below the surface of the solvent-solid slurry.
-
Extraction: Perform the extraction under optimized conditions, for example, for 5 minutes at a 66 A amplitude and an 11% duty cycle. Monitor the temperature to ensure it does not rise excessively.
-
Separation: After sonication, filter the mixture using vacuum filtration to separate the extract from the solid plant material.
-
Concentration: Remove the ethanol using a rotary evaporator at <50°C to yield the crude extract.
Protocol 3: Microwave-Assisted Extraction (MAE)
-
Preparation: Use 60-80 mesh dried powder of Andrographis paniculata.
-
Mixing: Place 1 g of the powder into a microwave-safe extraction vessel. Add 25 mL of a 1:1 chloroform:methanol solvent mixture.
-
Extraction: Secure the vessel in a microwave reactor. Irradiate the sample under optimized conditions, for example, at 450 W for 8 minutes.
-
Cooling & Filtration: After the cycle is complete, allow the vessel to cool to room temperature. Filter the contents to separate the extract.
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Visualizations: Workflows and Logic Diagrams
Caption: General workflow for andrographolide extraction and purification.
Caption: Troubleshooting logic for low andrographolide yield.
Caption: Comparison of extraction mechanisms.
References
Common challenges in the clinical application of Andrographolide
Welcome to the technical support center for the clinical application of Andrographolide (B1667393). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with Andrographolide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
Question: My Andrographolide sample is not dissolving in aqueous buffers. How can I improve its solubility for in vitro assays?
Answer: Andrographolide is a lipophilic compound with very low aqueous solubility (approximately 3.29 µg/mL), which can significantly impact the accuracy and reproducibility of in vitro experiments.[1][2][3][4] Here are several approaches to address this issue:
-
Co-solvents: For initial laboratory-scale experiments, using a small percentage of an organic co-solvent can be effective. Dimethyl sulfoxide (B87167) (DMSO) is commonly used, but it is crucial to keep the final concentration low (typically <0.5%) to avoid solvent-induced cellular toxicity. Ethanol can also be used as a co-solvent. Always include a vehicle control in your experiments to account for any effects of the solvent.
-
pH Adjustment: The stability of Andrographolide is pH-dependent. It exhibits greater stability in acidic conditions (pH 2.0-4.0).[5][6] Depending on your experimental system's tolerance, adjusting the pH of your buffer might slightly improve solubility, but be cautious as it can also lead to degradation in alkaline environments.[3][4][7]
-
Formulation Strategies: For more advanced applications and in vivo studies, consider formulating Andrographolide. Several strategies have been shown to enhance its solubility and bioavailability:
-
Nanosuspensions: Wet media milling can be used to create amorphous andrographolide nanosuspensions, which increase the surface area for dissolution.[1]
-
Liposomes and Nanoparticles: Encapsulating Andrographolide in lipid-based carriers like liposomes or polymeric nanoparticles can significantly improve its aqueous dispersibility and cellular uptake.[8][9][10]
-
Solid Dispersions: Creating a solid dispersion of Andrographolide with a hydrophilic polymer can enhance its dissolution rate.[1][11][12]
-
Cyclodextrin Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility of Andrographolide.[13][14]
-
Issue 2: Low and Variable Oral Bioavailability in Animal Studies
Question: I am observing low and inconsistent plasma concentrations of Andrographolide in my animal pharmacokinetic studies. What could be the cause and how can I improve it?
Answer: The low oral bioavailability of Andrographolide (reported to be as low as 2.67%) is a major hurdle in its clinical development.[2][3][4] This is attributed to several factors including its poor solubility, rapid metabolism, and efflux by transporters like P-glycoprotein.[2]
Troubleshooting Steps:
-
Vehicle Selection: Ensure the vehicle used for oral administration is optimized. For preclinical studies, suspensions in aqueous vehicles with suspending agents (e.g., carboxymethyl cellulose) are common, but may not be optimal. Consider using oil-based vehicles or self-microemulsifying drug delivery systems (SMEDDS) which have been shown to significantly enhance absorption.[1][2]
-
Formulation Enhancement: As with solubility issues, advanced formulation is key. Nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles have all demonstrated the ability to increase the oral bioavailability of Andrographolide by several folds.[1][8][15]
-
Dose-Dependent Absorption: Be aware that the bioavailability of Andrographolide can be dose-dependent. In some studies, a lower dose has shown higher relative bioavailability.[16] It is advisable to test a range of doses in your pharmacokinetic studies.
-
Co-administration with Bioenhancers: The use of bioenhancers like piperine (B192125) can inhibit metabolic enzymes and P-glycoprotein, thereby increasing the systemic exposure of Andrographolide.[13][14]
Issue 3: Stability and Degradation
Question: I am concerned about the stability of my Andrographolide stock solutions and its degradation during experimental procedures. What are the common degradation pathways and how can I mitigate them?
Answer: Andrographolide is susceptible to degradation under certain conditions, which can lead to a loss of activity and the formation of degradation products.
-
pH Instability: Andrographolide is unstable in weak alkaline environments, which can lead to hydrolysis.[3][4][7] It is more stable in acidic to neutral pH. For long-term storage of solutions, buffering at a slightly acidic pH (e.g., pH 4-6) is recommended if compatible with your experimental setup.
-
Thermal Degradation: The crystalline form of Andrographolide is relatively stable at elevated temperatures, but the amorphous form can degrade.[1] During formulation processes that involve heat, such as creating solid dispersions, it is important to monitor for the formation of degradation products like 14-deoxy-11,12-didehydroandrographolide.[1][5]
-
Storage Conditions: Powdered Andrographis paniculata extract can show a significant decrease in diterpene lactone content over a year of storage under ambient conditions.[1] For pure Andrographolide, it is recommended to store it in a cool, dark, and dry place. Stock solutions should be stored at -20°C or -80°C and protected from light. It is advisable to prepare fresh working solutions for each experiment. Studies have shown significant degradation of andrographolide in powdered herb over a year.[6][17]
Issue 4: Potential for Drug-Herb Interactions
Question: I am planning to use Andrographolide in combination with other drugs in my experiments. Are there any known drug interactions I should be aware of?
Answer: Yes, Andrographolide and extracts of Andrographis paniculata have the potential for herb-drug interactions, primarily through the modulation of cytochrome P450 (CYP) enzymes.[18]
-
CYP Enzyme Inhibition/Induction: Studies have shown that Andrographolide can influence the expression and activity of several CYP enzymes, which are crucial for the metabolism of many conventional drugs.[18] This can lead to altered pharmacokinetic profiles of co-administered drugs. For example, it has been shown to affect the metabolism of drugs like repaglinide, potentially through the inhibition of CYP3A4.[19]
-
Synergistic or Antagonistic Effects: Beyond pharmacokinetic interactions, Andrographolide may also exhibit pharmacodynamic interactions, leading to synergistic or antagonistic effects when combined with other therapeutic agents.[18]
-
Experimental Considerations: When conducting combination studies, it is essential to include appropriate controls to assess the impact of Andrographolide on the metabolism and activity of the other drug. In vitro studies using liver microsomes or hepatocytes can be a useful first step to screen for potential CYP-mediated interactions.
Quantitative Data Summary
Table 1: Physicochemical and Pharmacokinetic Properties of Andrographolide
| Parameter | Value | Reference |
| Aqueous Solubility | 3.29 µg/mL | [1][2][3][4] |
| LogP | 2.632 | [1][2] |
| Oral Bioavailability (Absolute) | ~2.67% | [2][3][4] |
| Tmax (Humans, single dose) | 1.5 - 2 hours | [16] |
| Half-life (Humans) | 6.6 hours | [16] |
Table 2: Improvement of Andrographolide Bioavailability with Different Formulations
| Formulation Strategy | Fold Increase in Bioavailability (Relative) | Animal Model | Reference |
| Nanoemulsion | 5.94-fold | Rats | [1][15] |
| Liquid SMEDDS | 9-fold (AUC) | Rats | [2] |
| Pelleted SMEDDS | 26-fold (AUC) | Rats | [2] |
| Solid Dispersion | 3.0-fold (AUC) | Rats | [12] |
| pH-sensitive Nanoparticles | 2.2-fold | Rats | [2] |
| Co-administration with β-cyclodextrin | 131.01% - 196.05% increase | Beagles | [13][14] |
| Co-administration with SDS and piperine | 131.01% - 196.05% increase | Beagles | [13][14] |
Experimental Protocols
Protocol 1: Preparation of Andrographolide-Loaded Nanoemulsion
This protocol is a generalized procedure based on methodologies described in the literature for enhancing the oral bioavailability of Andrographolide.
Materials:
-
Andrographolide
-
Oil phase (e.g., α-tocopherol)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Ethanol)
-
Aqueous phase (deionized water)
-
High-pressure homogenizer
Procedure:
-
Preparation of the Organic Phase: Dissolve a precise amount of Andrographolide in the selected oil phase. Gentle heating and stirring may be required to ensure complete dissolution.
-
Addition of Surfactant and Co-surfactant: To the organic phase, add the surfactant and co-surfactant. Mix thoroughly until a homogenous solution is obtained.
-
Formation of the Coarse Emulsion: Slowly add the aqueous phase to the organic phase under constant stirring. This will result in the formation of a coarse emulsion.
-
High-Pressure Homogenization: Subject the coarse emulsion to high-pressure homogenization. The specific pressure and number of cycles will need to be optimized to achieve the desired droplet size (typically below 200 nm).
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.
Protocol 2: Quantification of Andrographolide in Plasma by HPLC
This protocol provides a general framework for the quantification of Andrographolide in biological matrices. Specific parameters may need to be optimized based on the available instrumentation and sample characteristics.
Materials:
-
Andrographolide standard
-
Internal standard (IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other modifiers
-
Plasma samples
-
Protein precipitation agent (e.g., acetonitrile, methanol)
-
HPLC system with a UV or MS detector
-
C18 reverse-phase column
Procedure:
-
Preparation of Standard and QC Samples: Prepare a stock solution of Andrographolide and the internal standard in a suitable solvent (e.g., methanol). Serially dilute the stock solution to prepare calibration standards and quality control (QC) samples at various concentrations.
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase is a gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%). A typical starting condition could be 60:40 water:acetonitrile.[20]
-
Flow Rate: 1.0 mL/min.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Detection: UV detection at approximately 223 nm.[20]
-
Injection Volume: 20 µL.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of Andrographolide to the internal standard against the concentration of the calibration standards. Use the regression equation to determine the concentration of Andrographolide in the unknown samples.
Visualizations
Caption: Experimental workflow for developing and evaluating Andrographolide formulations.
Caption: Simplified diagram of Andrographolide's inhibitory effect on the NF-κB signaling pathway.
Caption: Troubleshooting logic for addressing low bioavailability of Andrographolide.
References
- 1. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrographolide: its pharmacology, natural bioavailability and current approaches to increase its content in andrographis paniculata - MedCrave online [medcraveonline.com]
- 3. Strategies for formulation development of andrographolide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. X-MOL [x-mol.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Approaches to Improve Solubility, Stability and the Clinical Potential of Andrographolide: A Review – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 11. Oral Bioavailability Enhancement and Anti-Fatigue Assessment of the Andrographolide Loaded Solid Dispersion [ouci.dntb.gov.ua]
- 12. Oral Bioavailability Enhancement and Anti-Fatigue Assessment of the Andrographolide Loaded Solid Dispersion [mdpi.com]
- 13. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 15. Nanoemulsion as a strategy for improving the oral bioavailability and anti-inflammatory activity of andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic and oral bioavailability of andrographolide from Andrographis paniculata fixed combination Kan Jang in rats and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ijpbs.com [ijpbs.com]
- 20. tsijournals.com [tsijournals.com]
Technical Support Center: Andrographolide Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with andrographolide (B1667393) in solution. Due to its inherent instability, maintaining the integrity of andrographolide during experimental procedures is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My andrographolide solution is cloudy or has precipitated. What should I do?
A1: Andrographolide has poor aqueous solubility (approximately 3.29 µg/mL at 25°C)[1]. Precipitation is a common issue. Here’s a troubleshooting guide:
-
Check your solvent: Andrographolide is sparingly soluble in water but dissolves in boiling ethanol (B145695) and is slightly soluble in methanol (B129727) or ethanol[2][3]. For aqueous solutions, consider using co-solvents. A mixture of methanol and water (e.g., 80:20 v/v) can be used to prepare stock solutions[4].
-
Consider the physical form: The amorphous form of andrographolide degrades more rapidly than the crystalline form[5]. Ensure you are starting with a high-purity, crystalline compound.
-
Increase solubility with excipients:
-
Cyclodextrins: Complexation with agents like β-cyclodextrin can enhance solubility.
-
Surfactants: The use of surfactants such as Tween 80 or sodium dodecyl sulfate (B86663) (SDS) can improve solubility and stability in aqueous media.
-
Hydrotropes: Aqueous solutions of hydrotropes like sodium cumene (B47948) sulfonate have been shown to increase andrographolide solubility by two orders of magnitude.
-
Q2: I am observing rapid degradation of andrographolide in my aqueous buffer. How can I prevent this?
A2: Andrographolide is highly susceptible to degradation in aqueous solutions, particularly under neutral to alkaline conditions. The stability is significantly influenced by pH and temperature.
-
pH Adjustment: The optimal pH for andrographolide stability is between 2.0 and 4.0. It is unstable in alkaline conditions, and this instability increases with higher pH. Adjusting your buffer to a more acidic pH can significantly slow down degradation.
-
Temperature Control: Degradation of andrographolide is accelerated by heat. Whenever possible, prepare and store solutions at lower temperatures (e.g., 4°C). Avoid prolonged exposure to elevated temperatures during experimental procedures. The degradation generally follows first-order kinetics with respect to temperature.
-
Formulation Strategies: For long-term stability, consider advanced formulation approaches:
-
Nanoencapsulation: Formulating andrographolide into nanoparticles (e.g., PLGA nanoparticles, nanoemulsions, or solid lipid nanoparticles) can protect it from degradation and improve its stability over time. For instance, an andrographolide-loaded nanoemulsion maintained approximately 96% of the andrographolide content over 90 days at 4°C and 25°C.
-
Solid Dispersions: Preparing solid dispersions with polymers like PEG8000 or Soluplus® can enhance stability and dissolution.
-
Below is a logical workflow to troubleshoot and address andrographolide instability in your experiments.
Q3: What are the primary degradation products of andrographolide that I should be aware of?
A3: The degradation products of andrographolide depend on the pH of the solution.
-
Acidic Conditions (pH 2.0): Under acidic conditions, the main degradation products are isoandrographolide (B12420448) and 8,9-didehydroandrographolide.
-
Basic Conditions (pH 6.0 and above): In basic solutions, degradation leads to the formation of 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, and 14-deoxy-11,14-dehydroandrographolide.
-
Thermal Degradation: The major product of heat-accelerated degradation in the solid state is 14-deoxy-11,12-didehydroandrographolide.
It is important to note that these degradation products have been shown to have reduced biological activity compared to the parent andrographolide molecule.
The following diagram illustrates the pH-dependent degradation pathways.
Quantitative Data Summary
The stability of andrographolide is quantifiable through its degradation kinetics. The degradation often follows first-order kinetics, and the rate is highly dependent on pH and temperature.
Table 1: Degradation Kinetics of Andrographolide at 25°C
| pH | Rate Constant (k) | Half-life (t½) | Shelf-life (t₉₀%) | Reference(s) |
| 2.0 | 6.5 x 10⁻⁵ per day | ~2.9 years | 4.3 years | |
| 6.0 | 2.5 x 10⁻³ per day | ~277 days | 41 days | |
| 8.0 | 9.9 x 10⁻² per day | ~7 days | 1.1 days |
Table 2: Effect of Temperature on Andrographolide Degradation in Solution
| pH | Temperature (°C) | Rate Constant (k) | Reference(s) |
| 2.0 | 70 | 0.0016 day⁻¹ | |
| 2.0 | 77 | 0.0033 day⁻¹ | |
| 2.0 | 85 | 0.0051 day⁻¹ | |
| 6.0 | 50 | 0.0153 day⁻¹ | |
| 6.0 | 60 | 0.0267 day⁻¹ | |
| 6.0 | 70 | 0.0475 day⁻¹ | |
| 8.0 | 50 | 0.1764 day⁻¹ | |
| 8.0 | 60 | 0.2825 day⁻¹ | |
| 8.0 | 70 | 0.4435 day⁻¹ |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Andrographolide Stock Solution
This protocol describes the preparation of a stock solution of andrographolide with improved stability for short-term experimental use.
-
Materials:
-
Crystalline Andrographolide (>98% purity)
-
Methanol (HPLC grade)
-
Deionized water
-
Citrate (B86180) buffer (pH 3.0)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the desired amount of crystalline andrographolide.
-
Dissolve the andrographolide in a minimal amount of methanol. For example, for a 1 mg/mL stock, dissolve 10 mg of andrographolide in 1-2 mL of methanol in a 10 mL volumetric flask.
-
Once fully dissolved, slowly add the citrate buffer (pH 3.0) to the flask while stirring to reach the final volume. The final concentration of methanol should be kept as low as possible to maintain solubility while minimizing potential effects on biological systems.
-
Filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates.
-
Store the solution in an amber vial at 4°C to protect from light and heat. Use within 1-2 weeks for best results.
-
Protocol 2: General Method for Andrographolide Nanoencapsulation using Emulsion Solvent Evaporation
This protocol provides a general workflow for encapsulating andrographolide in PLGA nanoparticles to significantly enhance its stability.
-
Materials:
-
Andrographolide
-
Poly(lactic-co-glycolide) (PLGA)
-
Ethyl acetate (B1210297) (or another suitable organic solvent)
-
Polyvinyl alcohol (PVA) or another surfactant (e.g., TPGS)
-
Deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of andrographolide and PLGA in ethyl acetate. For example, 10 mg of andrographolide and 100 mg of PLGA in 5 mL of ethyl acetate.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant. For example, a 1% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed or sonicating on ice to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent (ethyl acetate).
-
Nanoparticle Collection: The nanoparticles can be collected by ultracentrifugation.
-
Washing: Wash the collected nanoparticles with deionized water to remove excess surfactant.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a stable powder.
-
The following diagram outlines the experimental workflow for nanoencapsulation.
References
- 1. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity [mdpi.com]
- 5. Heat-accelerated degradation of solid-state andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Andrographolide Quantification by HPLC
Welcome to the technical support center for the quantification of Andrographolide using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for Andrographolide quantification?
A1: A common starting point for Andrographolide analysis is a reverse-phase HPLC (RP-HPLC) method. A typical setup includes a C18 column and a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. The detection wavelength is usually set around 223-228 nm, where Andrographolide exhibits strong absorbance.[1][2][3][4]
Q2: How should I prepare my sample for HPLC analysis?
A2: Sample preparation typically involves extracting Andrographolide from the plant material or formulation. A common method is to use methanol as the extraction solvent, followed by sonication and filtration. For crude extracts, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances. It is crucial to ensure the final sample is dissolved in a solvent compatible with the mobile phase.[3][5][6]
Q3: What are the critical parameters for method validation according to ICH guidelines?
A3: For method validation, the International Council for Harmonisation (ICH) guidelines recommend assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][8]
Troubleshooting Guides
This section addresses common problems encountered during the HPLC quantification of Andrographolide.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Silanol (B1196071) Interactions | Acidify the mobile phase with a small amount of acid like phosphoric acid or formic acid (e.g., 0.1%) to suppress the ionization of free silanol groups on the silica (B1680970) surface of the column.[1][9] |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent similar in composition and strength to the mobile phase. |
| Column Degradation | Replace the column with a new one. Consider using a guard column to protect the analytical column. |
Problem 2: Poor Resolution Between Andrographolide and Other Peaks
Possible Causes & Solutions
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase ratio. For instance, increasing the proportion of the aqueous component (water) can increase retention and may improve the separation of closely eluting peaks. Experiment with different organic modifiers (methanol vs. acetonitrile).[5][8] |
| Gradient Elution Needed | If isocratic elution does not provide adequate separation, develop a gradient elution method. |
| Wrong Column Chemistry | Try a different column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size. |
Problem 3: Shifting Retention Times
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Mobile Phase Preparation | Prepare the mobile phase fresh daily and ensure accurate mixing of solvents. Degas the mobile phase before use.[1] |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature.[1][2] |
| Pump Malfunction | Check the HPLC pump for leaks and ensure it is delivering a constant flow rate. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before injecting the sample. |
Experimental Protocols
Protocol 1: Standard HPLC Method for Andrographolide Quantification
-
Instrumentation: HPLC system with a UV detector.
-
Column: Poroshell 120 EC-C18 (3.0 x 50mm, 2.7µm) or equivalent.[1][2]
-
Flow Rate: 0.3 mL/min.[1]
-
Standard Preparation: Prepare a stock solution of Andrographolide standard in methanol (e.g., 1 mg/mL) and make serial dilutions to create a calibration curve (e.g., 230-1000 ppm).[2]
-
Sample Preparation: Accurately weigh the powdered sample, extract with methanol using sonication or reflux, filter the extract through a 0.45 µm syringe filter before injection.[3]
Protocol 2: Sample Preparation from Plant Material
-
Weigh approximately 2.5 g of powdered Andrographis paniculata plant material into a round-bottom flask.[3]
-
Add 50 mL of methanol and reflux on a water bath for 30 minutes.[3]
-
Cool the mixture and filter the extract.
-
Repeat the extraction of the residue with methanol until the extract is colorless.[3]
-
Combine all the filtrates and make up the volume to a known volume (e.g., 50 mL) with methanol.[3]
-
Filter the final solution through a 0.45 µm membrane filter before injecting it into the HPLC system.[3]
Quantitative Data Summary
The following tables summarize typical parameters from validated HPLC methods for Andrographolide quantification.
Table 1: HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Poroshell 120 EC-C18 (3.0 x 50mm, 2.7µm)[1] | Symmetry C8 (250 x 4.6mm, 5µ)[7] | Phenomenex-Luna RP-C18[8] |
| Mobile Phase | Methanol:Water (50:50, v/v, pH 3.05 with phosphoric acid)[1] | Acetonitrile:Methanol (1:1) and 0.1% Orthophosphoric acid (Gradient)[7] | Acetonitrile:Water (30:70, v/v)[8] |
| Flow Rate | 0.3 mL/min[1] | 1 mL/min[7] | 1.0 mL/min[8] |
| Detection Wavelength | 228 nm[1] | Not Specified | 210 nm[8] |
| Retention Time | 2.6 min[11] | Not Specified | 10.5 ± 0.2 min[8] |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 50 - 1000 ppm[11] | 5 - 15 µg/mL[7] | 1 - 200 µg/mL[8] |
| Correlation Coefficient (r²) | 0.9996[11] | 0.9986[7] | Not Specified |
| LOD | 4.89 ppm[11] | Not Specified | 4.65 µg/mL[8] |
| LOQ | 16.19 ppm[11] | Not Specified | 14.11 µg/mL[8] |
| Accuracy (% Recovery) | 93.76 - 101.72%[11] | Not Specified | 89.6 - 113.2%[8] |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: General experimental workflow for Andrographolide quantification.
References
- 1. rjptonline.org [rjptonline.org]
- 2. jchr.org [jchr.org]
- 3. tsijournals.com [tsijournals.com]
- 4. tsijournals.com [tsijournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. medic.upm.edu.my [medic.upm.edu.my]
- 9. crbb-journal.com [crbb-journal.com]
- 10. jchr.org [jchr.org]
- 11. rjptonline.org [rjptonline.org]
Technical Support Center: Andrographolide in Cell Line Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with andrographolide-induced toxicity in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity with andrographolide (B1667393) in our cancer cell line, but we are also concerned about off-target effects on non-cancerous cells. What are the primary mechanisms of andrographolide's cytotoxic effects?
A1: Andrographolide induces cytotoxicity in cancer cell lines through several primary mechanisms:
-
Induction of Apoptosis: It activates both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This involves the modulation of Bcl-2 family proteins (Bax and Bcl-2), release of cytochrome c, and activation of caspases (caspase-3, -8, and -9)[1][2].
-
Cell Cycle Arrest: Andrographolide can cause cell cycle arrest at different phases, most commonly the G0/G1 or G2/M phase, depending on the cell line. This is often associated with the upregulation of cell cycle inhibitors like p27 and p53 and the downregulation of cyclins and cyclin-dependent kinases (CDKs)[3][4][5].
-
Generation of Reactive Oxygen Species (ROS): It can induce oxidative stress by increasing intracellular ROS levels, which in turn can trigger apoptosis and other cell death pathways.
-
Inhibition of Key Signaling Pathways: Andrographolide is known to inhibit pro-survival signaling pathways such as NF-κB, PI3K/Akt, and MAPK, which are often dysregulated in cancer cells.
Q2: Our results with free andrographolide are inconsistent, possibly due to its poor solubility. How can we improve its delivery and reduce variability in our cell culture experiments?
A2: The poor aqueous solubility and bioavailability of andrographolide are common challenges. To overcome this, consider using a drug delivery system. Nanoencapsulation has been shown to improve solubility, provide sustained release, and enhance therapeutic efficacy. Common nanoformulations include:
-
Polymeric Nanoparticles (e.g., PLGA): These biodegradable nanoparticles can encapsulate andrographolide, improving its stability and release profile.
-
Solid-Lipid Nanoparticles (SLNs): SLNs are lipid-based carriers that can enhance the bioavailability of lipophilic drugs like andrographolide.
-
Phytosomes: These are lipid-compatible complexes that can improve the absorption and delivery of phytoconstituents.
-
Silk Fibroin Nanoparticles: These protein-based nanoparticles offer a biocompatible and biodegradable delivery option.
Using these formulations can lead to more consistent and reproducible results by ensuring a more stable and effective concentration of andrographolide in the cell culture medium.
Q3: We want to reduce the toxicity of andrographolide towards normal (non-cancerous) cell lines while maintaining its efficacy against cancer cells. What strategies can we employ?
A3: Several strategies can be employed to enhance the therapeutic index of andrographolide:
-
Combination Therapy: Combining andrographolide with conventional chemotherapeutic agents (e.g., cisplatin (B142131), paclitaxel) can produce synergistic effects, allowing for lower, less toxic doses of each compound. For instance, andrographolide has been shown to sensitize colorectal carcinoma cells to cisplatin.
-
Structural Modification: The synthesis of andrographolide analogues can lead to compounds with increased potency against cancer cells and potentially reduced toxicity towards normal cells. Modifications at the C-14 and C-19 positions have been explored to create derivatives with improved cytotoxic profiles.
-
Targeted Drug Delivery: While not explicitly detailed for reducing toxicity to normal cells in the provided results, nanoparticle-based delivery systems can be functionalized with targeting ligands to specifically deliver andrographolide to cancer cells, thereby minimizing exposure to healthy cells.
Troubleshooting Guides
Problem 1: High variability in IC50 values for andrographolide across replicate experiments.
| Possible Cause | Troubleshooting Step |
| Poor Solubility of Andrographolide | Prepare a high-concentration stock solution in a suitable solvent like DMSO. Ensure the final solvent concentration in the cell culture medium is consistent and non-toxic to the cells (typically <0.5%). |
| Precipitation in Media | Visually inspect the culture medium after adding the andrographolide stock solution. If precipitation occurs, try preparing fresh dilutions or consider using a nanoformulation to improve solubility. |
| Inconsistent Cell Seeding Density | Ensure a uniform cell number is seeded in each well. Use a hemocytometer or an automated cell counter for accurate cell counts. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
Problem 2: Andrographolide treatment induces widespread cell death, including in control, non-cancerous cell lines.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Perform a dose-response curve with a wider range of concentrations to determine the optimal therapeutic window that is cytotoxic to cancer cells but spares normal cells. |
| Off-target Effects | Consider strategies to improve specificity: 1. Combination Therapy: Combine a lower dose of andrographolide with another agent to achieve a synergistic effect on cancer cells. 2. Use of Analogues: Investigate published andrographolide analogues that may have a better selectivity profile. 3. Nanoencapsulation: Encapsulating andrographolide can alter its uptake mechanism and biodistribution, potentially reducing non-specific toxicity. |
| Solvent Toxicity | Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure it is not causing the observed cytotoxicity. |
Quantitative Data Summary
Table 1: IC50 Values of Andrographolide and its Formulations in Various Cancer Cell Lines.
| Cell Line | Compound/Formulation | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 (Breast Cancer) | Andrographolide | 48 | 30 | |
| HepG2 (Liver Cancer) | Andrographolide | 48 | 14.09 ± 1.81 | |
| HepG2 (Liver Cancer) | Andrographolide-Phytosomes | 48 | 4.02 ± 0.14 | |
| A549 (Lung Cancer) | Paclitaxel | 48 | 15.9 nM | |
| A549 (Lung Cancer) | Paclitaxel + 10 µM Andrographolide | 48 | 7.4 nM | |
| A549 (Lung Cancer) | Paclitaxel + 20 µM Andrographolide | 48 | 1.8 nM | |
| A549 (Lung Cancer) | Paclitaxel + 30 µM Andrographolide | 48 | 0.5 nM | |
| DBTRG-05MG (Glioblastoma) | Andrographolide | 24 | < 5.8 |
Note: IC50 values can vary significantly based on experimental conditions and cell line characteristics.
Experimental Protocols
1. Protocol for Assessing Cytotoxicity using MTT Assay
This protocol is adapted from methodologies used to evaluate the cytotoxicity of andrographolide and its combinations.
-
Objective: To determine the effect of andrographolide on cell viability.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
Andrographolide stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10³ cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of andrographolide in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of andrographolide. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
2. Protocol for Andrographolide Encapsulation in PLGA Nanoparticles
This protocol is based on the emulsion solvent evaporation method.
-
Objective: To encapsulate andrographolide within PLGA nanoparticles to improve its solubility and provide sustained release.
-
Materials:
-
Andrographolide
-
Poly(lactide-co-glycolide) (PLGA)
-
Organic solvent (e.g., ethyl acetate (B1210297) or chloroform)
-
Aqueous phase containing a surfactant (e.g., polyvinyl alcohol - PVA)
-
Deionized (DI) water
-
Probe sonicator
-
Magnetic stirrer
-
Ultracentrifuge
-
Lyophilizer
-
-
Procedure:
-
Prepare the Organic Phase: Dissolve a specific amount of andrographolide and PLGA in a mixture of the organic solvent (e.g., 1.7 mL ethyl acetate) and methanol (e.g., 330 µL).
-
Prepare the Aqueous Phase: Disperse the surfactant (e.g., PVA) in DI water.
-
Form the Emulsion: Add the organic phase dropwise to the aqueous phase while stirring.
-
Sonication: Sonicate the mixture using a probe sonicator (e.g., at 18–20 W for 5 minutes) over an ice bath to form a nano-emulsion.
-
Solvent Evaporation: Place the emulsion on a magnetic stirrer for several hours (e.g., 17 hours) in ambient conditions, followed by vacuum for 1 hour, to evaporate the organic solvent.
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension at high speed (e.g., 45,000 rpm for 1 hour) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticles three times with DI water, with centrifugation steps in between, to remove excess surfactant and un-encapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in DI water and freeze-dry (lyophilize) to obtain a powder form for storage at -20°C.
-
Visualizations
Caption: Signaling pathways of andrographolide-induced cytotoxicity.
Caption: Strategies to mitigate andrographolide toxicity.
Caption: Workflow for evaluating toxicity reduction strategies.
References
- 1. Andrographolide sensitizes the cytotoxicity of human colorectal carcinoma cells toward cisplatin via enhancing apoptosis pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Andrographolide: A New Plant-Derived Antineoplastic Entity on Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Natural Extracts of Andrographis paniculata That Target Lipid-Dependent Cancer Pathways: A View from the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effect of Andrographis paniculata Associated with 2-Aminoethyl Dihydrogen Phosphate in Triple-Negative Breast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Andrographolide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of andrographolide (B1667393).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of andrographolide?
Andrographolide, a potent bioactive compound, faces significant hurdles in oral administration primarily due to its poor aqueous solubility and low bioavailability.[1][2][3][4][5] It is classified as a Biopharmaceutics Classification System (BCS) Class II or III drug, characterized by low solubility and/or low permeability. Factors contributing to its poor oral bioavailability include its high lipophilicity, rapid metabolism in the gastrointestinal tract and liver, and efflux by P-glycoprotein.
Q2: What are the most common formulation strategies to improve the oral bioavailability of andrographolide?
Several formulation strategies have been successfully employed to overcome the bioavailability challenges of andrographolide. These include:
-
Nanoformulations: Encapsulating andrographolide in nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), polymeric nanoparticles, nanoemulsions, and nanosuspensions can enhance its solubility, protect it from degradation, and improve absorption.
-
Solid Dispersions: This technique involves dispersing andrographolide in a hydrophilic polymer matrix to improve its dissolution rate and solubility.
-
Self-Emulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of andrographolide.
-
Cocrystals: Forming cocrystals of andrographolide with pharmaceutically acceptable coformers can significantly improve its solubility and dissolution rate.
-
Use of Solubilizing Agents and Bioenhancers: Co-administration with solubilizing agents like β-cyclodextrin and sodium dodecyl sulfate (B86663) (SDS), or bioenhancers like piperine (B192125), has been shown to increase the systemic exposure of andrographolide.
Troubleshooting Guides
Issue 1: Low In Vitro Drug Release from Andrographolide Formulations
| Possible Cause | Troubleshooting Step |
| Poor wetting of the formulation | Incorporate a suitable wetting agent or surfactant into the formulation. For solid dispersions, consider using a more hydrophilic polymer. |
| Drug recrystallization in the formulation | Characterize the solid state of the drug in the formulation using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Optimize the manufacturing process (e.g., cooling rate in melt methods) to maintain the amorphous state. |
| Inadequate dissolution medium | Ensure the pH and composition of the dissolution medium are appropriate for the formulation. For some formulations, the addition of surfactants to the medium may be necessary to ensure sink conditions. |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
| Possible Cause | Troubleshooting Step |
| Food effect | Standardize the feeding conditions of the experimental animals. Conduct studies in both fasted and fed states to assess the impact of food on absorption. |
| Instability in the gastrointestinal tract | Investigate the stability of the formulation at different pH values simulating the stomach and intestine. Consider enteric coating or the use of polymers that protect the drug from degradation. |
| First-pass metabolism | Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., piperine for CYP enzymes) to assess the extent of first-pass metabolism. |
Issue 3: Difficulty in Scaling Up the Formulation Process
| Possible Cause | Troubleshooting Step |
| Process-dependent formulation properties | Identify critical process parameters (e.g., homogenization speed for nanoemulsions, solvent evaporation rate for solid dispersions) and establish a robust design space through Design of Experiments (DoE). |
| Lack of suitable equipment | Evaluate the feasibility of alternative manufacturing methods that are more scalable, such as spray drying for solid dispersions or microfluidics for nanoformulations. |
Quantitative Data Summary
The following tables summarize the reported improvements in the oral bioavailability of andrographolide using various formulation strategies.
Table 1: Pharmacokinetic Parameters of Different Andrographolide Formulations
| Formulation Type | Carrier/Key Components | Animal Model | Relative Bioavailability Increase (Compared to Control) | Cmax Increase (Fold) | AUC Increase (Fold) | Reference |
| Solid Dispersion | Polyvinylpyrrolidone K30-Kolliphor EL (1:7:1 w/w/w) | Rats | 297.7% | 3.7 | 3.0 | |
| pH-Sensitive Nanoparticles | Eudragit® EPO and Pluronic® F-68 | Rats | 121.53% | 3.2 | 2.2 | |
| Liquid SMEDDS | Capryol 90, Cremophor RH 40, Labrasol | Rabbits | - | 6.0 | 15.0 | |
| Solid SMEDDS Pellets | Colloidal silicon dioxide, microcrystalline cellulose | Rabbits | - | 5.0 | 13.0 | |
| Mannosylated Chitosan-Coated Nanoliposomes | Mannosylated Chitosan | - | - | - | 1.56 | |
| Co-administration | 50% w/w β-cyclodextrin | Beagles | 131.01% - 196.05% | - | - | |
| Co-administration | 1% w/w SDS + 10% piperine | Beagles | 131.01% - 196.05% | - | - |
Note: "Control" typically refers to pure andrographolide suspension or Andrographis paniculata extract.
Experimental Protocols
Protocol 1: Preparation of Andrographolide-Loaded Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve andrographolide and a hydrophilic polymer (e.g., PVP K30) in a suitable organic solvent (e.g., methanol (B129727) or ethanol) in a predetermined ratio.
-
Mixing: Stir the solution continuously using a magnetic stirrer until a clear solution is obtained.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Drying: Dry the resulting solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Sizing: Pulverize the dried solid dispersion using a mortar and pestle and sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (PXRD, DSC).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment, with free access to standard pellet diet and water.
-
Fasting: Fast the animals overnight (12-18 hours) before drug administration, with free access to water.
-
Dosing: Administer the andrographolide formulation (e.g., solid dispersion suspended in 0.5% w/v carboxymethyl cellulose) orally via gavage at a specific dose. A control group should receive a suspension of pure andrographolide.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Separation: Centrifuge the blood samples at approximately 3000-4000 rpm for 10-15 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -20 °C or -80 °C until analysis.
-
Bioanalysis: Determine the concentration of andrographolide in the plasma samples using a validated analytical method, such as HPLC or LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. Oral Bioavailability Enhancement and Anti-Fatigue Assessment of the Andrographolide Loaded Solid Dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Andrographolide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Andrographolide (B1667393) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for synthetic modification on the Andrographolide scaffold?
A1: The most frequently modified positions on the Andrographolide molecule are the hydroxyl groups at C-3, C-14, and C-19, and the allylic C-17 position.[1][2] Esterification and etherification are common strategies to enhance the parent molecule's biological activity and pharmacokinetic properties.[1]
Q2: I am having trouble with the purification of my Andrographolide derivative. What are the recommended methods?
A2: Purification of Andrographolide derivatives can be challenging due to the presence of pigments and other impurities from the starting material.[3] Common and effective purification techniques include:
-
Column Chromatography: Silica (B1680970) gel or alumina (B75360) are frequently used as the stationary phase.[4][5] A solvent gradient of increasing polarity (e.g., methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297) in hexane) is typically employed for elution.[1][5]
-
Crystallization: This method is effective for obtaining high-purity compounds. Cooling crystallization and anti-solvent crystallization have been successfully used.[4]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for separating compounds with similar polarities.[3]
Q3: My esterification reaction is resulting in a low yield. What are the potential causes and solutions?
A3: Low yields in Fischer esterification of Andrographolide are often due to the reaction reaching equilibrium or the presence of water.[6] To improve your yield, consider the following:
-
Water Removal: Water is a byproduct of the esterification reaction, and its presence can shift the equilibrium back towards the reactants.[6] Use a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using solvents like toluene.[6]
-
Use of Excess Reagent: Employing a significant excess of one of the reactants, typically the less expensive alcohol, can drive the reaction towards the product.[6]
-
Appropriate Catalyst: Ensure you are using an adequate amount of a suitable acid catalyst, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid.[1][6]
Q4: How can I confirm the structure of my synthesized Andrographolide derivative?
A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the carbon-hydrogen framework.[7][8] Specific chemical shifts can confirm the position of functional group modifications. For example, the proton at C-12 of Andrographolide typically appears around δ 6.86 ppm in the 1H NMR spectrum.[9]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the addition of the desired moiety.
-
Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as carbonyls (from esters and the lactone ring) and hydroxyl groups.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Yield in C-19 Esterification of Andrographolide
| Potential Cause | Troubleshooting Step |
| Steric Hindrance | The C-19 hydroxyl group is a primary alcohol, but the bulky Andrographolide scaffold can still present some steric hindrance. Increase the reaction time and/or temperature to overcome this. Consider using a more reactive acylating agent. |
| Incomplete Reaction | Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure it has gone to completion.[6] If the reaction stalls, try adding more of the acylating agent or catalyst. |
| Side Reactions | The other hydroxyl groups (C-3 and C-14) can also react. To achieve selectivity, consider using protecting groups for the C-3 and C-14 hydroxyls. An isopropylidene ketal can be used to protect the C-3 and C-19 hydroxyls simultaneously if modification at C-14 is desired.[10] |
| Product Degradation | Andrographolide is sensitive to harsh acidic or basic conditions. Use mild reaction conditions and avoid prolonged exposure to strong acids or bases during workup. |
Problem 2: Difficulty in Separating Product from Starting Material in Column Chromatography
| Potential Cause | Troubleshooting Step |
| Similar Polarity | The starting material and the desired product may have very similar polarities, making separation by conventional column chromatography difficult. |
| * Optimize Solvent System: Use a shallower solvent gradient during elution to improve resolution. | |
| * Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.[4] | |
| * Alternative Technique: Employ High-Speed Counter-Current Chromatography (HSCCC) for challenging separations.[3] | |
| Co-elution with Impurities | Pigments and other non-polar impurities from the starting Andrographolide can co-elute with your product. |
| * Pre-purification: Wash the crude extract with a non-polar solvent like hexane (B92381) to remove chlorophyll (B73375) and other non-polar impurities before column chromatography.[5] |
Quantitative Data Summary
The following tables summarize typical reaction yields and purity for different classes of Andrographolide derivatives.
Table 1: Esterification Yields at Different Positions
| Position of Esterification | Reagents | Yield (%) | Reference |
| C-17 | Substituted carboxylic acids, EDC, DMAP | 85-95 | [1] |
| C-14 | Propiolic acid, DCC, DMAP | 75 | [2] |
| C-3, C-19 (di-acylation) | Acetic anhydride, pyridine | 80-90 | [1] |
Table 2: Purification Efficiency of Different Methods
| Purification Method | Starting Purity (%) | Final Purity (%) | Reference |
| Cooling Crystallization | Not specified | >95 | |
| Molecularly Imprinted Polymer | 55.37 | 94.94 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Esterification at the C-17 Position
This protocol is adapted from the synthesis of C-17 ester derivatives of 14-deoxy-11,12-didehydroandrographolide (B31429).[1]
-
Preparation of Starting Material: Convert Andrographolide to 3,19-protected 14-deoxy-11,12-didehydroandrographolide with a free C-17 hydroxyl group.
-
Reaction Setup: To a stirred solution of the starting material (1 mmol) in dry dichloromethane (DCM, 20 mL), add the desired carboxylic acid (1.2 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 1.5 mmol), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired C-17 ester.
-
Deprotection (if necessary): If a 3,19-diol is desired, deprotect the protecting group using an appropriate method (e.g., p-toluenesulfonic acid in methanol for an acetonide group).[1]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This protocol provides a general guideline for the synthesis of 1,2,3-triazole derivatives of Andrographolide.[2][12][13]
-
Preparation of Starting Materials: Synthesize an alkyne-functionalized Andrographolide derivative (e.g., a propargyl ester at C-14) and the desired organic azide (B81097).
-
Reaction Setup: In a round-bottom flask, dissolve the alkyne-functionalized Andrographolide (1 mmol) and the organic azide (1.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (B8700270) (0.3 mmol) in water (1 mL) and a solution of copper(II) sulfate pentahydrate (0.15 mmol) in water (1 mL).
-
Reaction Conditions: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. Stir the mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor by TLC.
-
Work-up: After the reaction is complete, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
Visualizations
Caption: A typical experimental workflow for the synthesis and evaluation of Andrographolide derivatives.
Caption: Key signaling pathways modulated by Andrographolide and its derivatives.
References
- 1. Site-Selective Synthesis of C-17 Ester Derivatives of Natural Andrographolide for Evaluation as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity of novel 14α- O-(1,4-disubstituted-1,2,3-triazolyl) ester derivatives of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN101671322A - Method for separating and purifying andrograholide - Google Patents [patents.google.com]
- 5. LOADING...... [tmrjournals.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. broadpharm.com [broadpharm.com]
- 13. confluore.com.cn [confluore.com.cn]
How to prevent degradation of Andrographolide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Andrographolide (B1667393) during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of andrographolide.
Issue 1: Significant loss of andrographolide content in the stored sample.
-
Question: I have observed a significant decrease in the concentration of andrographolide in my sample after a period of storage. What could be the potential causes and how can I prevent this?
-
Answer: A significant loss of andrographolide content is a common issue and can be attributed to several factors, primarily temperature, the physical form of the compound, and the duration of storage.
-
High Temperature: Andrographolide degradation is accelerated at elevated temperatures.[1][2][3] Studies have shown a progressive deterioration of andrographolide over time, with one study reporting a 69.26% degradation over a one-year storage period under ambient conditions.[1][4] The rate of degradation increases with a rise in temperature. For instance, the degradation of andrographolide follows second-order kinetics under heat-accelerated conditions.
-
Amorphous Form: The physical state of andrographolide significantly impacts its stability. The amorphous form of andrographolide is much less stable and degrades more rapidly than its crystalline counterpart. Crystalline andrographolide has been shown to be highly stable, even at elevated temperatures like 70°C for up to 3 months.
-
Prolonged Storage: The longer the storage period, the greater the potential for degradation.
Troubleshooting Steps:
-
Verify Storage Temperature: Ensure that andrographolide is stored at a low temperature. While storage at ambient conditions (30±2°C) for a short period (up to three months) might not show significant reduction, long-term storage requires colder conditions.
-
Assess Physical Form: If possible, determine if your andrographolide is in a crystalline or amorphous form. If it is amorphous, consider the possibility of recrystallization to improve stability.
-
Minimize Storage Time: Plan experiments to minimize the duration of storage.
Preventative Measures:
-
Store pure andrographolide and its formulations at or below room temperature, ideally in a cool, dry place.
-
Whenever possible, use the crystalline form of andrographolide for long-term storage.
-
For solutions, prepare them fresh and use them promptly.
-
Issue 2: Change in color or appearance of the andrographolide sample.
-
Question: My andrographolide powder has developed a yellowish tint during storage. Is this an indication of degradation?
-
Answer: A change in color, such as the development of a yellowish tint, can be an indicator of chemical degradation. The formation of degradation products can alter the physical appearance of the sample. The primary degradation product of andrographolide under thermal stress is 14-deoxy-11,12-didehydroandrographolide.
Troubleshooting Steps:
-
Analytical Confirmation: The most reliable way to confirm degradation is to analyze the sample using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the remaining andrographolide and identify the presence of degradation products.
-
Review Storage Conditions: Re-evaluate the storage conditions (temperature, light exposure, and humidity) to identify any deviations from the recommended guidelines.
-
Issue 3: Inconsistent experimental results using stored andrographolide.
-
Question: I am observing variability in my experimental results when using different batches of stored andrographolide. Could this be related to its stability?
-
Answer: Yes, inconsistent experimental results are a strong indication of sample degradation. The biological activity of the degradation products of andrographolide is significantly lower than that of the parent compound. Therefore, a decrease in the concentration of active andrographolide will lead to a reduction in its efficacy in your experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid andrographolide?
A1: For long-term stability, solid andrographolide should be stored in a cool, dry, and dark place. While crystalline andrographolide is relatively stable even at elevated temperatures for short periods, lower temperatures are always preferable to minimize the rate of degradation. For dried Andrographis paniculata powder, storage at ambient conditions (30±2°C, 60±5% RH) has been shown to be adequate for up to three months without significant loss of andrographolide. However, for longer durations, cooler temperatures are recommended.
Q2: How does pH affect the stability of andrographolide in solution?
A2: Andrographolide is highly susceptible to pH-dependent degradation in aqueous solutions. It is most stable in acidic conditions, with an optimal pH range of 2.0 to 4.0. It is unstable in alkaline conditions, and its instability increases with increasing pH.
Q3: What are the major degradation products of andrographolide?
A3: The degradation products of andrographolide depend on the degradation conditions:
-
Thermal Degradation (Solid State): The major product is 14-deoxy-11,12-didehydroandrographolide.
-
Acidic Conditions (pH 2.0): The main degradation products are isoandrographolide (B12420448) and 8,9-didehydroandrographolide.
-
Neutral to Basic Conditions (pH 6.0 and above): The primary degradation products include 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, and 11,14-dehydro-14-deoxyandrographolide.
Q4: Does the physical form of andrographolide matter for storage?
A4: Absolutely. The crystalline form of andrographolide is significantly more stable than its amorphous form. The amorphous phase degrades promptly, even under conditions where the crystalline form remains stable. Therefore, for long-term storage, the crystalline form is highly preferred.
Q5: What is the expected shelf-life of andrographolide?
A5: The shelf-life of andrographolide is highly dependent on the storage conditions and its physical form. One study on dried Andrographis paniculata leaves showed that the half-life of andrographolide was between 139.5 and 179.4 days depending on the drying method and storage temperature (25°C and 35°C). Another study reported a significant degradation of 69.26% over a one-year storage period for A. paniculata powder. For SEDS-formulated andrographolide, the predicted shelf-life (t90%) was found to be dependent on the storage temperature.
Data Presentation
Table 1: Impact of Storage Temperature on Andrographolide Degradation
| Storage Temperature (°C) | Duration | Sample Type | Degradation Rate/Percentage | Reference |
| Ambient | 1 year | A. paniculata powder | 69.26% degradation | |
| 5, 25, 30 | 3 months | Dried A. paniculata | No significant reduction | |
| 70 | 3 months | Crystalline andrographolide | Highly stable | |
| 70 | 2 months | Amorphous andrographolide | Promptly degraded | |
| 100 | 90 minutes | Pure andrographolide | 79.55% reduction | |
| 150 | 90 minutes | Andrographolide in extract | 95% reduction | |
| 25 | - | Dried A. paniculata leaves | Half-life: 150.6 - 179.4 days | |
| 35 | - | Dried A. paniculata leaves | Half-life: 139.5 - 162.6 days |
Table 2: pH-Dependent Degradation of Andrographolide in Aqueous Solution
| pH | Stability | Major Degradation Products | Reference |
| 2.0 - 4.0 | Most Stable | Isoandrographolide, 8,9-didehydroandrographolide | |
| 6.0 | Unstable | 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, 11,14-dehydro-14-deoxyandrographolide | |
| > 6.0 (Alkaline) | Highly Unstable | - |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Andrographolide Quantification
This protocol provides a general method for the quantification of andrographolide. Specific parameters may need to be optimized based on the instrument and sample matrix.
Objective: To determine the concentration of andrographolide in a sample.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Andrographolide reference standard
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid or phosphoric acid (for pH adjustment of the mobile phase)
-
Sample containing andrographolide
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of andrographolide reference standard in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
For solid samples (e.g., herbal powder), extract a known weight of the sample with a suitable solvent like methanol or ethanol (B145695) using sonication or another appropriate extraction method.
-
For liquid samples, dilute an aliquot of the sample with the mobile phase to a concentration within the calibration range.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: e.g., 25-30°C.
-
Injection Volume: e.g., 10-20 µL.
-
Detection Wavelength: Andrographolide can be detected at approximately 223 nm.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Quantify the amount of andrographolide in the samples by comparing their peak areas to the calibration curve.
-
Experimental Workflow for HPLC Analysis:
Caption: Experimental workflow for HPLC quantification of andrographolide.
Visualizations
Andrographolide Degradation Pathways
Caption: Major degradation pathways of andrographolide under different conditions.
References
Technical Support Center: Optimizing Andrographolide Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Andrographolide (B1667393) dosage for in vivo studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges and questions that arise during the in vivo administration of Andrographolide.
Q1: What is a typical starting dose for Andrographolide in rodent models?
A good starting point for oral administration of Andrographolide in rodents is in the range of 50-100 mg/kg body weight per day.[1][2][3] However, the optimal dose is highly dependent on the animal model, the disease being studied, and the formulation used. For instance, in neuroinflammation models, doses as low as 0.1 mg/kg have shown efficacy. It is always recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q2: I'm observing poor efficacy with my Andrographolide treatment. What could be the issue?
Poor efficacy is often linked to Andrographolide's low oral bioavailability, which is a result of its poor water solubility and rapid metabolism.[4] The absolute bioavailability of Andrographolide has been reported to be as low as 2.67%. To address this, consider the following:
-
Formulation: Is the Andrographolide properly solubilized? Simple suspensions in water or saline may not be sufficient. See the "Experimental Protocols" section for guidance on preparing more effective formulations.
-
Route of Administration: Could an alternative route, such as intraperitoneal (i.p.) injection, be more suitable for your study to bypass first-pass metabolism?
-
Dosage: The administered dose may be insufficient to achieve a therapeutic concentration in the target tissue. A dose-escalation study may be necessary.
Q3: How can I improve the solubility and bioavailability of Andrographolide for oral administration?
Several strategies can be employed to enhance the oral bioavailability of Andrographolide:
-
Co-solvents: Using co-solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or Tween 80 can improve solubility.
-
Formulation Technologies: Advanced formulations have shown significant success in increasing bioavailability. These include:
-
Nanosuspensions: These increase the surface area of the drug, leading to enhanced dissolution and absorption.
-
Solid Lipid Nanoparticles (SLNs): These lipid-based carriers can protect Andrographolide from degradation and improve its uptake.
-
Microemulsions: These systems can effectively solubilize Andrographolide and improve its absorption.
-
Inclusion Complexes: Complexation with cyclodextrins can enhance solubility and bioavailability.[5]
-
Q4: Is Andrographolide toxic at higher doses?
Andrographolide is generally considered to have a good safety profile. Acute toxicity studies in mice have shown no mortality or signs of toxicity at oral doses up to 2000 mg/kg. However, at very high doses, some studies have reported potential for adverse effects. It is crucial to conduct preliminary toxicity studies for your specific formulation and animal model, especially for long-term studies.
Q5: What vehicle should I use to dissolve Andrographolide for in vivo administration?
The choice of vehicle is critical for ensuring the proper delivery of Andrographolide. Common vehicles include:
-
For Oral Gavage:
-
0.5% Sodium Carboxymethyl Cellulose (CMC) in water.
-
A mixture of Cremophor EL, ethanol, and water.
-
Formulations with solubilizing agents like β-cyclodextrin or sodium dodecyl sulfate (B86663) (SDS).
-
-
For Intraperitoneal Injection:
-
A solution in dimethyl sulfoxide (B87167) (DMSO) followed by dilution with saline. It is important to keep the final DMSO concentration low (typically <5%) to avoid vehicle-induced toxicity.
-
Data Presentation: Andrographolide Dosages in In Vivo Studies
The following tables summarize effective dosages of Andrographolide from various preclinical studies.
Table 1: Andrographolide Dosage in Anti-inflammatory and Autoimmune Models
| Animal Model | Disease/Condition | Route of Administration | Dosage Range | Key Findings |
| Mice | Collagen-Induced Arthritis | Oral | 100 mg/kg/day | Reduced arthritis severity and joint damage. |
| Rats | Adjuvant-Induced Arthritis | Intraperitoneal | 50 mg/kg | Decreased overexpression of COX-2, iNOS, and NF-κB p65. |
| Mice | Ovalbumin-induced lung inflammation | Intraperitoneal | 30 mg/kg | Inhibited elevation of TNF-α and GM-CSF in bronchoalveolar fluid. |
Table 2: Andrographolide Dosage in Cancer Models
| Animal Model | Cancer Type | Route of Administration | Dosage Range | Key Findings | | :--- | :--- | :--- | :--- | | Nude Mice | T-cell Acute Lymphoblastic Leukemia (Jurkat cells) | Not Specified | 50, 100, and 200 mg/kg | Notably inhibited tumor growth. | | MMTV-PyMT transgenic mice | Breast Cancer | Not Specified | Not Specified | Inhibited proliferation, migration, and invasion of cancer cells. |
Table 3: Andrographolide Dosage in Neuroprotection Models
| Animal Model | Condition | Route of Administration | Dosage Range | Key Findings | | :--- | :--- | :--- | :--- | | Rats | Permanent Middle Cerebral Artery Occlusion (pMCAO) | Intraperitoneal | 0.1 - 1 mg/kg | Reduced infarct volume by ~50%. | | Rats | Cerebral Ischemia/Reperfusion | Intravenous | 5-10 µg/kg | Dose-dependently ameliorated brain infarction. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Andrographolide.
Protocol 1: Preparation of Andrographolide Nanosuspension for Oral Administration
This protocol is adapted from a method using wet media milling to enhance the bioavailability of Andrographolide.
Materials:
-
Andrographolide powder
-
d-α-Tocopheryl polyethylene glycol 1000 succinate (B1194679) (TPGS)
-
Sodium lauryl sulfate (SLS)
-
Deionized water
-
Zirconium oxide beads (0.3-0.4 mm)
-
High-shear homogenizer
-
Wet media mill
-
Lyophilizer
Procedure:
-
Disperse Andrographolide powder in an aqueous solution containing TPGS and SLS as stabilizers.
-
Homogenize the mixture using a high-shear homogenizer at 16,000 rpm for 5 minutes to form a microsuspension.
-
Transfer the microsuspension to a wet media mill containing zirconium oxide beads.
-
Mill the suspension at a controlled temperature (below 25°C) until the desired particle size is achieved.
-
The resulting nanosuspension can be used directly or lyophilized for long-term storage. For lyophilization, a cryoprotectant such as mannitol (B672) should be added.
Protocol 2: Oral Administration of Andrographolide Formulation in Rodents
Materials:
-
Andrographolide formulation (e.g., nanosuspension or solution in a suitable vehicle)
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
Procedure:
-
Accurately weigh the animal to determine the correct volume of the formulation to administer.
-
Gently restrain the animal.
-
Insert the gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the calculated volume of the Andrographolide formulation.
-
Monitor the animal for any signs of distress after administration.
Signaling Pathways and Visualizations
Andrographolide exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams illustrate these mechanisms.
Caption: Andrographolide inhibits the NF-κB signaling pathway by preventing the phosphorylation and degradation of IκB, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.
Caption: Andrographolide inhibits the JAK/STAT signaling pathway by suppressing the phosphorylation of JAK, which in turn prevents the activation and nuclear translocation of STAT proteins, leading to a reduction in the expression of genes involved in cell proliferation and inflammation.
Caption: Andrographolide modulates the PI3K/Akt signaling pathway by inhibiting PI3K, which prevents the activation of Akt and its downstream effector mTOR, thereby suppressing cell growth and promoting apoptosis.
References
- 1. A comprehensive review on disposition kinetics and dosage of oral administration of Andrographis paniculata, an alternative herbal medicine, in co-treatment of coronavirus disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Andrographolide: An In Vivo Examination of Its Anti-Inflammatory Efficacy
An objective comparison of Andrographolide's performance against established anti-inflammatory agents, supported by experimental data.
Andrographolide, a labdane (B1241275) diterpenoid derived from the plant Andrographis paniculata, has garnered significant attention within the scientific community for its potent anti-inflammatory properties. This guide provides a comprehensive in vivo validation of Andrographolide's anti-inflammatory effects, offering a comparative analysis with commonly used steroidal and non-steroidal anti-inflammatory drugs (NSAIDs), namely Dexamethasone and Diclofenac. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an informed evaluation of Andrographolide as a potential therapeutic agent.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of Andrographolide has been evaluated in various preclinical in vivo models. This section summarizes the key quantitative data from these studies, comparing its performance with Dexamethasone and Diclofenac.
Carrageenan-Induced Paw Edema Model
A widely used model for acute inflammation, the carrageenan-induced paw edema assay, demonstrates Andrographolide's dose-dependent anti-inflammatory effects.
| Treatment | Dose (mg/kg, p.o.) | Inhibition of Edema (%) | Reference |
| Andrographolide | 3 | Not specified | [1] |
| Andrographolide | 10 | Not specified | [1] |
| Andrographolide | 30 | Not specified | [1] |
| Andrographolide | 100 | Significant reduction | [1] |
| Diclofenac | 3 | Not specified | [1] |
| Diclofenac | 10 | Not specified | [1] |
| Diclofenac | 30 | Not specified | [1] |
| Diclofenac | 100 | Significant reduction | [1] |
Note: While the specific percentage of inhibition was not detailed in the abstract, the study indicated a significant dose-dependent reduction in paw edema for both Andrographolide and Diclofenac. The ED50 values were reported as 28.31 ± 1.4 mg/kg for Andrographolide and 3.74 ± 1.39 mg/kg for Diclofenac, indicating Diclofenac is more potent in this model[1].
Lipopolysaccharide (LPS)-Induced Inflammation Model
In models of systemic inflammation induced by LPS, Andrographolide has been shown to significantly reduce the production of pro-inflammatory cytokines.
| Treatment | Dose | Parameter Measured | Reduction (%) | Animal Model | Reference |
| Andrographolide | 30 mg/kg (i.p.) | TNF-α in Bronchoalveolar Lavage Fluid (BALF) | 92 | Ovalbumin-immunized and nasally-challenged mice | [2] |
| Andrographolide | 30 mg/kg (i.p.) | GM-CSF in Bronchoalveolar Lavage Fluid (BALF) | 65 | Ovalbumin-immunized and nasally-challenged mice | [2] |
| Dexamethasone | Not specified | TNF-α and GM-CSF release from macrophages (in vitro) | Efficacious as Andrographolide, but 8-12 times less potent | Mouse peritoneal macrophages | [2] |
Other In Vivo Inflammation Models
Andrographolide has also been evaluated in other models, demonstrating its broad anti-inflammatory potential. Neoandrographolide (B1678159), another active constituent of Andrographis paniculata, also exhibits significant anti-inflammatory effects.
| Compound | Model | Dose (p.o.) | Effect | Reference |
| Neoandrographolide | Dimethyl benzene-induced ear edema in mice | 150 mg/kg | Significantly suppressed ear edema | [3][4][5] |
| Neoandrographolide | Acetic acid-induced vascular permeability in mice | 100-150 mg/kg | Reduced the increase in vascular permeability | [3][4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols used in the cited in vivo studies.
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Sprague-Dawley rats are used.
-
Groups: Animals are divided into control, Andrographolide-treated, and Diclofenac-treated groups.
-
Drug Administration: Andrographolide and Diclofenac are administered orally (p.o.) at various doses (e.g., 3, 10, 30, 100 mg/kg) 30 minutes before the carrageenan injection[1].
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected subcutaneously into the sub-plantar region of the right hind paw[6].
-
Measurement of Edema: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
LPS-Induced Acute Lung Injury in Mice
-
Animals: BALB/c mice are utilized.
-
Groups: Mice are divided into control, LPS-treated, and LPS + Andrographolide-treated groups.
-
Drug Administration: Andrographolide is administered, often intraperitoneally (i.p.), prior to or concurrently with LPS challenge.
-
Induction of Inflammation: Acute lung injury is induced by an injection of LPS.
-
Sample Collection: Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration and cytokine levels.
-
Analysis: Total and differential cell counts in the BALF are performed. Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) are quantified using ELISA.
Dimethyl Benzene-Induced Ear Edema in Mice
-
Animals: Mice are used for this model of topical inflammation.
-
Groups: The animals are grouped into control and Neoandrographolide-treated groups.
-
Drug Administration: Neoandrographolide is administered orally (150 mg/kg)[3][4][5].
-
Induction of Inflammation: A fixed volume of dimethyl benzene (B151609) is applied to the anterior and posterior surfaces of the right ear.
-
Measurement of Edema: The thickness of the ear is measured with a caliper before and after the induction of inflammation. The difference in thickness indicates the degree of edema.
-
Data Analysis: The inhibitory effect of the treatment is calculated by comparing the ear swelling in the treated group to the control group.
Mechanistic Insights: Signaling Pathways
Andrographolide exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Andrographolide has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade in inflammation. Andrographolide has been observed to suppress the phosphorylation of key MAPK proteins, including p38, ERK, and JNK[7].
Experimental Workflow
The following diagram illustrates a general workflow for in vivo validation of anti-inflammatory agents.
References
- 1. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo and in vitro anti-inflammatory activities of neoandrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. worldscientific.com [worldscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Andrographolide and Other NF-κB Inhibitors for Researchers
This guide provides a comparative analysis of Andrographolide and other notable Nuclear Factor-kappa B (NF-κB) inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Introduction to NF-κB Inhibition
The NF-κB family of transcription factors plays a pivotal role in regulating inflammatory responses, cell proliferation, and apoptosis.[1] Dysregulation of the NF-κB signaling pathway is implicated in a multitude of diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions. Consequently, the inhibition of this pathway has become a significant therapeutic target. This guide focuses on Andrographolide, a natural product derived from Andrographis paniculata, and compares its NF-κB inhibitory activity with other well-characterized inhibitors from both natural and synthetic origins.
Mechanism of Action of NF-κB Inhibitors
NF-κB inhibitors can intercept the signaling cascade at various points. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This process liberates NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.[2]
Andrographolide exhibits a unique inhibitory mechanism by forming a covalent adduct with cysteine 62 of the p50 subunit of NF-κB. This modification directly blocks the DNA binding of NF-κB.[3] Other inhibitors may target different components of the pathway, such as IKK or the proteasome.
Quantitative Comparison of NF-κB Inhibitors
The efficacy of NF-κB inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for Andrographolide and other selected NF-κB inhibitors. It is important to note that these values can vary depending on the cell line, the method of NF-κB activation, and the specific assay used.
| Inhibitor | Class | Mechanism of Action | Cell Line | Assay Method | IC50 (µM) | Reference |
| Andrographolide Derivative (Compound 11) | Diterpenoid | NF-κB Transactivation Inhibition | RAW 264.7 | Luciferase Reporter | ~2.2 µg/mL | [4] |
| Andrographolide Derivative (Compound 12) | Diterpenoid | NF-κB Transactivation Inhibition | RAW 264.7 | Luciferase Reporter | ~2.4 µg/mL | |
| Curcumin | Polyphenol | Inhibition of IKK, p65 | RAW 264.7 | Luciferase Reporter | 18.2 ± 3.9 | |
| Curcumin Analog (C-150) | Curcuminoid | NF-κB Activation Inhibition | - | In vitro NF-κB activation assay | 2.16 ± 0.02 | |
| Curcumin Analog (EF31) | Curcuminoid | IKKβ Inhibition | RAW 264.7 | NF-κB DNA Binding | ~5 | |
| Parthenolide | Sesquiterpene Lactone | Inhibition of IKK, p65 | RAW 264.7 | Luciferase Reporter | 1.091 - 2.620 | |
| Resveratrol | Polyphenol | Inhibition of p65 and IKK | - | - | Varies | |
| MG-132 | Peptide Aldehyde | Proteasome Inhibitor | A549 | NF-κB Activation | 3 |
Signaling Pathways and Experimental Workflow
To visually represent the complex processes involved in NF-κB signaling and its inhibition, the following diagrams have been generated using Graphviz.
Caption: Canonical NF-κB Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Screening NF-κB Inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of NF-κB inhibitors.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.
a. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate at a suitable density.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB binding sites and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
b. Treatment and Lysis:
-
Pre-treat the cells with various concentrations of the test inhibitor (e.g., Andrographolide) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
c. Luminescence Measurement:
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition relative to the stimulated control.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
a. Nuclear Extract Preparation:
-
Treat cells with the inhibitor and/or activator as described above.
-
Harvest the cells and prepare nuclear extracts using a nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
b. Binding Reaction and Electrophoresis:
-
Incubate the nuclear extracts with a labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence.
-
For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction.
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
c. Detection:
-
Detect the labeled probe using an appropriate method (e.g., autoradiography for radioactive probes, imaging system for fluorescent probes). A shifted band indicates NF-κB-DNA binding.
Western Blot Analysis
Western blotting is used to determine the levels of key proteins in the NF-κB pathway, such as phosphorylated p65 and IκBα.
a. Sample Preparation:
-
Prepare whole-cell lysates or nuclear/cytoplasmic fractions from treated cells.
-
Determine the protein concentration of the lysates.
-
Denature the proteins by boiling in Laemmli sample buffer.
b. SDS-PAGE and Transfer:
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-p65, anti-IκBα, anti-β-actin as a loading control).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence for p65 Nuclear Translocation
This technique visualizes the subcellular localization of the p65 subunit of NF-κB.
a. Cell Preparation and Treatment:
-
Grow cells on coverslips and treat them with the inhibitor and activator.
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
b. Staining:
-
Block non-specific binding sites.
-
Incubate with a primary antibody against p65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
c. Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope. Nuclear translocation is indicated by the co-localization of the p65 signal (e.g., red) with the nuclear stain (blue).
Conclusion
Andrographolide presents a compelling profile as an NF-κB inhibitor with a distinct mechanism of action. This guide provides a framework for the comparative analysis of Andrographolide and other inhibitors, supported by quantitative data and detailed experimental protocols. The provided visualizations of the NF-κB signaling pathway and a typical experimental workflow offer a clear conceptual understanding for researchers in the field. Further standardized head-to-head comparative studies will be invaluable in elucidating the full therapeutic potential of these compounds.
References
- 1. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. NF-κB luciferase reporter assay [bio-protocol.org]
- 4. Anti-inflammatory activity of new compounds from Andrographis paniculata by NF-kappaB transactivation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Andrographolide versus curcumin: a comparative study on anticancer activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel anticancer agents has led researchers to explore the vast potential of natural products. Among these, andrographolide (B1667393), the principal bioactive component of Andrographis paniculata, and curcumin (B1669340), the active constituent of turmeric (Curcuma longa), have emerged as prominent candidates due to their multi-targeted anticancer properties.[1][2] Both compounds, derived from plants with a long history in traditional Asian medicine, have demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key oncogenic signaling pathways.[3][4] This guide provides a comparative analysis of the anticancer activities of andrographolide and curcumin, supported by experimental data, to assist researchers and drug development professionals in evaluating their therapeutic potential.
Comparative Mechanism of Action
Andrographolide and curcumin exert their anticancer effects by modulating a complex network of intracellular signaling pathways that are often deregulated in cancer. While there is considerable overlap in their targets, subtle differences in their mechanisms may influence their efficacy against specific cancer types.
Andrographolide: A Multi-Pathway Inhibitor
Andrographolide demonstrates broad-spectrum anticancer activity by intervening in critical cellular processes.[1] Its mechanisms include inducing cell-cycle arrest, primarily at the G0/G1 phase, and triggering apoptosis through both intrinsic and extrinsic pathways.[1] It has been shown to enhance the expression of pro-apoptotic proteins like Bax and activate caspases, while downregulating anti-apoptotic proteins like Bcl-2.[5][6] Furthermore, andrographolide exhibits potent anti-inflammatory and anti-angiogenic properties.[1][7]
Key signaling pathways modulated by andrographolide include:
-
NF-κB Pathway: Andrographolide is a known inhibitor of the NF-κB pathway, which plays a crucial role in inflammation, cell survival, and chemoresistance.[1][4]
-
JAK/STAT Pathway: It can suppress the JAK/STAT signaling cascade, often constitutively active in cancer, by inhibiting the phosphorylation of JAK and STAT proteins, thereby impeding tumor growth.[6][8]
-
PI3K/AKT/mTOR Pathway: Andrographolide has been shown to downregulate this critical survival pathway, leading to reduced cell proliferation and angiogenesis.[5][6][9]
-
Wnt/β-catenin Pathway: Inhibition of this pathway by andrographolide has been implicated in its anticancer effects.[9]
-
TRAIL Pathway: Andrographolide can sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand)-mediated apoptosis, a key mechanism for selectively killing cancer cells.[1][7][8]
Curcumin: A Well-Studied Phytochemical
Curcumin is a highly researched natural compound known for its antioxidant, anti-inflammatory, and anticancer properties.[3][10] Its anticancer effects are mediated through its influence on a wide array of molecular targets involved in cancer progression.[11][12] Curcumin has been shown to inhibit the proliferation and invasion of various cancer cells, induce apoptosis, and suppress angiogenesis.[13][14]
Key signaling pathways modulated by curcumin include:
-
NF-κB Pathway: Similar to andrographolide, curcumin is a potent inhibitor of the NF-κB signaling pathway.[3][15]
-
JAK/STAT Pathway: Curcumin can deactivate the JAK/STAT pathway, particularly STAT3, which is constitutively activated in many cancers.[11][15]
-
PI3K/Akt Pathway: It effectively blocks the PI3K/Akt signaling cascade, thereby inhibiting cell growth and promoting apoptosis.[11][13]
-
MAPK Pathway: Curcumin modulates the components of the MAPK pathway, including ERK, JNK, and p38, to suppress cancer cell proliferation and migration.[15]
-
p53 Pathway: Curcumin can also interact with and modulate the p53 tumor suppressor pathway.[11]
Quantitative Comparison of Anticancer Activity
Direct comparison of the cytotoxic effects of andrographolide and curcumin is essential for evaluating their relative potency. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.
Table 1: In Vitro Anticancer Activity (IC50 Values)
| Cancer Cell Line | Cancer Type | Andrographolide IC50 (µM) | Curcumin IC50 (µg/mL) | Reference |
| HCT116 | Colorectal Cancer | ~40 µg/mL (~114 µM) | ~4 µg/mL (~10.8 µM) | [16] |
| SW480 | Colorectal Cancer | ~40 µg/mL (~114 µM) | ~4 µg/mL (~10.8 µM) | [16] |
| HepG2 | Liver Cancer | 4.02 ± 0.14 (Phytosome-coupled) | Not specified in direct comparison | [9] |
| MCF-7 | Breast Cancer | < 8 (Derivative) | Not specified in direct comparison | [9] |
Note: Data is compiled from different studies and experimental conditions may vary. Direct comparative studies are limited. The IC50 values for HCT116 and SW480 indicate that curcumin is more potent at a lower concentration than andrographolide in these specific cell lines.
Combination Therapy: A Synergistic Approach
Recent research has highlighted the potential of combining andrographolide and curcumin to achieve synergistic anticancer effects.[16] This combination has been shown to be superior to individual treatments in inhibiting cell proliferation, invasion, and colony formation, while more effectively inducing apoptosis in colorectal cancer cells.[16]
A study on colorectal cancer cells demonstrated that a combination of curcumin and andrographolide was highly effective at reducing the number of cancer cells, with each compound individually reducing cell numbers by up to 60%.[17] The combination further reduced the invasiveness of cancer cells by 85%.[17] This synergistic effect is partly attributed to the induction of ferroptosis, a form of iron-dependent programmed cell death.[16]
Both compounds have also been investigated as adjuncts to conventional chemotherapy, showing potential to enhance the efficacy of drugs like 5-fluorouracil, paclitaxel, and cisplatin (B142131) and to overcome chemoresistance.[1][17][18]
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation of anticancer compounds. Below are outlines of key experimental protocols.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of andrographolide, curcumin, or a combination for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic or necrotic cells.
-
Methodology:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) can be distinguished.
-
Clinical Perspective and Bioavailability
While preclinical studies for both compounds are promising, their translation to clinical settings faces challenges. Curcumin, in particular, suffers from poor bioavailability due to its low solubility, rapid metabolism, and rapid systemic elimination.[10] Research is ongoing to develop new formulations, such as nanoparticles and phytosomes, to overcome this limitation.[10]
Clinical trials have been conducted or are underway to evaluate the efficacy of curcumin in various cancers, including breast, pancreatic, and colorectal cancer, both as a standalone treatment and in combination with standard therapies.[14][19][20] Andrographolide has also entered clinical trials, for instance, in combination with capecitabine (B1668275) for colorectal cancer, indicating its significant potential.[4]
Conclusion
Both andrographolide and curcumin are promising natural compounds with broad-spectrum anticancer activities, targeting multiple overlapping signaling pathways crucial for cancer cell survival and proliferation.
-
Curcumin appears to be more potent in some in vitro studies, exhibiting lower IC50 values in specific cancer cell lines.[16] However, its clinical application is hampered by significant bioavailability issues.
-
Andrographolide also demonstrates robust anticancer effects through various mechanisms and is being actively investigated in clinical trials.[4]
-
Combination therapy using both compounds presents a compelling strategy, with studies showing synergistic effects that surpass their individual activities, particularly in colorectal cancer.[16][17]
Future research should focus on direct, standardized comparative studies across a wider range of cancer types, both in vitro and in vivo. Further investigation into their synergistic mechanisms and the development of improved delivery systems to enhance bioavailability will be critical for realizing the full therapeutic potential of these remarkable natural agents in the fight against cancer.
References
- 1. Andrographolide: A New Plant-Derived Antineoplastic Entity on Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin and its Derivatives Targeting Multiple Signaling Pathways to Elicit Anticancer Activity: A Comprehensive Perspective - Fatima - Current Medicinal Chemistry [rjpbr.com]
- 3. Potential Anticancer Properties and Mechanisms of Action of Curcumin | Anticancer Research [ar.iiarjournals.org]
- 4. The Prowess of Andrographolide as a Natural Weapon in the War against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of Curcumin and Its Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Curcumin Regulates Cancer Progression: Focus on ncRNAs and Molecular Signaling Pathways [frontiersin.org]
- 14. The Role of Curcumin in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer [mdpi.com]
- 16. Curcumin and Andrographis Exhibit Anti-Tumor Effects in Colorectal Cancer via Activation of Ferroptosis and Dual Suppression of Glutathione Peroxidase-4 and Ferroptosis Suppressor Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chiroeco.com [chiroeco.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Curcumin and Cancer (PDQ®) - NCI [cancer.gov]
- 20. Curcumin: Can it slow cancer growth? - Mayo Clinic [mayoclinic.org]
Revolutionizing Andrographolide Delivery: A Comparative Guide to Enhanced Bioavailability Formulations
For researchers, scientists, and professionals in drug development, this guide offers an in-depth comparison of various advanced formulations designed to overcome the significant bioavailability challenges of Andrographolide (B1667393). This potent diterpenoid lactone, isolated from Andrographis paniculata, holds immense therapeutic potential but is hindered by poor water solubility and rapid metabolism.
This guide presents a comprehensive analysis of key formulation strategies, including Solid Lipid Nanoparticles (SLNs), Self-Microemulsifying Drug Delivery Systems (SMEDDS), Nanosuspensions, and Phytosomes. By leveraging cutting-edge drug delivery technologies, these formulations aim to enhance the solubility, stability, and ultimately, the in vivo efficacy of Andrographolide. We will delve into the experimental data supporting these advancements, providing detailed protocols and a clear visualization of the underlying biological mechanisms.
Performance Data: Pharmacokinetic Parameters
The oral bioavailability of Andrographolide is significantly improved with advanced formulations compared to its crude form or conventional suspensions. The following table summarizes the key pharmacokinetic parameters observed in various preclinical studies. It is important to note that direct comparison between studies should be made with caution due to variations in animal models, dosage, and analytical methodologies.
| Formulation Type | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Andrographolide Suspension | Rats | 100 mg/kg | 115.81 | 0.75 | - | Baseline | [1] |
| Solid Lipid Nanoparticles (SLNs) | Rats | 100 mg/kg | - | - | - | 241% vs. suspension | [2] |
| Andrographolide Coarse Powder | Rats | 40 mg/kg | 435.2 ± 135.4 | 0.71 ± 0.20 | 1589.5 ± 456.7 | Baseline | [3] |
| Nanosuspension | Rats | 40 mg/kg | 1156.4 ± 312.8 | 0.54 ± 0.15 | 3987.2 ± 987.5 | ~251% vs. coarse powder | [3] |
| Andrographolide Extract | Rabbits | 35 mg/kg | - | - | - | Baseline | [4] |
| Liquid SMEDDS | Rabbits | 17.5 mg/kg | 6-fold > extract | - | 15-fold > extract | - | |
| Solid SMEDDS Pellets | Rabbits | 17.5 mg/kg | 5-fold > extract | - | 13-fold > extract | - | |
| Andrographolide | Rats | 25 mg/kg | 6.79 | - | - | Baseline | |
| Herbosomes (Phytosomes) | Rats | 25 mg/kg | 9.64 | - | - | - |
Key Experimental Protocols
The evaluation of these advanced Andrographolide formulations relies on a series of well-defined experimental procedures. Below are detailed methodologies for the preparation of the formulations and their subsequent in vivo pharmacokinetic analysis.
Formulation Preparation
-
Solid Lipid Nanoparticles (SLNs): A common method for preparing Andrographolide-loaded SLNs is the high-pressure homogenization technique. In this process, Andrographolide is dissolved in a melted lipid matrix. This mixture is then dispersed in a hot aqueous surfactant solution to form a coarse emulsion. This pre-emulsion is then subjected to high-pressure homogenization, a process that forces the emulsion through a narrow gap at high pressure, leading to the formation of nano-sized lipid particles. As the nanoemulsion cools, the lipid solidifies, entrapping the Andrographolide within the solid lipid core.
-
Nanosuspensions: The wet media milling technique is frequently employed to produce Andrographolide nanosuspensions. This top-down approach involves dispersing the crude Andrographolide powder in an aqueous solution containing stabilizers. This suspension is then fed into a milling chamber containing grinding media (e.g., zirconium oxide beads). The high-energy impact and shear forces generated by the milling process break down the coarse drug particles into the nanometer size range. The stabilizers adsorb onto the surface of the nanoparticles, preventing their aggregation.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS are isotropic mixtures of oil, a surfactant, a cosurfactant, and the drug. The formulation is developed by carefully selecting the components based on the solubility of Andrographolide and their ability to form a stable microemulsion upon dilution with aqueous media. The components are mixed under gentle agitation until a clear and homogenous solution is formed. The efficiency of the SMEDDS formulation is evaluated by its ability to rapidly form a microemulsion with a small droplet size upon introduction into an aqueous environment, mimicking the conditions of the gastrointestinal tract.
In Vivo Pharmacokinetic Studies
-
Animal Models: The most common animal models for assessing the bioavailability of Andrographolide formulations are rats and rabbits. Animals are typically fasted overnight before the administration of the formulation to minimize variability in gastrointestinal conditions.
-
Dosing and Sample Collection: The Andrographolide formulation (or control) is administered orally via gavage. Blood samples are then collected at predetermined time points from a suitable blood vessel, such as the jugular vein in rats. The collected blood is processed to obtain plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: The concentration of Andrographolide in the plasma samples is quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. These methods involve protein precipitation to remove plasma proteins, followed by chromatographic separation of Andrographolide from other plasma components. The concentration is then determined by comparing the peak area of Andrographolide in the sample to a standard curve generated with known concentrations of the compound.
Mechanism of Action: Signaling Pathway Visualization
Andrographolide exerts its potent anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The following diagrams illustrate the experimental workflow for comparing Andrographolide formulations and the molecular pathway through which Andrographolide inhibits NF-κB activation.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Preparation of andrographolide-loaded solid lipid nanoparticles and their in vitro and in vivo evaluations: characteristics, release, absorption, transports, pharmacokinetics, and antihyperlipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fabrication and in vitro/in vivo evaluation of amorphous andrographolide nanosuspensions stabilized by d-α-tocopheryl polyethylene glycol 1000 succinate/sodium lauryl sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid and solid self-microemulsifying drug delivery systems for improving the oral bioavailability of andrographolide from a crude extract of Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural Andrographolide: A Guide for Researchers
An objective comparison of the physicochemical properties, bioactivity, and experimental considerations of natural and synthetic andrographolide (B1667393) for researchers, scientists, and drug development professionals.
Andrographolide, a labdane (B1241275) diterpenoid isolated from the plant Andrographis paniculata, has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] As research into its therapeutic potential intensifies, the choice between naturally extracted and synthetically derived andrographolide becomes a critical consideration. This guide provides a comparative overview of these two sources, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their studies.
Physicochemical and Sourcing Characteristics
The primary distinction between natural and synthetic andrographolide lies in their origin and the implications for purity, yield, and scalability.
Natural Andrographolide:
-
Source: Primarily extracted from the leaves and stems of Andrographis paniculata.[1]
-
Extraction: Commonly involves solvent extraction methods (e.g., using methanol (B129727) or ethanol) followed by purification techniques such as crystallization to achieve high purity.[3]
-
Purity and Yield: The concentration of andrographolide in the plant material can vary, and the final purity depends on the sophistication of the purification process. High-purity (e.g., >95%) natural andrographolide can be obtained.[3]
-
Challenges: The yield of natural andrographolide is subject to agricultural variables, and the extraction and purification processes can be time-consuming.
Synthetic Andrographolide:
-
Source: Produced through chemical synthesis, which can be either a total synthesis from simple starting materials or a semi-synthesis modifying the natural andrographolide scaffold.[4][5]
-
Advantages: Synthesis offers the potential for large-scale, consistent production, independent of botanical sourcing. It also allows for the creation of novel derivatives with potentially enhanced properties.[1][6]
-
Purity: Synthetic routes can be designed to yield high-purity compounds, often with well-defined impurity profiles.
-
Derivatives: A key advantage of synthetic approaches is the ability to create a vast library of andrographolide analogues by modifying its chemical structure, which can lead to improved bioactivity and pharmacokinetic properties.[1][6]
Comparative Data Tables
The following tables summarize key quantitative data comparing natural and synthetic andrographolide based on available literature. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available, and the data for "synthetic" often refers to various derivatives.
Table 1: Physicochemical Properties
| Property | Natural Andrographolide | Synthetic Andrographolide (Derivatives) |
| Purity | Typically >95% after purification[3] | High purity achievable, often >98% |
| Solubility (Water) | Poor[7][8] | Can be improved through structural modification (e.g., addition of polyethylene (B3416737) glycol)[7] |
| Solubility (Organic Solvents) | Soluble in methanol, ethanol, DMSO, DMF[9] | Solubility varies depending on the specific derivative |
Table 2: Comparative Bioactivity (IC50 Values)
| Bioactivity | Cell Line | Natural Andrographolide (IC50) | Synthetic Andrographolide Derivative (IC50) | Reference |
| Anticancer | MDA-MB-231 (Breast Cancer) | 30 µM (48h) | Varies, some derivatives show enhanced cytotoxicity | [10] |
| Anticancer | HEK-293 (Renal), MCF-7 (Breast) | - | Halogenated C14 esters showed significant cytotoxicity | [1] |
| Anti-inflammatory (NO inhibition) | RAW264.7 Macrophages | - | Some derivatives show potent inhibition | [11] |
| Anti-inflammatory (PGE2 inhibition) | RAW264.7 Macrophages | - | Some derivatives show potent inhibition | [11] |
Note: IC50 values are highly dependent on the specific cell line, assay conditions, and the particular synthetic derivative being tested. The table illustrates that synthetic modifications can lead to improved potency.
Table 3: Pharmacokinetic Parameters (in vivo)
| Parameter | Natural Andrographolide | Synthetic Andrographolide (Derivatives/Metabolites) | Reference |
| Bioavailability | Low oral bioavailability[12] | Can be significantly higher (e.g., one metabolite showed 17.7 times higher AUC) | [13] |
| Tmax (Humans) | ~1.5 - 2 hours | Varies with the derivative | [14] |
| Half-life (t1/2) (Humans) | ~10.5 hours | Varies with the derivative | [7] |
Experimental Protocols and Workflows
To ensure reproducibility and accuracy in research, detailed experimental protocols are essential. Below are methodologies for key experiments commonly used in the evaluation of andrographolide.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for comparing the bioactivity of natural and synthetic andrographolide.
High-Performance Liquid Chromatography (HPLC) for Quantification
Objective: To determine the purity and concentration of andrographolide in a sample.
Instrumentation and Conditions:
-
HPLC System: With a UV/Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 3.0 x 50 mm, 2.7 µm particle size).[15]
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 53:47 v/v).[15]
-
Flow Rate: 0.7 ml/min.[15]
-
Detection Wavelength: 223 nm.[16]
-
Injection Volume: 20 µl.[15]
-
Column Temperature: 25°C.[15]
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity andrographolide standard in methanol (e.g., 1 mg/ml). Create a series of dilutions to generate a calibration curve (e.g., 230 to 1000 ppm).[15]
-
Sample Preparation: Dissolve the test sample (natural extract or synthetic compound) in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the andrographolide peak by its retention time compared to the standard. Calculate the concentration in the sample using the calibration curve generated from the standard solutions.
MTT Cytotoxicity Assay
Objective: To assess the effect of andrographolide on the viability of cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Andrographolide stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 2 mg/ml in PBS)[17]
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.[18]
-
Treatment: Treat the cells with various concentrations of andrographolide (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).[10][17]
-
MTT Addition: After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for 1.5 to 3 hours at 37°C.[17][18]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Read the absorbance at a wavelength of 492 nm or 540 nm using a microplate reader.[17][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of andrographolide that inhibits cell growth by 50%.
Anti-inflammatory Assay in LPS-Stimulated Macrophages
Objective: To evaluate the anti-inflammatory activity of andrographolide by measuring the inhibition of pro-inflammatory mediators.
Materials:
-
RAW264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Andrographolide stock solution
-
Griess reagent (for nitric oxide measurement)
-
ELISA kits (for cytokine measurement, e.g., TNF-α, IL-6)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in appropriate medium.
-
Treatment: Pre-treat the cells with different concentrations of andrographolide for a specified time (e.g., 30 minutes).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/ml) to induce an inflammatory response and incubate for a further period (e.g., 24 hours).[19]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent assay.[20]
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using specific ELISA kits.[19]
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production by andrographolide compared to the LPS-stimulated control.
Signaling Pathway Analysis
Andrographolide exerts its biological effects by modulating various intracellular signaling pathways. A key target is the NF-κB (nuclear factor kappa B) pathway, which plays a central role in inflammation and cancer.[21]
NF-κB Signaling Pathway
The diagram below illustrates the inhibitory effect of andrographolide on the NF-κB signaling pathway.
NF-κB Luciferase Reporter Assay Protocol
Objective: To quantify the effect of andrographolide on NF-κB transcriptional activity.
Materials:
-
Cells transfected with an NF-κB-luciferase reporter construct and a control Renilla luciferase construct.
-
Andrographolide stock solution.
-
Stimulating agent (e.g., PAF or TNF-α).[21]
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Transfection and Seeding: Transfect cells with the reporter plasmids and seed them in a 96-well plate.
-
Treatment: Pre-incubate the cells with various concentrations of andrographolide for a specified duration (e.g., 30 minutes).[21]
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 100 nM PAF) for a defined period (e.g., 1 or 6 hours).[21]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[21]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change relative to the unstimulated control.
Conclusion
Both natural and synthetic andrographolide offer unique advantages for researchers. Natural andrographolide provides the original molecular scaffold that has demonstrated a wide array of biological activities. Synthetic andrographolide, on the other hand, presents opportunities for improved potency, selectivity, and pharmacokinetic properties through structural modification, as well as a more scalable and consistent supply chain.
The choice between the two will depend on the specific research goals. For studies aiming to understand the fundamental biological effects of the natural compound, high-purity extracted andrographolide is suitable. For drug development programs seeking to optimize the therapeutic potential of andrographolide, synthetic derivatives are likely to be more promising. The experimental protocols and comparative data provided in this guide serve as a valuable resource for designing and executing robust studies on this versatile natural product and its synthetic analogues.
References
- 1. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrographolide: Synthetic Methods and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. worldsresearchassociation.com [worldsresearchassociation.com]
- 4. Semisynthesis and in vitro anticancer activities of andrographolide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Andrographolide, A Natural Antioxidant: An Update [mdpi.com]
- 8. Effect of Carrier Lipophilicity and Preparation Method on the Properties of Andrographolide–Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AP-1/IRF-3 Targeted Anti-Inflammatory Activity of Andrographolide Isolated from Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Andrographolide: its pharmacology, natural bioavailability and current approaches to increase its content in andrographis paniculata - MedCrave online [medcraveonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Comparative pharmacokinetics and safety evaluation of high dosage regimens of Andrographis paniculata aqueous extract after single and multiple oral administration in healthy participants [frontiersin.org]
- 15. jchr.org [jchr.org]
- 16. tsijournals.com [tsijournals.com]
- 17. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT (Assay protocol [protocols.io]
- 19. ijprajournal.com [ijprajournal.com]
- 20. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
- 21. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
Andrographolide: A Comparative Analysis of Efficacy Against Standard-of-Care Antiviral Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral efficacy of andrographolide (B1667393), a bioactive diterpenoid lactone derived from the plant Andrographis paniculata, against established standard-of-care antiviral drugs. The information is compiled from in vitro, in vivo, and clinical studies to offer a comprehensive overview for research and development professionals.
Introduction to Andrographolide
Andrographis paniculata has a long history of use in traditional medicine across Asia for treating fever, colds, and various infections.[1][2] Its principal bioactive component, andrographolide, has garnered significant scientific interest for its broad-spectrum therapeutic properties, including anti-inflammatory, immunomodulatory, anticancer, and potent antiviral effects.[3][4] Research has shown that andrographolide exhibits activity against a range of DNA and RNA viruses, including influenza A, herpes simplex virus (HSV), human immunodeficiency virus (HIV), hepatitis C, and SARS-CoV-2.[5] This has positioned andrographolide as a promising candidate for the development of new antiviral therapies.
General Antiviral Mechanisms of Andrographolide
Andrographolide's antiviral activity is multifaceted, targeting various stages of the viral life cycle. Unlike many standard antiviral drugs that target a specific viral enzyme, andrographolide can interfere with viral entry, replication, and protein synthesis, while also modulating the host's immune and inflammatory responses.
Key mechanisms include:
-
Inhibition of Viral Entry: Andrographolide has been shown to interfere with the binding of viruses to host cell receptors. For instance, it can bind to the hemagglutinin (HA) and neuraminidase (NA) proteins of the influenza virus, blocking its attachment to sialic acid receptors.
-
Interference with Viral Replication: The compound can inhibit viral gene replication and protein synthesis. In the case of influenza A virus, andrographolide disrupts viral RNA synthesis. For herpes simplex virus, it has been shown to reduce the synthesis of immediate-early and early viral proteins.
-
Inhibition of Viral Proteases: Studies on SARS-CoV-2 and Hepatitis C virus suggest andrographolide can inhibit key viral proteases like the main protease (Mpro or 3CLpro) and NS3/4A protease, which are essential for viral replication.
-
Modulation of Host Inflammatory Pathways: A significant aspect of andrographolide's action is its potent anti-inflammatory effect. It inhibits the NF-κB signaling pathway, a critical regulator of the immune response, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β that are often induced by viral infections.
Comparative Efficacy: Andrographolide vs. Standard-of-Care
This section details the comparative efficacy of andrographolide against specific viruses and their corresponding standard-of-care antiviral drugs.
Influenza A Virus
Standard-of-Care: Oseltamivir (B103847), Zanamivir (B325) (Neuraminidase Inhibitors)
Andrographolide and its derivatives have demonstrated significant activity against various strains of influenza A virus, including H1N1, H5N1, and H9N2. Its mechanism differs from standard neuraminidase inhibitors, offering potential as an alternative or complementary therapy.
Quantitative Data Summary
| Compound | Target/Assay | Virus Strain | IC50 / EC50 / Binding Energy | Reference |
| Andrographolide | Neuraminidase (in silico) | H1N1 | -10.88 kcal/mol (Binding Energy) | |
| Oseltamivir | Neuraminidase (in silico) | H1N1 | -6.28 kcal/mol (Binding Energy) | |
| Zanamivir | Neuraminidase (in silico) | H1N1 | -7.73 kcal/mol (Binding Energy) | |
| AL-1 (Andro. Derivative) | In vitro antiviral activity | H9N2, H5N1, H1N1 | 7.2 - 15.2 µM (EC50) |
Experimental Protocols
-
In Silico Molecular Docking Study:
-
Objective: To elucidate the inhibition potential and binding mechanism of andrographolide against the neuraminidase (NA) protein of the H1N1 virus and compare it with oseltamivir and zanamivir.
-
Methodology: Virtual screening and molecular docking simulations were performed. The crystal structure of H1N1 neuraminidase (ACZ97474) was used as the target. The binding energies, hydrogen bond interactions, and intermolecular energy were calculated for andrographolide, oseltamivir, and zanamivir to predict their binding affinity to the active site of the NA protein.
-
-
In Vivo Murine Model Study (AL-1):
-
Objective: To evaluate the in vivo antiviral efficacy of 14-alpha-lipoyl andrographolide (AL-1).
-
Methodology: Mice were infected with influenza A viruses (H9N2, H5N1, or H1N1). AL-1 was administered via oral gavage at dosages ranging from 100 to 200 mg/kg/day, starting 24 hours before viral exposure and continuing for 7 days. Efficacy was measured by survival rate, reduction in lung viral titers, and inhibition of lung consolidation.
-
Herpes Simplex Virus Type 1 (HSV-1)
Standard-of-Care: Acyclovir (B1169) (ACV)
Andrographolide and its derivatives have shown virucidal activity against HSV-1. Notably, its mode of action appears to differ from acyclovir, suggesting it could be effective against acyclovir-resistant HSV strains. A semi-synthetic analog, 3,19-isopropylideneandrographolide (IPAD), has been a particular focus of research.
Quantitative Data Summary
| Compound | Target/Assay | Virus Strain | IC50 / MIC | Reference |
| Andrographolide | Virucidal Activity | HSV-1 | 8.28 µg/mL (IC50) | |
| IPAD | CPE Reduction Assay | HSV-1 (Wild Type & DRs) | 20.50 µM (Complete Inhibition) | |
| Acyclovir (ACV) | CPE Reduction Assay | HSV-1 (Wild Type) | 20.20 µM (MIC) | |
| Acyclovir (ACV) | CPE Reduction Assay | HSV-1 (Drug-Resistant) | 2,220.00 µM (MIC) |
Experimental Protocols
-
Cytopathic Effect (CPE) Reduction Assay:
-
Objective: To determine the antiviral activity of IPAD and acyclovir against wild-type and drug-resistant (DR) strains of HSV-1.
-
Methodology: Cell monolayers (e.g., Vero cells) were infected with HSV. Non-cytotoxic concentrations of the test compounds (IPAD, ACV) were added to the cells post-infection. The inhibition of virus-induced CPE was observed and quantified to determine the minimum inhibitory concentration (MIC) or the concentration required for complete inhibition.
-
Synergy Analysis: A combination assay was used to evaluate the synergistic effects of IPAD and acyclovir, where both drugs were applied at varying concentrations to determine if their combined effect was greater than the sum of their individual effects.
-
SARS-CoV-2 (COVID-19)
Standard-of-Care: Remdesivir, Favipiravir (B1662787)
Andrographolide gained considerable attention during the COVID-19 pandemic. In vitro studies showed potent inhibitory effects against SARS-CoV-2, with an efficacy comparable to the standard-of-care drug remdesivir. Clinical trials have explored its role in treating mild to moderate COVID-19.
Quantitative Data Summary: In Vitro Efficacy
| Compound | Cell Line | Assay Type | IC50 | Reference |
| Andrographolide | Calu-3 | Plaque Assay | 0.034 µM | |
| A. paniculata Extract | Calu-3 | Plaque Assay | 0.036 µg/mL | |
| Remdesivir | Calu-3 | Plaque Assay | ~0.086 µM | |
| Andrographolide | Vero E6 | Plaque Assay | 0.73 µM | |
| Remdesivir | Vero E6 | Plaque Assay | 0.77 µM |
Quantitative Data Summary: Clinical Trials
| Study Intervention | Comparator | Key Outcomes | Reference |
| Andrographolide + Favipiravir | Favipiravir Monotherapy | Cough Reduction: Significant reduction in the andrographolide group on Day 7 (30.2% vs 56.4%) and Day 14 (9.3% vs 17.9%). Inflammatory Markers (Day 7): Significantly lower CRP (5.8 vs 18.4 mg/L) and IL-6 (2.0 vs 21.8 pg/mL) in the andrographolide group. | |
| A. paniculata powder | Favipiravir | No significant difference in viral load reduction, new pulmonary infiltrations, or worsening of clinical severity. |
Experimental Protocols
-
In Vitro Anti-SARS-CoV-2 Plaque Assay:
-
Objective: To determine the 50% inhibitory concentration (IC50) of andrographolide and A. paniculata extract against SARS-CoV-2.
-
Methodology: Human lung epithelial cells (Calu-3) were infected with SARS-CoV-2. After infection, the cells were treated with various concentrations of andrographolide or the extract. The production of infectious virions was quantified by a plaque assay, which involves counting the number of plaque-forming units (PFUs) to determine the viral titer. The IC50 value was calculated as the concentration that inhibited viral plaque formation by 50%.
-
-
Multicenter Randomized Controlled Trial (Andrographolide + Favipiravir):
-
Objective: To determine the additional effect and safety of andrographolide in mild COVID-19 patients treated with favipiravir.
-
Methodology: 82 patients with mild COVID-19 were randomized to receive either a combination of andrographolide and favipiravir or favipiravir monotherapy. The primary outcome was the rate of severe pneumonia development. Secondary outcomes included symptom improvement (cough, fever, etc.) and levels of inflammatory biomarkers (CRP, IL-6) on days 7 and 14.
-
Conclusion and Future Directions
The compiled data indicates that andrographolide is a potent antiviral compound with efficacy that, in some preclinical models, is comparable or superior to standard-of-care drugs. Its broad-spectrum activity and multifaceted mechanism of action, particularly its dual role in inhibiting viral replication and modulating the host inflammatory response, make it a compelling candidate for further drug development.
-
For Influenza , in silico models suggest a stronger binding affinity to neuraminidase than oseltamivir and zanamivir, although this needs to be validated through extensive in vitro and clinical studies.
-
For HSV-1 , andrographolide derivatives like IPAD show strong efficacy against both wild-type and drug-resistant strains, highlighting their potential to address the challenge of acyclovir resistance.
-
For SARS-CoV-2 , in vitro data demonstrated equivalent potency to remdesivir. While clinical trials in mild COVID-19 did not show a benefit in preventing severe disease over favipiravir, they did point to significant improvements in symptom reduction (cough) and a faster reduction of inflammatory markers.
Future research should focus on optimizing the bioavailability of andrographolide, which is known to be low, and conducting large-scale, well-designed randomized controlled trials to definitively establish its clinical efficacy and safety profile against a range of viral infections. Its potential use in combination therapies with existing antiviral drugs is also a promising avenue for investigation to enhance efficacy and combat drug resistance.
References
- 1. Antiviral efficacy of Andrographis paniculata and andrographolides: A narrative review | Semantic Scholar [semanticscholar.org]
- 2. ovid.com [ovid.com]
- 3. What is the mechanism of Andrographolide? [synapse.patsnap.com]
- 4. [PDF] Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System | Semantic Scholar [semanticscholar.org]
- 5. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Superior Potency: A Head-to-Head Comparison of Andrographolide Derivatives
For researchers and professionals in drug development, the quest for more potent and selective therapeutic agents is perpetual. Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities. However, limitations such as poor solubility and bioavailability have spurred the development of numerous derivatives. This guide provides an objective, data-driven comparison of the potency of key andrographolide derivatives, supported by detailed experimental methodologies and pathway visualizations to inform future research and development.
Anti-inflammatory Potency: Beyond the Parent Compound
Modifications to the andrographolide scaffold have yielded derivatives with significantly enhanced anti-inflammatory effects. A notable study demonstrated that the introduction of a p-Chlorobenzylidene group at the C-15 position dramatically boosts anti-inflammatory activity.
| Compound | Description | Inhibition of Ear Edema in Mice (%) | Inhibition of Paw Edema in Rats (%) | Mechanism of Action |
| Andrographolide (1) | Parent Compound | - | - | Inhibition of NO and PGE2 production |
| Compound 5 | Intermediate Derivative | Significantly higher than Andrographolide | - | Enhanced inhibition of NO and PGE2 |
| Compound 6 | p-Chlorobenzylidene derivative | 79.4 | 50.4 | Strongest inhibition of iNOS activity, NO, and PGE2 production [1] |
Experimental Protocols:
Dimethylbenzene-Induced Ear Edema in Mice: Substances were administered intragastrically to mice. Ear edema was induced by applying dimethylbenzene to the ear. The degree of edema was measured and compared between control and treated groups to determine the percentage of inhibition.[1]
Carrageenan-Induced Paw Edema in Rats: The anti-inflammatory effect was evaluated using the carrageenan-induced paw edema model in rats. The test compounds were administered, and paw volume was measured at various time points after carrageenan injection to assess the reduction in inflammation.[1]
Inhibition of NO and PGE2 Production: The mechanism of action was elucidated by measuring the levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in serum. The activity of inducible nitric oxide synthase (iNOS) was also assessed.[1]
The enhanced efficacy of Compound 6 is attributed to its ability to more potently decrease serum iNOS activity and subsequent production of NO and PGE2, key mediators of inflammation.[1]
Anticancer Activity: Targeting Proliferation and Survival
The anticancer potential of andrographolide has been significantly improved through strategic chemical modifications. Structure-activity relationship (SAR) studies have shown that modifications at the C-3, C-14, C-19, and C-12 positions can lead to derivatives with superior cytotoxic activity against various cancer cell lines.[2][3]
Potency Against Human Cancer Cell Lines:
A series of 3,19-O-acetal derivatives of andrographolide demonstrated enhanced cytotoxicity compared to the parent compound.
| Compound | Description | IC50 (µg/mL) vs. A549 (Lung Cancer) | IC50 (µg/mL) vs. HeLa (Cervical Cancer) |
| Andrographolide (1) | Parent Compound | ~9.72 | ~8.54 |
| 3,19-O-ethylidene andrographolide (3) | Acetal Derivative | 2.43 | 4.27 |
As the data indicates, compound 3 is approximately four times more potent against the A549 lung cancer cell line and twice as potent against the HeLa cervical cancer cell line when compared to andrographolide.[4]
Further modifications, such as the synthesis of andrographolide-based triazole derivatives, have also yielded compounds with promising antiproliferative activity. Derivative 12 from one such study induced G2/M cell cycle arrest and apoptosis in a concentration-dependent manner in PANC-1 cells.[3]
Experimental Protocols:
In Vitro Cytotoxicity Assay (MTT Assay): Human cancer cell lines (e.g., A549, HeLa, HCT-116) were cultured and treated with varying concentrations of andrographolide derivatives. The cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.[4][5]
The anticancer mechanisms of andrographolide and its derivatives are multifaceted, involving the inhibition of key signaling pathways such as NF-κB, Janus tyrosine kinases-signal transducers and activators of transcription (JAK-STAT), and phosphatidylinositol 3-kinase (PI3K).[2] These pathways are crucial for cancer cell proliferation, survival, and metastasis.
Antibacterial Efficacy: Broadening the Spectrum
Andrographolide derivatives have also been explored for their antibacterial properties, with some showing significantly enhanced activity compared to the parent molecule. A series of derivatives were synthesized and screened for their in vitro antibacterial activities against both gram-positive and gram-negative bacteria.
| Compound | Description | Fold Increase in Activity vs. Andrographolide |
| Andrographolide | Parent Compound | 1x |
| Compounds 14a-c | Derivative Series | At least 8x |
| Compound 14a | Most Promising Derivative | 32x |
Compound 14a emerged as a particularly potent derivative, exhibiting a 32-fold stronger antibacterial activity than andrographolide, highlighting its potential as a new lead for antibacterial drug development.[6]
Experimental Protocols:
In Vitro Antibacterial Screening: The antibacterial activity of the synthesized derivatives was evaluated in vitro against a panel of gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, was determined using standard microbiological techniques.
Visualizing the Molecular Mechanisms
To better understand the structure-activity relationships and the mechanisms of action of these potent derivatives, it is crucial to visualize the involved signaling pathways and experimental workflows.
References
- 1. Anti-inflammatory effect of novel andrographolide derivatives through inhibition of NO and PGE2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Andrographolide and its analogues: versatile bioactive molecules for combating inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antiproliferative activity, and biological profiling of C-19 trityl and silyl ether andrographolide analogs in colon cancer and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
Unveiling the Consistency of Andrographolide's Biological Effects: A Comparative Guide for Researchers
Andrographolide (B1667393), a bioactive diterpenoid lactone isolated from the plant Andrographis paniculata, has garnered significant attention within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of the reproducibility of Andrographolide's anticancer and anti-inflammatory effects, drawing upon data from multiple independent studies. Detailed experimental protocols and visual representations of key signaling pathways are included to offer researchers, scientists, and drug development professionals a thorough understanding of its therapeutic potential and the consistency of its reported effects.
Anticancer Activity: A Consistent Inhibitor of Cancer Cell Growth
Numerous independent in vitro studies have demonstrated the cytotoxic effects of Andrographolide across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, has been a key parameter in assessing its anticancer activity. The data presented below summarizes the IC50 values of Andrographolide in various cancer cell lines as reported in different studies, highlighting the reproducibility of its growth-inhibitory effects.
Table 1: Comparative IC50 Values of Andrographolide in Various Cancer Cell Lines from Independent Studies
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Study Reference |
| Breast Cancer | MCF-7 | 63.19 ± 0.03 | 24 | [1] |
| 32.90 ± 0.02 | 48 | [1] | ||
| 31.93 ± 0.04 | 72 | [1] | ||
| MDA-MB-231 | 65 ± 0.02 | 24 | [1] | |
| 37.56 ± 0.03 | 48 | [1] | ||
| 30.56 ± 0.03 | 72 | [1] | ||
| Oral Cancer | KB | 106 ± 1 | Not Specified | [2] |
| Prostate Cancer | PC-3 | ~20 | Not Specified | |
| DU-145 | ~20 | Not Specified | ||
| LNCaP | ~50 | Not Specified | ||
| C4-2b | ~50 | Not Specified | ||
| 22RV1 | 24.2 | 24 | ||
| PC3 | 26.2 | 48 | ||
| LNCaP | 28.1 | 24 | ||
| Lung Cancer | A549 | 8.72 | 48 | |
| H1299 | 3.69 | 48 | ||
| SK-MES-1 | 10.99 | 48 | ||
| LLC (murine) | 5.2 | 48 | ||
| Colon Cancer | COLO 205 | 80 | 24 | |
| 45 | 48 | |||
| 26 | 72 | |||
| HCT-116 | 18.7 (for 5-Fu) | 24 | ||
| 8.68 (for 5-Fu) | 48 | |||
| 4.28 (for 5-Fu) | 72 |
Note: The IC50 values can vary depending on the specific experimental conditions, including the cell line, incubation time, and assay used. The data presented here is for comparative purposes to demonstrate the general consistency of Andrographolide's anticancer effects.
Anti-inflammatory Properties: A Modulator of Key Inflammatory Pathways
The anti-inflammatory effects of Andrographolide are well-documented and are largely attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. Independent studies have consistently shown that Andrographolide can suppress the production of pro-inflammatory mediators.
Table 2: Reproducibility of Andrographolide's Anti-inflammatory Effects in Independent In Vitro Studies
| Inflammatory Marker | Cell Line | Stimulus | Andrographolide Concentration | Inhibition Effect | Study Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS/IFN-γ | IC50: 17.4 ± 1.1 µM | Dose-dependent inhibition of NO production | |
| Interleukin-6 (IL-6) | DU145 (Prostate Cancer) | Endogenous | ~3 µM | ~50% reduction in IL-6 protein levels after 24 hours | [3][4] |
| 10 µM | ~80% reduction in IL-6 protein level | [3][4] | |||
| Interleukin-8 (IL-8) | HCT116 (Colorectal Cancer) | TNF-α | 20 µM | Inhibition of IL-8 mRNA and protein expression | [5] |
| TNF-α, IL-1β, IL-6 | RAW 264.7 | LPS | Dose-dependent | Significant inhibition of cytokine expression | [6] |
Clinical Efficacy in Upper Respiratory Tract Infections: Evidence from Independent Trials
The therapeutic potential of Andrographolide has been investigated in several clinical trials, particularly for the treatment of uncomplicated upper respiratory tract infections (URTIs), such as the common cold. These studies have consistently demonstrated its effectiveness in reducing the severity and duration of symptoms compared to placebo.
Table 3: Comparison of Outcomes from Independent Clinical Trials of Andrographolide for Upper Respiratory Tract Infections
| Study | Number of Participants | Dosage | Duration | Key Findings |
| Cáceres et al. (1999) | 158 | 1200 mg/day of a standardized extract | 5 days | Significant reduction in the intensity of tiredness, sleeplessness, sore throat, and nasal secretion at day 2 compared to placebo. At day 4, a significant decrease in the intensity of all symptoms was observed.[7] |
| Saxena et al. (2010) | 223 | 200 mg/day of KalmCold™ (containing 31.3% andrographolide) | 5 days | At day 5, all symptoms except earache improved significantly in the Andrographolide group compared to the placebo group. The treatment was found to be 52.7% more effective than placebo.[8][9] |
| Hancke et al. (1995) | 158 | 1200 mg/day of a standardized extract (5% andrographolide) | 4 days | Significant improvements in symptoms such as earache, sleeplessness, nasal drainage, and sore throat compared to the placebo group.[10] |
Experimental Protocols
To ensure the reproducibility of research findings, detailed methodologies are crucial. Below are outlines of the key experimental protocols frequently cited in the studies of Andrographolide's effects.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
General Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Andrographolide for the desired incubation period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.[11][12][13]
Western Blot Analysis for NF-κB Pathway Activation
Western blotting is a widely used technique to detect specific proteins in a sample. To assess the effect of Andrographolide on the NF-κB pathway, the expression and phosphorylation status of key proteins like p65 and IκBα are analyzed.
General Procedure:
-
Cell Lysis: Treat cells with Andrographolide and/or an inflammatory stimulus (e.g., TNF-α, LPS). Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-phospho-p65, anti-IκBα).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).
-
Imaging and Analysis: Capture the signal using an imaging system and analyze the band intensities to determine the relative protein expression levels.[14][15][16]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: Anticancer mechanisms of Andrographolide.
Caption: Anti-inflammatory mechanism of Andrographolide via NF-κB inhibition.
Caption: Experimental workflow of the MTT assay.
Conclusion
The compiled data from numerous independent studies strongly supports the reproducibility of Andrographolide's biological effects. Its anticancer activity is consistently demonstrated across a variety of cancer cell lines, with comparable IC50 values reported by different research groups. Similarly, its anti-inflammatory properties, primarily through the inhibition of the NF-κB pathway, are a recurring finding in the scientific literature. Clinical trials on upper respiratory tract infections also provide corroborating evidence for its efficacy in a human context.
While variations in experimental conditions can lead to some differences in quantitative outcomes, the overall trend of Andrographolide's potent biological activities is consistent. This guide provides a valuable resource for researchers by consolidating key data, outlining standard experimental protocols, and visualizing the underlying mechanisms, thereby facilitating further investigation into the therapeutic applications of this promising natural compound. It is important to note that further research is still needed to establish standardized dosages, fully understand potential side effects, and explore its efficacy in a wider range of diseases.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Andrographolide Antagonizes TNF-α-Induced IL-8 via Inhibition of NADPH Oxidase/ROS/NF-κB and Src/MAPKs/AP-1 Axis in Human Colorectal Cancer HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of visual analogue scale measurements (VAS) to asses the effectiveness of standardized Andrographis paniculata extract SHA-10 in reducing the symptoms of common cold. A randomized double blind-placebo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ABC Herbalgram Website [herbalgram.org]
- 9. ABC Herbalgram Website [herbalgram.org]
- 10. medscape.com [medscape.com]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. Cytotoxic Effect of Andrographis paniculata Associated with 2-Aminoethyl Dihydrogen Phosphate in Triple-Negative Breast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 16. benchchem.com [benchchem.com]
- 17. Andrographolide, an herbal medicine, inhibits interleukin-6 expression and suppresses prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Andrographolide: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a paramount responsibility. Andrographolide (B1667393), a labdane (B1241275) diterpenoid that is the main bioactive component of the medicinal plant Andrographis paniculata, requires specific procedures for its proper disposal to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for its responsible management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with andrographolide. According to safety data sheets (SDS), andrographolide is toxic if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation. It is also very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling andrographolide. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a respirator may be necessary.
Step-by-Step Disposal Procedure
The proper disposal of andrographolide waste should be handled systematically to ensure safety and compliance with regulations.
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Andrographolide Waste" and include the appropriate hazard symbols.
-
Segregate andrographolide waste from other laboratory waste streams to prevent unintentional chemical reactions. Do not mix it with other wastes.[1]
-
-
Waste Collection:
-
Solid Waste: Collect solid andrographolide, contaminated lab materials (e.g., weighing paper, gloves, wipes), in a designated, leak-proof, and sealable container.
-
Liquid Waste: Collect solutions containing andrographolide in a separate, sealed, and clearly labeled container. Do not pour andrographolide solutions down the drain.
-
-
Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material and place it in the designated andrographolide waste container.
-
Clean the spill area thoroughly.
-
-
Storage:
-
Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation area.
-
-
Final Disposal:
-
Andrographolide waste is considered hazardous waste. Its disposal must be managed in compliance with federal, state, and local regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Do not attempt to dispose of andrographolide waste through standard trash or sewer systems.
-
Quantitative Data
No specific quantitative data for disposal procedures (e.g., concentration limits) were available in the provided search results. Always consult your institution's specific guidelines and local regulations.
Experimental Protocols
No specific experimental protocols for the neutralization or degradation of andrographolide for disposal purposes were found in the search results. The recommended procedure is to dispose of it as hazardous chemical waste through a licensed service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of andrographolide.
Caption: Workflow for the proper disposal of andrographolide.
References
Personal protective equipment for handling Andropanolide
Essential Safety Protocols for Handling Andrographolide
Andrographolide, a bioactive diterpenoid lactone isolated from Andrographis paniculata, is a crystalline solid utilized in various research and development applications.[1][2] While some safety data sheets (SDS) classify it as a non-hazardous substance, others indicate that it can cause skin, eye, and respiratory irritation.[3][4] Given the conflicting information and its nature as a fine powder, it is prudent to treat Andrographolide as a hazardous chemical and adhere to strict safety protocols to minimize exposure. This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of Andrographolide in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with Andrographolide are exposure through inhalation of dust, skin contact, and eye contact. Ingestion should also be avoided. The following personal protective equipment is mandatory to mitigate these risks.
Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Must satisfy specifications of EU Regulation 2016/425 and standard EN 374. | Protects skin from irritation. Gloves must be inspected before use and removed using the proper technique to avoid contaminating hands. |
| Eye/Face Protection | Safety glasses with side shields, chemical safety goggles, or a full-face shield. | Prevents eye irritation from airborne powder or splashes. Use equipment tested and approved under standards like NIOSH (US) or EN 166 (EU). |
| Body Protection | Disposable, impermeable gown with a closed front and long sleeves or a laboratory coat. | Protects skin and personal clothing from contamination. The type of protection should be selected based on the concentration and amount of the substance being handled. |
| Respiratory Protection | Not typically required if work is conducted in a well-ventilated area. Required when dusts are generated; use a NIOSH-approved N95 or EN143 P1 dust mask. | Prevents respiratory tract irritation from inhalation of the fine powder. |
Operational and Disposal Plans
Adherence to standardized procedures is critical for ensuring personnel safety and maintaining a clean work environment. The following protocols provide step-by-step guidance for handling Andrographolide.
Experimental Protocol: Safe Handling and Preparation of Solutions
Andrographolide is a crystalline solid that is soluble in organic solvents like DMSO and ethanol (B145695) but sparingly soluble in aqueous buffers.
-
Preparation:
-
Work in a designated area with appropriate exhaust ventilation, such as a chemical fume hood or a ventilated balance enclosure, to control dust.
-
Assemble all necessary equipment (e.g., weigh paper, spatulas, vials, solvents) and the required PPE before handling the compound.
-
Ensure an eyewash station and safety shower are accessible.
-
-
Weighing:
-
When weighing the powder, avoid generating dust. Use a micro-spatula to carefully transfer the solid.
-
Perform this task in a ventilated enclosure to minimize inhalation risk.
-
-
Dissolving:
-
To prepare a stock solution, add the chosen solvent to the vial containing the weighed Andrographolide.
-
If creating an aqueous solution, first dissolve Andrographolide in an organic solvent like DMF or DMSO and then dilute with the aqueous buffer.
-
Cap the container tightly before mixing. Aqueous solutions of Andrographolide should not be stored for more than one day.
-
-
Post-Handling:
-
After handling, wash hands thoroughly with soap and water.
-
Decontaminate all surfaces and equipment.
-
Dispose of all contaminated materials as outlined in the waste disposal protocol.
-
Emergency Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure:
-
Alert others in the vicinity and evacuate the immediate area.
-
Restrict access to the spill area.
-
-
Assess and Prepare:
-
Wear the full complement of recommended PPE, including respiratory protection, before entering the spill area.
-
Avoid breathing in any dust.
-
-
Contain and Clean:
-
For a dry powder spill, do not use a dry brush or compressed air as this will generate dust.
-
Carefully sweep up the powder and place it into a suitable, closed, and labeled container for disposal.
-
Alternatively, use a damp cloth or absorbent paper to gently wipe up the powder, minimizing dust creation.
-
Clean the spill area thoroughly with soap and water.
-
Prevent the product from entering drains.
-
Disposal Plan: Decontamination and Waste
All waste generated from handling Andrographolide must be treated as chemical waste.
-
PPE and Consumables:
-
All disposable items that have come into contact with Andrographolide, such as gloves, bench paper, and pipette tips, must be disposed of in a designated chemical waste container.
-
Contaminated gloves should be disposed of immediately after use in accordance with good laboratory practices.
-
-
Chemical Waste:
-
Unused Andrographolide and any solutions should be collected in a sealed, clearly labeled waste container.
-
Do not mix with other waste streams.
-
-
Final Disposal:
-
All waste must be disposed of through an authorized hazardous waste treatment facility, following all applicable local, state, and federal regulations.
-
Contaminated packaging should be disposed of in the same manner as the unused product.
-
Safety Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of Andrographolide, from initial assessment to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
